molecular formula C7H13NO4 B3044173 Boc-Glycine-d2 CAS No. 42492-65-9

Boc-Glycine-d2

Numéro de catalogue: B3044173
Numéro CAS: 42492-65-9
Poids moléculaire: 177.19 g/mol
Clé InChI: VRPJIFMKZZEXLR-APZFVMQVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Boc-Glycine-d2 is a useful research compound. Its molecular formula is C7H13NO4 and its molecular weight is 177.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,2-dideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPJIFMKZZEXLR-APZFVMQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246029
Record name N-[(1,1-Dimethylethoxy)carbonyl]glycine-2,2-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42492-65-9
Record name N-[(1,1-Dimethylethoxy)carbonyl]glycine-2,2-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42492-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]glycine-2,2-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-Glycine-d2 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-Glycine-d2, or N-(tert-Butoxycarbonyl)glycine-d2, is a stable isotope-labeled form of the amino acid glycine, where two hydrogen atoms on the α-carbon are replaced with deuterium. This deuteration makes it a valuable tool in various scientific disciplines, particularly in drug development, proteomics, and metabolic research. Its primary utility lies in its application as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of deuterium provides a distinct mass shift, allowing for precise differentiation from its unlabeled counterpart without significantly altering its chemical properties. This guide provides a comprehensive overview of this compound, including its synthesis, analytical characterization, and key applications with detailed experimental protocols.

Physicochemical Properties

This compound is a white to off-white solid.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 42492-65-9[2]
Molecular Formula C₇H₁₁D₂NO₄[1]
Molecular Weight 177.19 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 86-89 °C
Isotopic Purity Typically ≥98 atom % D
Solubility Soluble in DMSO[1]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months[1]

Synthesis of this compound

The synthesis of this compound is analogous to the well-established methods for the preparation of non-deuterated Boc-amino acids. The process involves the protection of the amino group of Glycine-d2 with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general synthesis of Boc-glycine.[3][4]

Materials:

  • Glycine-d2

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • n-Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) (3M)

  • Reaction flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a reaction flask, dissolve Glycine-d2 (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 0.01 M) or sodium bicarbonate. Stir the mixture until the Glycine-d2 is completely dissolved.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in dioxane to the reaction mixture dropwise while maintaining the pH between 9 and 10 with the addition of NaOH solution as needed.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Work-up:

    • Wash the reaction mixture with n-hexane to remove any unreacted (Boc)₂O.

    • Carefully acidify the aqueous layer to pH 2-3 with 3M HCl.

    • Extract the product with ethyl acetate (3 times).

    • Combine the organic layers and wash with brine until neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Synthesis_of_Boc_Glycine_d2 cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Glycine_d2 Glycine-d2 Dissolution 1. Dissolution in aqueous base Glycine_d2->Dissolution Boc2O (Boc)₂O Protection 2. Addition of (Boc)₂O (Boc Protection) Boc2O->Protection Base Base (e.g., NaOH) Base->Dissolution Dissolution->Protection Reaction 3. Stirring at RT Protection->Reaction Workup 4. Acidic Work-up & Extraction Reaction->Workup Purification 5. Purification Workup->Purification Boc_Glycine_d2 This compound Purification->Boc_Glycine_d2

Caption: Synthesis workflow for this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the α-protons of glycine (typically around 3.9 ppm in non-deuterated Boc-Glycine) will be absent or significantly reduced in intensity, confirming the deuteration. The spectrum will be dominated by the singlet from the nine equivalent protons of the tert-butyl group of the Boc protector, typically observed around 1.4 ppm.

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the Boc group (around 156 ppm), the quaternary carbon of the Boc group (around 80 ppm), the methyl carbons of the Boc group (around 28 ppm), and the carboxylic acid carbon (around 173 ppm). The α-carbon signal will be a triplet due to coupling with the two deuterium atoms.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

Carbon AtomChemical Shift (ppm)
Carboxyl (C=O)~173
Boc (C=O)~156
Boc (quaternary C)~80
α-Carbon (CD₂)~42 (triplet)
Boc (CH₃)~28
Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the isotopic enrichment of this compound.

Experimental Protocol: LC-MS/MS Analysis of this compound

Instrumentation:

  • Liquid Chromatograph (LC) coupled to a Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute the analyte (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z 178.1 (for [M+H]⁺).

  • Product Ions (Q3): Characteristic fragment ions, for example, the loss of the Boc group (m/z 78.1) or other fragments.

Applications in Research and Drug Development

Internal Standard in Quantitative Analysis

The most common application of this compound is as an internal standard in quantitative bioanalytical assays.[1] Its chemical behavior is nearly identical to the endogenous, non-labeled Boc-Glycine, but its mass is different, allowing for accurate quantification by mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide sequences using standard Boc-based solid-phase peptide synthesis (SPPS) protocols.[5] This allows for the site-specific introduction of a deuterated glycine residue, which can be useful for structural studies by NMR or as a tracer in metabolic studies of the peptide.

Experimental Protocol: Incorporation of this compound into a Peptide using Boc-SPPS

This protocol outlines the manual incorporation of a this compound residue into a growing peptide chain on a solid support.

Materials:

  • Merrifield or PAM resin pre-loaded with the C-terminal amino acid.

  • This compound.

  • Dichloromethane (DCM).

  • N,N-Dimethylformamide (DMF).

  • Trifluoroacetic acid (TFA).

  • Diisopropylethylamine (DIEA).

  • Coupling reagent (e.g., HBTU/HOBt).

  • Peptide synthesis vessel.

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in the synthesis vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Neutralize the protonated N-terminus by treating the resin with 10% DIEA in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM to remove excess base.

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (3 equivalents relative to resin substitution) with a coupling agent such as HBTU (0.95 equivalents) and HOBt (1 equivalent) in the presence of DIEA (2 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

SPPS_Workflow Start Start with Resin-Peptide(n) Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA in DCM) Wash2 Wash Neutralization->Wash2 Coupling 3. Coupling of This compound Wash3 Wash Coupling->Wash3 End Resin-Peptide(n+1)-Gly-d2 Wash1->Neutralization Wash2->Coupling Wash3->End

Caption: Boc-SPPS cycle for incorporating this compound.

Metabolic Tracing and Flux Analysis

Deuterated glycine can be used to trace the metabolic fate of glycine in various pathways.[6][7] Glycine is a precursor for the synthesis of purines, heme, and glutathione.[8] By introducing this compound (which can be deprotected in vivo or in cell culture to provide Glycine-d2), researchers can track the incorporation of the deuterium label into downstream metabolites using mass spectrometry, providing insights into metabolic fluxes and pathway activities.

Experimental Protocol: Metabolic Labeling with this compound in Cell Culture

Materials:

  • Cell culture medium deficient in glycine.

  • This compound.

  • Cultured cells of interest.

  • Methanol, water, and chloroform (for metabolite extraction).

  • LC-MS/MS system.

Procedure:

  • Cell Culture: Culture the cells in standard medium until they reach the desired confluency.

  • Labeling:

    • Remove the standard medium and wash the cells with phosphate-buffered saline (PBS).

    • Add the glycine-deficient medium supplemented with a known concentration of this compound.

    • Incubate the cells for a specific period (e.g., 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled glycine.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with cold PBS.

    • Quench the metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Perform a liquid-liquid extraction (e.g., with chloroform and water) to separate polar metabolites.

  • Analysis:

    • Analyze the polar metabolite extracts by LC-MS/MS to identify and quantify the deuterated metabolites.

    • Monitor the mass shift in known glycine-derived metabolites to determine the extent of label incorporation.

Glycine_Metabolism cluster_pathways Metabolic Fates cluster_analysis Analysis Glycine_d2 Glycine-d2 (from this compound) Purines Purine Synthesis (e.g., ATP, GTP) Glycine_d2->Purines Incorporation into purine ring Heme Heme Synthesis Glycine_d2->Heme Precursor Glutathione Glutathione Synthesis Glycine_d2->Glutathione Constituent amino acid Serine Interconversion to Serine Glycine_d2->Serine Reversible reaction LCMS LC-MS/MS Analysis of Deuterated Metabolites Purines->LCMS Heme->LCMS Glutathione->LCMS Serine->LCMS

Caption: Metabolic pathways traced using Glycine-d2.

Conclusion

This compound is a versatile and indispensable tool for researchers in the fields of drug development, proteomics, and metabolomics. Its well-defined chemical properties and the ease of its incorporation into various experimental workflows make it an ideal choice for applications requiring precise quantification and metabolic tracing. The detailed protocols provided in this guide serve as a practical resource for the effective utilization of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Core Chemical Properties of Boc-Glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-tert-Butoxycarbonyl-glycine-d2 (Boc-Glycine-d2), a deuterated derivative of the widely used protected amino acid, Boc-Glycine. Its isotopic labeling makes it an invaluable tool in various research and development applications, particularly in peptide synthesis, metabolic tracing, and as an internal standard for quantitative analysis.

Core Chemical and Physical Properties

This compound is a white to off-white solid powder.[1] The incorporation of two deuterium atoms on the α-carbon distinguishes it from its unlabeled counterpart, providing a unique mass shift for mass spectrometry-based applications and altered relaxation properties in NMR studies.[2]

PropertyValueReferences
Molecular Formula C₇H₁₁D₂NO₄[1]
Linear Formula Boc-NHCD₂CO₂H
Molecular Weight 177.19 g/mol [1][2]
CAS Number 42492-65-9[1][2]
Unlabeled CAS Number 4530-20-5[1][2]
Appearance White to off-white solid[1]
Melting Point 86-89 °C[3]
Isotopic Purity ≥ 98 atom % D
Chemical Purity ≥ 98%[2]
Solubility DMSO: 250 mg/mL (1410.91 mM)[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1]

Synthesis and Applications

This compound serves as a crucial building block in synthetic chemistry and a tracer in metabolic studies. The tert-butoxycarbonyl (Boc) protecting group enhances stability and solubility, facilitating its use in various protocols.[4]

General Synthesis of this compound

The preparation of this compound follows the standard procedure for Boc protection of amino acids. A common method involves the reaction of Glycine-d2 with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Synthesis_Workflow Glycine_d2 Glycine-d2 (H₂NCD₂COOH) Reaction Reaction Mixture Glycine_d2->Reaction Boc2O (Boc)₂O Di-tert-butyl dicarbonate Boc2O->Reaction Base Aqueous Base (e.g., NaHCO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Acidification & Extraction Reaction->Workup 1. Reaction 2. Quench BocGlyd2 This compound Workup->BocGlyd2 Purification

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Boc Protection of Glycine-d2

  • Dissolution: Dissolve Glycine-d2 in a suitable aqueous base, such as a sodium bicarbonate solution.[5]

  • Addition of Protecting Agent: Add di-tert-butyl dicarbonate ((Boc)₂O), often dissolved in a solvent like dioxane, to the Glycine-d2 solution in batches.[5]

  • Reaction: Stir the mixture at room temperature for several hours to allow the reaction to proceed to completion.

  • Workup: After the reaction, wash the mixture with a nonpolar solvent (e.g., hexane) to remove unreacted (Boc)₂O and byproducts.

  • Acidification: Carefully acidify the aqueous layer with a suitable acid (e.g., cold KHSO₄ solution) to a pH of approximately 2-3.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final this compound product.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is widely utilized in Boc-chemistry-based solid-phase peptide synthesis. The deuterium labeling allows for the synthesis of isotopically labeled peptides, which are essential for quantitative proteomics and NMR-based structural studies.[2][6]

SPPS_Workflow cluster_cycle Synthesis Cycle (Repeated) Deprotection 1. Deprotection (Remove previous Boc group with TFA) Neutralization 2. Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling 3. Coupling (Add this compound, HBTU/DIC) Neutralization->Coupling Washing 4. Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Next amino acid Cleavage Final Cleavage (e.g., Anhydrous HF) Washing->Cleavage After final residue Resin Solid Support Resin (e.g., Pam-resin) Resin->Deprotection Purification Purification (e.g., HPLC) Cleavage->Purification Labeled_Peptide Deuterium-Labeled Peptide Purification->Labeled_Peptide

Caption: Boc-SPPS workflow for incorporating this compound.

Experimental Protocol: Incorporation into a Peptide Chain via Boc-SPPS

  • Resin Preparation: Start with a suitable solid support resin (e.g., Leu-OCH₂-Pam-resin) with the first amino acid attached.[6]

  • Deprotection: Remove the Nα-Boc protecting group from the resin-bound amino acid using neat trifluoroacetic acid (TFA).[6]

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base like diisopropylethylamine (DIEA) in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[6]

  • Activation and Coupling: Activate this compound separately. Dissolve this compound (e.g., 4 equivalents) in DMF. Add a coupling reagent like HBTU or DIC and an activating agent such as HOAt.[6] Add this solution to the neutralized resin and allow it to react for several hours to form the peptide bond.[6]

  • Washing: Thoroughly wash the peptide-resin with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) with a scavenger like p-cresol.[6]

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve it in an aqueous solvent, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Role as a Metabolic Tracer

The stable isotope labeling of this compound makes it an excellent tracer for metabolic studies.[1][7] After cellular uptake and deprotection of the Boc group, the Glycine-d2 can be traced through various metabolic pathways. This is particularly useful in one-carbon metabolism studies and for quantifying metabolic flux.[8][9][10]

Metabolic_Tracing cluster_bio Biological System (In Vitro / In Vivo) cluster_analysis Analysis Introduction Introduce This compound Uptake Cellular Uptake & Boc-Deprotection Introduction->Uptake Metabolism Metabolic Pathways (e.g., One-Carbon Metabolism) Uptake->Metabolism [Glycine-d2] Labeled_Metabolites Labeled Metabolites (e.g., Serine, Purines) Metabolism->Labeled_Metabolites Extraction Extract Metabolites Labeled_Metabolites->Extraction Analysis LC-MS / GC-MS / NMR Analysis Extraction->Analysis Quantification Quantify Isotopic Enrichment Analysis->Quantification Data Metabolic Flux Data Quantification->Data

Caption: Workflow for a metabolic tracer study using this compound.

Experimental Protocol: General Metabolic Tracing

  • System Preparation: Prepare the biological system for the experiment (e.g., cell culture, animal model).

  • Tracer Introduction: Introduce a known concentration of this compound into the system. For in vitro studies, this involves adding it to the cell culture medium.[8]

  • Incubation: Incubate the system for a defined period to allow for the uptake and metabolism of the tracer.

  • Sample Collection: Collect biological samples (e.g., cells, tissues, biofluids) at various time points.

  • Metabolite Extraction: Quench metabolic activity rapidly (e.g., with cold methanol) and perform a metabolite extraction using a suitable protocol (e.g., liquid-liquid extraction or solid-phase extraction).

  • Analytical Measurement: Analyze the extracts using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy to detect and quantify the deuterium-labeled metabolites.[1][11]

  • Data Analysis: Calculate the isotopic enrichment in downstream metabolites to determine the contribution of glycine to these pathways and to model metabolic flux.[10]

References

An In-depth Technical Guide to Boc-Glycine-d2: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of N-(tert-Butoxycarbonyl)-glycine-2,2-d2 (Boc-Glycine-d2), a deuterated derivative of the widely used protected amino acid, Boc-glycine. This isotopically labeled compound serves as a valuable tool in various scientific disciplines, including peptide synthesis, proteomics, and metabolic research, where it can be used as a tracer or an internal standard for quantitative analysis by mass spectrometry or NMR.

Chemical Structure and Properties

This compound is a derivative of the simplest amino acid, glycine, where the two hydrogen atoms on the α-carbon are replaced with deuterium atoms. The amino group is protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis due to its stability under various reaction conditions and its ease of removal under acidic conditions.

Structure

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. For comparison, the properties of its non-deuterated counterpart, Boc-Glycine, are also included.

PropertyThis compoundBoc-Glycine
Molecular Formula C7H11D2NO4C7H13NO4
Molecular Weight 177.19 g/mol [1][2]175.18 g/mol [3][4]
CAS Number 42492-65-9[1][5]4530-20-5[2][6]
Appearance White solid/powder[1]White to off-white powder[7][8]
Melting Point 86-89 °C (lit.)[1]86-89 °C (lit.)[3][7]
Solubility Soluble in Chloroform[3]Soluble in ethyl acetate and alkali solution, insoluble in water and petroleum ether.[3]
Isotopic Purity ≥98 atom % D[1]N/A

Synthesis of this compound

The synthesis of this compound typically involves two key steps: the deuteration of glycine at the α-carbon, followed by the protection of the amino group with a Boc group.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process:

synthesis_workflow start Glycine step1 Step 1: α-Deuteration start->step1 intermediate Glycine-d2 step1->intermediate step2 Step 2: Boc Protection intermediate->step2 product This compound step2->product

Caption: General synthesis workflow for this compound.

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis of this compound.

Several methods exist for the deuteration of amino acids. One common approach is through acid-catalyzed exchange in heavy water (D₂O).

Protocol: Acid-Catalyzed H/D Exchange

  • Dissolution: Dissolve glycine (1.0 eq) in a minimal amount of deuterium oxide (D₂O).

  • Acidification: Add a catalytic amount of a strong acid, such as deuterium chloride (DCl) in D₂O or sulfuric acid-d2 (D₂SO₄).

  • Heating: Heat the mixture under reflux for an extended period (24-72 hours) to facilitate the hydrogen-deuterium exchange at the α-carbon. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signal.

  • Neutralization and Isolation: After the exchange is complete, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base, such as sodium carbonate or sodium bicarbonate.

  • Purification: The deuterated glycine can be isolated by crystallization or by removing the solvent under reduced pressure. The product should be washed with a small amount of cold D₂O and dried under vacuum.

The Boc protection of the synthesized Glycine-d2 is a standard procedure in peptide chemistry.

Protocol: Boc Protection using Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dissolution: Suspend Glycine-d2 (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane, tetrahydrofuran (THF), or tert-butanol) and water.

  • Basification: Add a base, such as sodium hydroxide or sodium bicarbonate, to the suspension to deprotonate the amino group and facilitate the reaction. The pH of the solution should be maintained in the range of 9-10.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) to the reaction mixture portion-wise while stirring vigorously. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (Glycine-d2) is consumed.

  • Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent like hexane or ethyl acetate to remove any unreacted (Boc)₂O and by-products.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold, dilute acid solution (e.g., 1 M HCl or KHSO₄). This will protonate the carboxylic acid and precipitate the this compound. Extract the product into an organic solvent such as ethyl acetate.

  • Purification and Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Applications in Research and Development

This compound is a valuable tool for researchers in several key areas:

  • Peptide Synthesis: It can be incorporated into peptides to introduce a stable isotopic label. This is particularly useful for quantitative proteomics studies using mass spectrometry, where the deuterated peptide can serve as an internal standard.

  • Metabolic Studies: Labeled amino acids are used to trace the metabolic fate of glycine in biological systems.

  • Structural Biology: Deuterium labeling can be advantageous in NMR spectroscopy studies of proteins and peptides, as it can simplify complex spectra and provide specific structural information.

  • Drug Development: In the development of peptide-based drugs, deuteration can sometimes alter the pharmacokinetic properties of a molecule, potentially leading to improved metabolic stability and a longer half-life.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and synthesis of this compound. The provided experimental protocols offer a foundation for the laboratory preparation of this important isotopically labeled compound. The unique properties of this compound make it an indispensable tool for scientists and researchers in the fields of chemistry, biology, and pharmaceutical sciences, enabling advancements in areas ranging from fundamental protein research to the development of novel therapeutics.

References

An In-depth Technical Guide to Deuterated Amino Acids in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled amino acids are powerful and versatile tools in modern scientific research, providing profound insights into complex biological processes. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, researchers can subtly alter the physicochemical properties of amino acids without significantly disrupting the overall biological system. This isotopic substitution offers a unique lens through which to examine drug metabolism, elucidate protein structure and dynamics, and trace metabolic pathways with high precision. This technical guide explores the core principles, applications, and methodologies underpinning the use of deuterated amino acids, serving as a comprehensive resource for professionals in research and drug development.

The primary advantage of deuterium substitution lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of chemical reactions that involve the cleavage of this bond.[1] This phenomenon is strategically employed in drug development to enhance the pharmacokinetic profiles of therapeutic agents by slowing their metabolic degradation.[1][]

Data Presentation

Pharmacokinetic Comparison of Deuterated vs. Non-Deuterated Drugs

The strategic deuteration of drug molecules can significantly alter their pharmacokinetic parameters, often leading to improved therapeutic profiles. A prime example is the development of deutetrabenazine, a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease.[3][4][5][6]

ParameterTetrabenazine (25 mg)Deutetrabenazine (15 mg)Fold Change/CommentReference
Active Metabolites α-HTBZ and β-HTBZ α-HTBZ and β-HTBZ
Cmax (ng/mL)10.86.1Lower Cmax with deutetrabenazine, potentially reducing peak-dose side effects.[3][7]
AUC (ng·h/mL)73.186.9Increased total drug exposure with deutetrabenazine, suggesting enhanced bioavailability.[3][7]
t½ (h)4.59.4The half-life of the active metabolites is more than doubled, allowing for less frequent dosing.[7]

Table 1: Comparison of pharmacokinetic parameters of the active metabolites of tetrabenazine and deutetrabenazine in healthy volunteers. Data is for total (α+β)-HTBZ metabolites.

Kinetic Isotope Effects in Enzymatic Reactions

The magnitude of the kinetic isotope effect provides valuable information about the rate-determining steps of enzymatic reactions. Below is a summary of observed primary deuterium KIEs for D-amino acid oxidase with different deuterated amino acid substrates.

SubstratekH/kDInterpretationReference
D-Alanine9.1 ± 1.5A large KIE suggests that C-H bond cleavage is a major rate-determining step in the reaction.[8]
D-Asparagine2.3 ± 0.3A smaller KIE indicates that C-H bond cleavage is less rate-limiting compared to other steps in the catalytic cycle.[8]

Table 2: Primary deuterium kinetic isotope effects (kH/kD) on the reduction of D-amino acid oxidase by deuterated substrates at low pH.

Experimental Protocols

Synthesis of Deuterated Phenylalanine (Pd/C Catalyzed)

This protocol describes a common method for the deuteration of phenylalanine using a palladium-on-carbon catalyst.

Materials:

  • L-Phenylalanine

  • Palladium on carbon (10% Pd/C)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Deuterium gas (D₂)

  • Autoclave or high-pressure reaction vessel

  • Filter apparatus (e.g., Celite pad)

  • Rotary evaporator

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve L-phenylalanine in D₂O.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 10-20% by weight relative to the amino acid.

  • Deuterium Gas Introduction: Seal the vessel and purge with D₂ gas several times to remove air. Pressurize the vessel with D₂ gas to the desired pressure (e.g., 50-100 psi).

  • Heating and Stirring: Heat the reaction mixture to 100-150°C with vigorous stirring for 24-48 hours. The temperature and time can be optimized for the desired level of deuteration.

  • Reaction Quenching and Filtration: Cool the reaction vessel to room temperature and carefully vent the D₂ gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Solvent Removal: Remove the D₂O solvent from the filtrate using a rotary evaporator.

  • Purification (Optional): The deuterated phenylalanine can be further purified by recrystallization from a suitable solvent system if necessary.

  • Characterization: Determine the degree and sites of deuteration using ¹H NMR and mass spectrometry.

Incorporation of Deuterated Amino Acids into Proteins for NMR Studies

This protocol outlines the expression and purification of a deuterated protein in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Deuterated minimal medium (e.g., M9 medium prepared with D₂O) supplemented with deuterated glucose and ¹⁵NH₄Cl.

  • Deuterated amino acids.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer.

  • Purification resins (e.g., Ni-NTA for His-tagged proteins).

  • Dialysis tubing and buffer.

Procedure:

  • Starter Culture: Inoculate a small volume of LB medium with a single colony of the expression strain and grow overnight at 37°C.

  • Adaptation to Deuterated Medium: Gradually adapt the cells to the deuterated medium by sequential transfers into media with increasing D₂O concentrations (e.g., 25%, 50%, 75%, and finally 100% D₂O-based M9 medium).[9]

  • Large-Scale Culture: Inoculate a large volume of deuterated M9 medium with the adapted starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Purification: Purify the deuterated protein from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).[10]

  • Buffer Exchange: Exchange the purified protein into the final NMR buffer using dialysis or a desalting column.

Quantitative Proteomics using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

This protocol provides a general workflow for a SILAC experiment to compare protein abundance between two cell populations.[11]

Materials:

  • SILAC-grade cell culture medium lacking specific amino acids (e.g., lysine and arginine).

  • "Light" (natural abundance) amino acids (e.g., L-Lysine and L-Arginine).

  • "Heavy" deuterated amino acids (e.g., L-Lysine-d4 and L-Arginine-d10).

  • Dialyzed fetal bovine serum (dFBS).

  • Cell lines of interest.

  • Lysis buffer.

  • Trypsin.

  • LC-MS/MS system.

Procedure:

  • Cell Culture Adaptation: Culture two populations of cells in parallel. One population is grown in "light" medium supplemented with natural abundance lysine and arginine, while the other is grown in "heavy" medium supplemented with the corresponding deuterated amino acids.[12]

  • Complete Incorporation: Passage the cells for at least six doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.[13]

  • Experimental Treatment: Apply the experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells) while the other serves as a control.

  • Cell Harvesting and Lysis: Harvest both cell populations and lyse them separately.

  • Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion: Digest the mixed protein sample into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs. The ratio of the peak intensities corresponds to the relative abundance of the protein in the two samples.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Pentose_Phosphate_Pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase Glucose-6-P Glucose-6-P 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-P->6-Phosphoglucono-δ-lactone G6PD (NADP+ -> NADPH) 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate Lactonase Ribulose-5-P Ribulose-5-P 6-Phosphogluconate->Ribulose-5-P 6PGD (NADP+ -> NADPH) (CO2 release) Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Isomerase Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P Epimerase Sedoheptulose-7-P Sedoheptulose-7-P Ribose-5-P->Sedoheptulose-7-P Transketolase Nucleotide Synthesis Nucleotide Synthesis Ribose-5-P->Nucleotide Synthesis Xylulose-5-P->Sedoheptulose-7-P Transketolase Erythrose-4-P Erythrose-4-P Sedoheptulose-7-P->Erythrose-4-P Transaldolase Fructose-6-P Fructose-6-P Erythrose-4-P->Fructose-6-P Transketolase Aromatic Amino Acid Synthesis Aromatic Amino Acid Synthesis Erythrose-4-P->Aromatic Amino Acid Synthesis Glycolysis Glycolysis Fructose-6-P->Glycolysis

Pentose Phosphate Pathway Overview.

SILAC_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Light_Culture Culture 1 ('Light' Medium + Light Amino Acids) Control_Treatment Control_Treatment Light_Culture->Control_Treatment Control Heavy_Culture Culture 2 ('Heavy' Medium + Deuterated Amino Acids) Experimental_Treatment Experimental_Treatment Heavy_Culture->Experimental_Treatment Treatment Harvest_Lysis_Light Harvest & Lyse (Control) Control_Treatment->Harvest_Lysis_Light Harvest_Lysis_Heavy Harvest & Lyse (Treated) Experimental_Treatment->Harvest_Lysis_Heavy Mix_Samples Mix 1:1 Harvest_Lysis_Light->Mix_Samples Harvest_Lysis_Heavy->Mix_Samples Digest Tryptic Digestion Mix_Samples->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis (Quantification of Heavy/Light Peptides) LC_MS->Data_Analysis

SILAC Experimental Workflow.

Metabolic_Tracing_Workflow Start Introduce Deuterated Amino Acid Tracer (e.g., D-Phenylalanine) Incubation Incubate with Biological System (Cells, Tissue, Organism) Start->Incubation Sampling Collect Samples at Time Points Incubation->Sampling Metabolite_Extraction Quench Metabolism & Extract Metabolites Sampling->Metabolite_Extraction Analysis LC-MS/MS or NMR Analysis Metabolite_Extraction->Analysis Data_Processing Identify and Quantify Deuterated Metabolites Analysis->Data_Processing Pathway_Elucidation Map Labeled Metabolites to Metabolic Pathways Data_Processing->Pathway_Elucidation Drug_Development_Workflow cluster_design Design & Synthesis cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Identify_Lead Identify Lead Compound Deuteration_Site Select Deuteration Sites Identify_Lead->Deuteration_Site Synthesis Synthesize Deuterated Analog Deuteration_Site->Synthesis In_Vitro In Vitro Metabolic Stability Assay Synthesis->In_Vitro In_Vivo_PK In Vivo Pharmacokinetic Study (Animal Model) In_Vitro->In_Vivo_PK Toxicology Toxicology Assessment In_Vivo_PK->Toxicology Phase_I Phase I (Safety & PK) Toxicology->Phase_I Phase_II_III Phase II/III (Efficacy) Phase_I->Phase_II_III Approval Regulatory Approval Phase_II_III->Approval

References

A Technical Guide to Boc-Glycine-d2: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-Glycine-d2, a deuterated derivative of N-tert-butoxycarbonyl glycine. This isotopically labeled amino acid is a valuable tool in various scientific disciplines, particularly in drug discovery and development, proteomics, and metabolic research. This document details its molecular characteristics, provides a synthesized experimental protocol for its preparation, and explores its key applications, supported by structured data and graphical representations.

Core Molecular and Physical Properties

This compound is a stable, non-radioactive isotopically labeled compound where two hydrogen atoms on the α-carbon of glycine are replaced with deuterium atoms. This substitution results in a precise mass shift, making it an ideal internal standard for quantitative mass spectrometry-based analyses.

PropertyValueReference(s)
Molecular Formula C₇H₁₁D₂NO₄[1]
Molecular Weight 177.19 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 86-89 °C
Isotopic Purity Typically ≥98%
Solubility Soluble in DMSO[1]
Storage Conditions Store at -20°C for long-term stability[1]

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound involves a two-step process: the deuteration of glycine followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The following protocol is a composite of established methods for glycine deuteration and standard Boc protection procedures.[2][3][4][5]

Step 1: Deuteration of Glycine (Glycine-d2)

This step focuses on the exchange of α-hydrogens of glycine with deuterium.

Materials:

  • Glycine

  • Deuterium oxide (D₂O)

  • Platinum on carbon (Pt/C) catalyst or Ruthenium on carbon (Ru/C) catalyst[2]

  • Anhydrous sodium sulfate

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • In a reaction vessel, dissolve glycine in D₂O.

  • Add a catalytic amount of Pt/C or Ru/C to the solution.

  • The reaction mixture is heated under a deuterium gas atmosphere at an elevated temperature (e.g., 70-180°C) for a specified period (e.g., 12-24 hours) to facilitate the H/D exchange at the α-carbon.[2][6]

  • After the reaction is complete, the mixture is cooled to room temperature, and the catalyst is removed by filtration.

  • The D₂O is removed under reduced pressure to yield crude Glycine-d2.

  • The crude product is then recrystallized from a suitable solvent to obtain pure Glycine-d2.

Step 2: Boc Protection of Glycine-d2

This step introduces the Boc protecting group to the amino functional group of the deuterated glycine.

Materials:

  • Glycine-d2 (from Step 1)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • A suitable base (e.g., sodium bicarbonate, triethylamine)

  • A suitable solvent (e.g., a mixture of water and a miscible organic solvent like dioxane or THF)[3][7]

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Glycine-d2 in an aqueous solution of the chosen base.

  • To this solution, add a solution of (Boc)₂O in the organic solvent dropwise while stirring vigorously at room temperature.

  • The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the organic solvent is removed under reduced pressure.

  • The aqueous layer is acidified to a pH of approximately 3 using a suitable acid (e.g., citric acid or dilute HCl).

  • The product, this compound, is then extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the final product.

  • The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Visualizing the Synthesis and Application

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_deuteration Step 1: Deuteration cluster_boc_protection Step 2: Boc Protection Glycine Glycine Reaction1 Reaction with D₂O (Pt/C or Ru/C catalyst, heat) Glycine->Reaction1 Glycine_d2 Glycine-d2 Reaction1->Glycine_d2 Reaction2 Reaction in Solvent (e.g., Water/Dioxane) Glycine_d2->Reaction2 Boc2O (Boc)₂O Boc2O->Reaction2 Base Base (e.g., NaHCO₃) Base->Reaction2 Boc_Glycine_d2 This compound Reaction2->Boc_Glycine_d2

Caption: A simplified workflow for the two-step synthesis of this compound.

Application in Quantitative Proteomics

This compound is frequently used as an internal standard in mass spectrometry-based quantitative proteomics. The diagram below illustrates this logical relationship.

Proteomics_Application cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_quantification Quantification BiologicalSample Biological Sample (e.g., cell lysate) SpikeIn Spike in known amount of This compound (Internal Standard) BiologicalSample->SpikeIn ProteinExtraction Protein Extraction and Digestion SpikeIn->ProteinExtraction PeptideMixture Peptide Mixture ProteinExtraction->PeptideMixture LCMS LC-MS/MS Analysis PeptideMixture->LCMS DataAcquisition Data Acquisition LCMS->DataAcquisition PeakIntegration Peak Area Integration (Endogenous Glycine vs. This compound) DataAcquisition->PeakIntegration RatioCalculation Ratio Calculation PeakIntegration->RatioCalculation AbsoluteQuantification Absolute Quantification of Glycine RatioCalculation->AbsoluteQuantification

Caption: Use of this compound as an internal standard in a typical quantitative proteomics workflow.

Applications in Research and Drug Development

The primary utility of this compound stems from its isotopic label, which allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry.

  • Internal Standard for Quantitative Analysis: As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of glycine and glycine-containing metabolites in complex biological matrices.[1] Its use minimizes variations arising from sample preparation and instrument response, leading to more reliable and reproducible data.

  • Metabolic Flux Analysis: In metabolic studies, this compound can be used as a tracer to follow the metabolic fate of glycine through various biochemical pathways. This provides valuable insights into cellular metabolism in both healthy and diseased states.

  • Peptide Synthesis: this compound can be incorporated into synthetic peptides.[8] This allows for the precise quantification of these peptides in biological systems or can be used to study their structural dynamics and interactions using techniques like NMR spectroscopy.

  • Pharmacokinetic Studies: Deuteration can sometimes alter the pharmacokinetic properties of a molecule.[1] While the primary use of this compound is as an internal standard, the effect of deuteration on the metabolism and clearance of small molecules and peptides is an active area of research in drug development.

References

The Chemistry of the Boc Protecting Group: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals.[1][2] Its widespread use stems from its ease of introduction, general stability under a range of conditions, and facile, selective removal under acidic conditions. This technical guide provides an in-depth exploration of Boc protecting group chemistry, tailored for researchers, scientists, and drug development professionals.

Core Principles of the Boc Protecting Group

The Boc group is primarily used to protect amines by converting them into less nucleophilic carbamates.[3][4] This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions of amine functionalities.[5] The Boc group's utility is underscored by its orthogonality with other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, allowing for selective deprotection strategies in complex synthetic routes.[4][6]

Chemical Properties:

  • Stability: The Boc group is stable to most bases, nucleophiles, and catalytic hydrogenation conditions.[4][6]

  • Acid Lability: It is readily cleaved under acidic conditions, a property central to its application.[7] The mechanism of cleavage involves the formation of a stable tert-butyl cation.[3]

Mechanism of Boc Protection and Deprotection

Boc Protection of Amines

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[5][8] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of Boc₂O.[4][9][10] This is often carried out in the presence of a base, such as triethylamine (TEA), 4-dimethylaminopyridine (DMAP), or sodium hydroxide, although the reaction can also proceed without a base.[4][7][8] The reaction produces the N-Boc protected amine, tert-butanol, and carbon dioxide.[9]

Boc_Protection Amine R-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate + Boc₂O Boc2O (tBuO-CO)₂O Protected_Amine R-NH-Boc Tetrahedral_Intermediate->Protected_Amine - tBuOCOO⁻ Byproducts tBuOH + CO₂ Tetrahedral_Intermediate->Byproducts Decomposition of t-butyl carbonate Boc_Deprotection Protected_Amine R-NH-Boc Protonated_Carbamate Protonated Carbamate Protected_Amine->Protonated_Carbamate + H⁺ Acid H⁺ Carbamic_Acid Carbamic Acid [R-NH-COOH] Protonated_Carbamate->Carbamic_Acid - (CH₃)₃C⁺ Free_Amine R-NH₃⁺ Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 tButyl_Cation (CH₃)₃C⁺ Deprotection_Workflow Start Start: Boc-Protected Substrate Check_Acid_Lability Is the substrate sensitive to strong protic acids? Start->Check_Acid_Lability Use_TFA_or_HCl Use standard conditions: TFA/DCM or HCl/Dioxane Check_Acid_Lability->Use_TFA_or_HCl No Consider_Milder_Methods Consider milder methods Check_Acid_Lability->Consider_Milder_Methods Yes End Deprotected Amine Use_TFA_or_HCl->End Check_Other_Groups Are other acid-labile protecting groups present? Consider_Milder_Methods->Check_Other_Groups Check_Other_Groups->Use_TFA_or_HCl No Use_Lewis_Acids Use Lewis Acids (e.g., TMSI, ZnBr₂) or thermal deprotection Check_Other_Groups->Use_Lewis_Acids Yes Use_Lewis_Acids->End SPPS_Cycle Start Start: Resin-Bound Amino Acid Deprotection 1. Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization 2. Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling 3. Coupling of next Boc-Amino Acid Neutralization->Coupling Wash 4. Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage (e.g., HF) Repeat->Cleavage No End Purified Peptide Cleavage->End

References

Technical Guide: Properties and Applications of Boc-Glycine-d2 (CAS Number: 42492-65-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Boc-Glycine-d2 (CAS Number: 42492-65-9). This isotopically labeled compound is a crucial tool in analytical chemistry, particularly in quantitative mass spectrometry-based proteomics and metabolomics. This document includes detailed data on its properties, a representative synthesis protocol, and an in-depth experimental workflow for its use as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of amino acids.

Chemical Identity and Physicochemical Properties

This compound, also known as N-(tert-Butoxycarbonyl)glycine-2,2-d2, is the deuterium-labeled form of Boc-Glycine. The two hydrogen atoms on the alpha-carbon of the glycine moiety are replaced with deuterium. This isotopic substitution results in a mass shift of +2 Da compared to the unlabeled analog, which is ideal for its use as an internal standard in mass spectrometry.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 42492-65-9[1][2]
Molecular Formula C₇H₁₁D₂NO₄[1]
Molecular Weight 177.19 g/mol [1][2]
Appearance White to off-white solid/powder[1]
Melting Point 86-89 °C[1]
Isotopic Purity ≥98 atom % D[1][2]
Chemical Purity ≥98%[2]
Solubility Soluble in DMSO, Chloroform (Slightly), Methanol (Slightly).[1]
pKa ~4.00 (Predicted for unlabeled)[1]
Storage Conditions Store refrigerated (-5°C to 5°C) and desiccated.[2]

Synthesis Protocol

The synthesis of this compound is analogous to the preparation of its unlabeled counterpart, Boc-Glycine, with the starting material being glycine-d2. A common and effective method involves the reaction of glycine-d2 with di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve glycine-2,2-d2 in an aqueous solution of sodium bicarbonate.

  • Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution in batches while stirring. The reaction is typically carried out at room temperature.

  • Extraction of Impurities: After the reaction is complete, extract any unreacted (Boc)₂O and other organic impurities with a non-polar solvent like n-hexane.

  • Acidification: Carefully acidify the aqueous layer with an acid such as hydrochloric acid to a pH of approximately 3. This protonates the carboxylate group of the this compound, causing it to become less water-soluble.

  • Product Extraction: Extract the this compound product from the acidified aqueous solution using an organic solvent such as ethyl acetate or dioxane.

  • Drying and Crystallization: Dry the combined organic layers over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by crystallization, often by adding a non-polar solvent like n-hexane to induce precipitation.

  • Final Product: The resulting crystalline solid is filtered and dried to yield pure this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction and Purification Glycine-d2 Glycine-d2 Reaction_Mixture Reaction in Aqueous NaHCO3 Glycine-d2->Reaction_Mixture Di-tert-butyl dicarbonate ((Boc)2O) Di-tert-butyl dicarbonate ((Boc)2O) Di-tert-butyl dicarbonate ((Boc)2O)->Reaction_Mixture Sodium Bicarbonate Solution Sodium Bicarbonate Solution Sodium Bicarbonate Solution->Reaction_Mixture Extraction_Impurities Impurity Extraction (n-hexane) Reaction_Mixture->Extraction_Impurities Acidification Acidification (HCl, pH 3) Extraction_Impurities->Acidification Product_Extraction Product Extraction (Ethyl Acetate) Acidification->Product_Extraction Drying_Crystallization Drying and Crystallization Product_Extraction->Drying_Crystallization Boc_Glycine_d2_Product This compound Drying_Crystallization->Boc_Glycine_d2_Product Yields

A flowchart illustrating the synthesis of this compound.

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantification of glycine and other amino acids in various biological matrices using mass spectrometry.[3][4] Its use is critical for correcting for variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification. It is also utilized in peptide synthesis to introduce a labeled glycine residue.[2]

Use as an Internal Standard in LC-MS/MS

Deuterium-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry because they co-elute with the analyte of interest and exhibit similar ionization efficiency, while being distinguishable by their mass-to-charge ratio (m/z).

Experimental Protocol: Quantification of Amino Acids in Plasma using this compound as an Internal Standard

  • Sample Preparation:

    • To a 5 µL plasma sample, add a known concentration of an internal standard mixture containing this compound and other stable-isotope-labeled amino acids.

    • Deproteinize the sample by adding a precipitation solvent (e.g., a 1:1 mixture of methanol and acetonitrile) in a 1:3 or 1:4 ratio (sample to solvent).

    • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and filter it before LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Perform chromatographic separation on a column designed for amino acid analysis, such as an Intrada Amino Acid column. A typical gradient elution might involve an aqueous mobile phase with an ammonium formate buffer and an organic mobile phase of acetonitrile with a small percentage of water and formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). This involves monitoring specific precursor-to-product ion transitions for both the native amino acids and their corresponding labeled internal standards. For glycine, the transition might be m/z 76 -> 30, while for this compound, a corresponding shift would be observed.

    • Quantification: Create a calibration curve by analyzing a series of standards with known concentrations of the amino acids and a fixed concentration of the internal standards. The concentration of the amino acids in the unknown samples is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

G Workflow for Amino Acid Quantification using this compound Plasma_Sample Plasma Sample Deproteinization Deproteinization (MeOH/ACN) Plasma_Sample->Deproteinization Internal_Standard This compound (Internal Standard) Internal_Standard->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant_Collection Supernatant Collection and Filtration Centrifugation->Supernatant_Collection LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Supernatant_Collection->LC_MS_Analysis Data_Analysis Data Analysis (Peak Area Ratio vs. Calibration Curve) LC_MS_Analysis->Data_Analysis Quantification_Result Quantified Amino Acid Concentration Data_Analysis->Quantification_Result

Workflow for using this compound in quantitative analysis.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment such as gloves and safety glasses. Store the compound in a cool, dry, and dark place to ensure its stability.

Conclusion

This compound (CAS 42492-65-9) is a high-purity, stable-isotope-labeled compound that serves as an indispensable tool for researchers in analytical chemistry, drug development, and life sciences. Its primary application as an internal standard in LC-MS/MS methods allows for the accurate and reliable quantification of amino acids in complex biological samples. The information and protocols provided in this guide are intended to support its effective use in research and development settings.

References

A Technical Guide to the Isotopic Purity of Boc-Glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, analysis, and applications of Boc-Glycine-d2, a deuterated amino acid crucial in modern drug development and proteomics. The document details the methodologies for ensuring high isotopic purity, a critical parameter for its use as an internal standard and a building block in peptide synthesis.

Introduction

N-tert-butoxycarbonyl-glycine-2,2-d2 (this compound) is a stable isotope-labeled variant of the protected amino acid Boc-Glycine. The replacement of two hydrogen atoms at the α-carbon with deuterium atoms imparts a 2-dalton mass shift, making it an ideal internal standard for quantitative mass spectrometry (MS) assays.[1] In drug development, the incorporation of deuterated amino acids can alter metabolic pathways and enhance the pharmacokinetic profiles of peptide-based therapeutics.[2] The efficacy of these applications is directly dependent on the isotopic purity of the labeled compound.

This guide outlines the common synthetic routes to this compound, provides detailed protocols for assessing its isotopic purity by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents quantitative data in a clear, tabular format.

Synthesis of this compound

The synthesis of this compound is a two-step process: first, the deuteration of glycine at the α-carbon, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: Deuteration of Glycine (Glycine-d2)

A common method for the deuteration of glycine at the α-carbon is through hydrogen-deuterium (H/D) exchange in a deuterated solvent, often catalyzed by an acid or a metal catalyst.[3]

Experimental Protocol: Acid-Catalyzed H/D Exchange

  • Dissolution: Dissolve glycine in deuterium oxide (D₂O) containing a catalytic amount of a strong acid, such as deuterated hydrochloric acid (DCl).

  • Heating: Heat the mixture under reflux for a specified period to facilitate the exchange of the α-protons with deuterium from the solvent. The reaction progress can be monitored by NMR spectroscopy.

  • Neutralization and Isolation: After the desired level of deuteration is achieved, cool the reaction mixture and neutralize the acid with a suitable base.

  • Purification: Remove the solvent under reduced pressure. The resulting Glycine-d2 can be purified by recrystallization from a suitable solvent system, such as D₂O/ethanol.

Step 2: Boc Protection of Glycine-d2

The amino group of Glycine-d2 is protected using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.[4][5]

Experimental Protocol: Boc Protection

  • Dissolution: Suspend Glycine-d2 in a mixture of dioxane and water.

  • Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group, making it nucleophilic.[6]

  • Reaction with (Boc)₂O: Add di-tert-butyl dicarbonate to the reaction mixture. The reaction is typically stirred at room temperature for several hours.

  • Work-up: After the reaction is complete, perform an aqueous work-up to remove unreacted (Boc)₂O and other water-soluble byproducts. The pH is adjusted to be acidic to protonate the carboxylic acid.

  • Extraction and Purification: Extract the this compound into an organic solvent, such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by chromatography if necessary.

Synthesis Workflow

cluster_synthesis Synthesis of this compound Glycine Glycine D2O D2O, DCl (cat.) Glycine->D2O Glycine_d2 Glycine-d2 D2O->Glycine_d2 Boc2O (Boc)2O, Base Glycine_d2->Boc2O Boc_Glycine_d2 This compound Boc2O->Boc_Glycine_d2

Caption: Workflow for the synthesis of this compound.

Determination of Isotopic Purity

The isotopic purity of this compound is a critical quality attribute and is typically determined using a combination of HRMS and NMR spectroscopy.[7]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound.[8][9] It allows for the separation and quantification of the different isotopologues (d0, d1, d2, etc.) present in the sample.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as acetonitrile/water with a small amount of formic acid for positive ion mode electrospray ionization (ESI).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-Orbitrap or Q-TOF, capable of high mass accuracy and resolution.

  • Data Acquisition: Infuse the sample directly or via liquid chromatography (LC) into the mass spectrometer. Acquire full scan mass spectra in the region of the expected [M+H]⁺ ion.

  • Data Analysis:

    • Identify the ion cluster corresponding to the [M+H]⁺ of this compound.

    • Determine the accurate mass and relative abundance of each isotopologue peak (d0, d1, d2).

    • Calculate the isotopic purity using the following formula:

      • % Isotopic Purity = [Intensity(d2) / (Intensity(d0) + Intensity(d1) + Intensity(d2))] x 100

Quantitative Data: Isotopic Distribution by HRMS

IsotopologueTheoretical Mass [M+H]⁺Observed Mass [M+H]⁺Relative Abundance (%)
d0 (C₇H₁₄NO₄)176.0866176.08651.2
d1 (C₇H₁₃DNO₄)177.0929177.09280.8
d2 (C₇H₁₂D₂NO₄)178.0992178.099198.0

Note: The data presented is representative of a typical batch with high isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels and to provide an independent measure of isotopic purity.[7] In the case of this compound, ¹H NMR is used to observe the disappearance of the signal from the α-protons.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that contains a known amount of an internal standard (e.g., TMS or a suitable reference compound).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

  • Data Analysis:

    • Integrate the residual signal corresponding to the α-protons (if any) and compare it to the integral of a non-deuterated position, such as the Boc group protons.

    • The percentage of deuteration at the α-position can be calculated from the relative integrals.

Analytical Workflow

cluster_analysis Isotopic Purity Analysis Sample This compound Sample HRMS HRMS Analysis Sample->HRMS NMR NMR Analysis Sample->NMR Distribution Isotopic Distribution (d0, d1, d2) HRMS->Distribution Position Positional Confirmation NMR->Position Purity Isotopic Purity (%) Distribution->Purity

Caption: Workflow for the analysis of isotopic purity.

Applications in Drug Development

High-purity this compound is a valuable tool in several areas of drug development:

  • Peptide Synthesis: It is used as a building block for the synthesis of deuterated peptides. These peptides can have improved metabolic stability and pharmacokinetic properties.

  • Quantitative Proteomics: Peptides containing Glycine-d2 can be used as internal standards for the accurate quantification of proteins in complex biological matrices.

  • Metabolic Studies: Deuterated compounds are used to trace the metabolic fate of drugs and to study enzyme mechanisms.[2]

Conclusion

The isotopic purity of this compound is a critical parameter that dictates its utility in research and drug development. A combination of robust synthetic methods and rigorous analytical characterization using HRMS and NMR is essential to ensure the quality of this important reagent. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for scientists working with deuterated compounds.

References

Methodological & Application

Application Notes and Protocols for Boc-Glycine-d2 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Boc-Glycine-d2 is a stable isotope-labeled amino acid increasingly utilized in solid-phase peptide synthesis (SPPS) to introduce a specific mass shift into peptide sequences. This targeted isotopic labeling is a powerful tool in various research and drug development applications, offering enhanced analytical precision without significantly altering the peptide's chemical properties.

The primary application of incorporating this compound lies in quantitative proteomics, where peptides containing this deuterated residue serve as ideal internal standards for mass spectrometry-based quantification.[1] The known mass difference of +2 Da allows for the precise and accurate measurement of the corresponding non-labeled peptide in complex biological samples. This is particularly valuable in biomarker discovery, validation, and pharmacokinetic studies.

Furthermore, the introduction of deuterium at the α-carbon of glycine can be advantageous in structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy. The altered nuclear spin properties can aid in signal assignment and provide insights into peptide conformation and dynamics.

The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is a well-established strategy in SPPS.[2] The Boc group is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while side-chain protecting groups and the peptide-resin linkage are removed with a stronger acid, such as hydrofluoric acid (HF), in the final cleavage step.[3] The synthesis of peptides incorporating this compound follows the standard Boc-SPPS cycle of deprotection, neutralization, coupling, and washing.[4]

Experimental Protocols

Protocol 1: Manual Boc-SPPS Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide containing a Glycine-d2 residue using Boc chemistry.

Materials:

  • Resin: Merrifield resin (chloromethylated polystyrene) or PAM resin pre-loaded with the C-terminal amino acid.

  • Amino Acids: Boc-protected amino acids, including this compound.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA), Methanol (MeOH).

  • Reagents for Deprotection: 50% Trifluoroacetic acid (TFA) in DCM.

  • Reagents for Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.

  • Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HBTU/HOBt/DIEA.

  • Capping Reagent: Acetic anhydride.

  • Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) with a scavenger such as anisole. (Caution: HF is extremely hazardous and requires specialized equipment and training).

  • Precipitation/Washing: Cold diethyl ether.

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add 50% TFA in DCM to the resin and shake for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.[3]

    • Drain the solution and wash the resin with DCM (3x) and IPA (1x).

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add 10% DIEA in DCM and shake for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • Coupling of this compound (or other amino acids):

    • In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. Add DCC (3 equivalents) and allow to pre-activate for 10-15 minutes at 0°C.

    • Alternatively, use a pre-formed active ester or other coupling agents like HBTU.

    • Filter the pre-activated amino acid solution to remove the dicyclohexylurea (DCU) byproduct.

    • Add the activated this compound solution to the neutralized resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). A negative test indicates complete coupling.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups by treating the resin with acetic anhydride.

  • Washing: After complete coupling, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling cycle, perform a final Boc deprotection (step 2).

  • Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Carefully perform the cleavage from the resin and removal of side-chain protecting groups using anhydrous HF at 0°C for 1 hour, in the presence of a scavenger like anisole.

    • Evaporate the HF.

  • Peptide Precipitation and Purification:

    • Wash the cleaved peptide with cold diethyl ether to precipitate the crude product.

    • Centrifuge and decant the ether.

    • Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the deuterated peptide using mass spectrometry and HPLC. The mass spectrum should show the expected isotopic shift corresponding to the incorporated Glycine-d2.

Data Presentation

Table 1: Reagents for Boc-SPPS Cycle

StepReagent/SolventConcentration/AmountTime
SwellingDCM10-15 mL/g resin30-60 min
Deprotection50% TFA in DCM10 mL/g resin2 min + 20-30 min
Neutralization10% DIEA in DCM10 mL/g resin2 x 2 min
CouplingBoc-Amino Acid3 equivalents1-2 hours
Coupling Agent (e.g., DCC/HOBt)3 equivalents
WashingDCM, DMF10-15 mL/g resin3-5 cycles
CleavageAnhydrous HF with scavenger-1 hour at 0°C

Table 2: Illustrative Mass Spectrometry Data for a Model Peptide

Peptide SequenceTheoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Isotopic Purity (%)
Ac-Ala-Gly-Phe-NH2306.16306.16>99%
Ac-Ala-Gly(d2)-Phe-NH2308.17308.17>98%

Note: This data is illustrative. Actual isotopic purity will depend on the starting material and synthesis conditions.

Visualizations

Boc_SPPS_Workflow Start Start: C-terminal AA on Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling: Activated this compound Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Cycle Repeat Cycle for Next Amino Acid Wash3->Cycle Cycle->Deprotection Next AA Final_Cleavage Final Cleavage (Anhydrous HF) Cycle->Final_Cleavage Final AA Purification Purification (RP-HPLC) Final_Cleavage->Purification End End: Purified d2-Peptide Purification->End

Caption: Boc-SPPS workflow for incorporating this compound.

Applications_Diagram BocGlyd2 This compound SPPS Solid-Phase Peptide Synthesis (SPPS) BocGlyd2->SPPS Incorporation DeuteratedPeptide Deuterated Peptide (+2 Da) SPPS->DeuteratedPeptide Yields MS Mass Spectrometry (MS) DeuteratedPeptide->MS NMR Nuclear Magnetic Resonance (NMR) DeuteratedPeptide->NMR QuantProteomics Quantitative Proteomics (Internal Standard) MS->QuantProteomics Enables PKStudies Pharmacokinetic Studies MS->PKStudies Supports StructAnalysis Structural Analysis (Conformation & Dynamics) NMR->StructAnalysis Aids in

Caption: Applications of this compound in peptide synthesis.

References

Application Note: Quantitative Analysis of Boc-Glycine in Biological Matrices using Boc-Glycine-d2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

AN-001 | For Research Use Only

Audience: Researchers, scientists, and drug development professionals.

Introduction N-tert-butoxycarbonyl (Boc) protected amino acids, such as Boc-Glycine, are fundamental intermediates in peptide synthesis and are also studied in various biological contexts. Accurate quantification of these compounds in complex biological matrices is crucial for pharmacokinetic studies, metabolism research, and process optimization in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note details a robust and reliable LC-MS/MS method for the quantification of Boc-Glycine in plasma, utilizing Boc-Glycine-d2 as an internal standard.

Principle This method employs a protein precipitation procedure to extract Boc-Glycine and the internal standard, this compound, from a plasma sample. The analyte and internal standard are then separated from endogenous components using reversed-phase liquid chromatography. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The concentration of Boc-Glycine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Experimental Protocols

1. Materials and Reagents

  • Boc-Glycine (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Control Plasma (e.g., human, rat, mouse)

  • Microcentrifuge tubes

  • Pipettes and tips

2. Standard Solutions Preparation

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Boc-Glycine and this compound into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Boc-Glycine by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike into the control matrix for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

3. Sample Preparation

  • Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

  • Add 50 µL of the appropriate matrix (control plasma for standards and QCs, sample plasma for unknowns) to each tube.

  • Spike 5 µL of the appropriate Boc-Glycine working standard solution into the calibration and QC tubes. Add 5 µL of 50:50 acetonitrile:water to the unknown sample tubes.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

A standard LC-MS/MS system equipped with a C18 reversed-phase column is suitable for this analysis.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program Time (min) | %B
0.0 | 10
0.5 | 10
2.5 | 95
3.5 | 95
3.6 | 10
5.0 | 10

Table 2: Mass Spectrometry Parameters

ParameterValue
InstrumentTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Ion Spray Voltage4500 V
Curtain Gas35 psi
Collision GasNitrogen
MRM Transitions Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV)
Boc-Glycine | 176.1 | 120.1 | 15
Boc-Glycine | 176.1 | 76.1 | 25
This compound | 178.1 | 122.1 | 15
This compound | 178.1 | 78.1 | 25

Note: The selection of the quantifier and qualifier ions should be based on intensity and specificity. Collision energies may require optimization for the specific instrument used.

Data Presentation and Analysis

The method was validated according to standard bioanalytical method validation guidelines. The calibration curve was constructed by plotting the peak area ratio of Boc-Glycine to this compound against the nominal concentration of Boc-Glycine. A linear regression with a 1/x² weighting factor was used.

Table 3: Method Validation Summary

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy and Precision QC Level | Accuracy (% Bias) | Precision (% CV)
LLOQ (1 ng/mL) | ± 15% | < 20%
Low QC (3 ng/mL) | ± 10% | < 15%
Mid QC (100 ng/mL) | ± 8% | < 10%
High QC (800 ng/mL) | ± 9% | < 10%
Matrix EffectMinimal (<15%)
RecoveryConsistent and reproducible (>85%)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (50 µL) add_is Add Internal Standard (this compound) sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Inject 5 µL ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantification calibration->quantification

Figure 1. Workflow for the quantitative analysis of Boc-Glycine.

Conclusion The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Boc-Glycine in plasma samples. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for regulated bioanalysis in drug development and other research applications.

Quantitative NMR Spectroscopy with Deuterated Standards: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and versatile analytical technique for the precise and accurate determination of the concentration and purity of substances.[1] Unlike many other analytical methods, qNMR is a primary ratio method, meaning the intensity of a signal in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3][4] This fundamental principle allows for quantification without the need for identical reference standards for the analyte, making it an invaluable tool in pharmaceutical analysis, quality control, and drug development.[1][5]

The technique is recognized by the U.S. Pharmacopeia as a primary analytical method and offers several advantages, including its non-destructive nature, minimal sample preparation, and the ability to simultaneously determine the content of multiple components in a mixture.[6][7]

The Role and Advantages of Deuterated Standards in ¹H qNMR

In ¹H qNMR, the use of deuterated compounds as internal standards offers significant advantages. While deuterated solvents are routinely used to minimize solvent interference in ¹H NMR spectra, deuterated analogues of common standards are particularly beneficial when the protonated version has signals that overlap with those of the analyte.[2][8]

Key Advantages:

  • Reduced Spectral Overlap: The primary benefit of using a deuterated internal standard is the elimination of its own proton signals from the ¹H NMR spectrum, which can prevent interference with the analyte's signals.[2] This leads to cleaner spectra and more accurate integration.

  • Improved Accuracy: By avoiding signal overlap, the integration of both the analyte and internal standard signals becomes more reliable, leading to more accurate and precise quantitative results.[9]

  • Maintained Chemical Similarity: A deuterated analogue of a standard is chemically very similar to its non-deuterated counterpart, ensuring similar solubility and behavior in the NMR solvent.

  • Simplified Spectra: The use of deuterated standards contributes to overall spectral simplification, which is particularly advantageous when analyzing complex mixtures.[2]

Experimental Workflow and Principles

The general workflow for a qNMR experiment using an internal deuterated standard involves several key steps, from sample preparation to data analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_standard Accurately weigh deuterated standard dissolve Dissolve in deuterated solvent weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Insert sample into NMR spectrometer transfer->load_sample setup_params Set acquisition parameters (T1, D1, etc.) load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and baseline correction ft->phase_baseline integrate Integrate signals phase_baseline->integrate calculate Calculate purity/ concentration integrate->calculate

Caption: Experimental workflow for quantitative NMR (qNMR) with a deuterated internal standard.

The fundamental principle relies on the direct proportionality between the integrated area of an NMR signal and the number of protons generating that signal.[1] By adding a known amount of a deuterated internal standard, the concentration or purity of the analyte can be calculated using the following equation:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I : Integral area of the signal

  • N : Number of protons for the integrated signal

  • M : Molar mass

  • m : Mass

  • Purity : Purity of the standard

qNMR_Principle cluster_concept Principle of qNMR with Deuterated Standard analyte_signal Analyte Signal (Integral ∝ Concentration) ratio Ratio of Integrals analyte_signal->ratio standard_signal Deuterated Standard (Known Concentration) standard_signal->ratio quantification Quantification of Analyte ratio->quantification

References

Protocol for Peptide Labeling with Boc-Glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Stable isotope labeling of peptides is a critical technique in quantitative proteomics, enabling the accurate determination of peptide and protein abundance in complex biological samples through mass spectrometry. The introduction of a known mass difference, typically by incorporating isotopes such as deuterium (²H or d), allows for the differentiation and relative or absolute quantification of labeled versus unlabeled peptides. This protocol details a method for the N-terminal and/or lysine residue labeling of peptides with Boc-Glycine-d2, a deuterated amino acid derivative.

The tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactions and is readily removed under acidic conditions if required for subsequent experimental steps. The labeling process involves the activation of the carboxylic acid of this compound to form a reactive N-hydroxysuccinimide (NHS) ester, which then efficiently reacts with primary amine groups on the peptide (N-terminus and lysine side chains) to form stable amide bonds. This method provides a straightforward and reliable way to introduce a +2 Da mass shift per labeling site, facilitating mass spectrometry-based quantification.

Principle of the Method

The labeling strategy is a two-step process. First, the carboxylic acid of this compound is activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form this compound-NHS ester. This activated ester is then reacted with the target peptide in a suitable buffer. The primary amino groups of the peptide act as nucleophiles, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group to form a stable amide bond. The resulting labeled peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.

Experimental Protocols

Part 1: Synthesis of this compound-NHS Ester

This protocol describes the synthesis of the activated NHS ester of this compound using DCC as the coupling agent.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Filter paper

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.

  • Stir the solution at room temperature until all solids have dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM or THF.

  • Slowly add the DCC solution to the this compound and NHS mixture dropwise over 10-15 minutes while stirring at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Wash the filter cake with a small amount of cold, anhydrous DCM or THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound-NHS ester.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a white solid.

  • Dry the purified this compound-NHS ester under vacuum and store it in a desiccator at -20°C.

Part 2: Peptide Labeling with this compound-NHS Ester

This protocol outlines the procedure for labeling a peptide with the synthesized this compound-NHS ester.

Materials:

  • Peptide of interest (with at least one primary amine)

  • This compound-NHS ester

  • Amine-free buffer (e.g., 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Dissolve the peptide of interest in the amine-free labeling buffer at a concentration of 1-10 mg/mL.

  • Dissolve the this compound-NHS ester in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-50 mg/mL).

  • Calculate the required amount of this compound-NHS ester needed for the desired molar excess (typically 5-20 fold molar excess over the number of primary amines on the peptide).

  • Add the calculated volume of the this compound-NHS ester stock solution to the peptide solution while gently vortexing.

  • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. The optimal reaction time may need to be determined empirically.

  • (Optional) Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature. This step removes any unreacted NHS ester.

  • Purify the labeled peptide from the reaction mixture using RP-HPLC. A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Collect the fractions corresponding to the labeled peptide.

  • Confirm the identity and purity of the labeled peptide by mass spectrometry. The mass of the labeled peptide should increase by 2 Da for each incorporated this compound moiety.

  • Lyophilize the purified, labeled peptide for storage.

Data Presentation

The following table summarizes typical quantitative data for the peptide labeling reaction. Please note that these values are representative and the actual results may vary depending on the specific peptide and reaction conditions.

ParameterValueNotes
This compound-NHS Ester Synthesis
Molar Ratio (Boc-Gly-d2:NHS:DCC)1 : 1.1 : 1.1A slight excess of NHS and DCC is used to drive the reaction to completion.
Typical Yield70-90%Yield after purification by recrystallization.
Peptide Labeling Reaction
Molar Excess of NHS Ester5-20 foldPer reactive amine (N-terminus and lysine residues).
Peptide Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction pH8.0 - 8.5Optimal for the reaction of NHS esters with primary amines.
Reaction Time1-4 hours at RT or overnight at 4°CLonger incubation times may be required for less reactive amines.
Labeling Efficiency>90%As determined by mass spectrometry analysis of the crude reaction mixture.
Purification and Characterization
Purification MethodRP-HPLCC18 column with a water/acetonitrile gradient containing 0.1% TFA.
Purity of Labeled Peptide>95%After HPLC purification.
Mass Shift per Label+2 DaConfirmed by mass spectrometry.

Visualizations

Peptide_Labeling_Workflow cluster_synthesis Part 1: this compound-NHS Ester Synthesis cluster_labeling Part 2: Peptide Labeling start_synthesis Start: this compound + NHS + DCC reaction_synthesis Reaction: Stir at RT for 12-16h start_synthesis->reaction_synthesis in anhydrous solvent filtration Filtration to remove DCU reaction_synthesis->filtration evaporation Evaporation of solvent filtration->evaporation purification_synthesis Purification: Recrystallization evaporation->purification_synthesis product_nhs Product: This compound-NHS Ester purification_synthesis->product_nhs add_nhs Add this compound-NHS Ester in DMF/DMSO product_nhs->add_nhs Use in Labeling start_labeling Start: Peptide Solution (pH 8.0-8.5) start_labeling->add_nhs reaction_labeling Reaction: Incubate at RT add_nhs->reaction_labeling 5-20x molar excess quenching Quenching (Optional) reaction_labeling->quenching purification_labeling Purification: RP-HPLC quenching->purification_labeling characterization Characterization: Mass Spectrometry purification_labeling->characterization final_product Final Product: Labeled Peptide characterization->final_product

Caption: Workflow for the synthesis of this compound-NHS ester and subsequent peptide labeling.

Signaling_Pathway BocGlyd2 This compound ActivatedEster This compound-NHS Ester (Reactive Intermediate) BocGlyd2->ActivatedEster NHS N-hydroxysuccinimide NHS->ActivatedEster DCC DCC DCC->ActivatedEster Coupling Agent DCU DCU (Byproduct) DCC->DCU forms LabeledPeptide Labeled Peptide (Stable Amide Bond) ActivatedEster->LabeledPeptide Nucleophilic Attack NHS_leaving NHS (Leaving Group) ActivatedEster->NHS_leaving releases Peptide Peptide (with -NH2 group) Peptide->LabeledPeptide Reacts with

Caption: Chemical reaction pathway for peptide labeling with this compound.

Application Notes and Protocols for Metabolic Flux Analysis Using Boc-Glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology for quantifying the rates of metabolic reactions within a biological system. By tracing the fate of isotopically labeled molecules, researchers can gain a dynamic understanding of cellular metabolism that is not achievable with static measurements of metabolite concentrations.[1][2] Boc-Glycine-d2, a deuterium-labeled and protected form of the amino acid glycine, serves as a valuable tracer for investigating pathways central to cellular proliferation, redox homeostasis, and biosynthesis.

This document provides detailed application notes and experimental protocols for the use of this compound in metabolic flux analysis. It is intended to guide researchers in designing and executing robust experiments to probe glycine-dependent metabolic pathways.

Principle of this compound Tracing

The utility of an isotopic tracer is defined by the metabolic fate of its labeled atoms. In this compound, the two hydrogen atoms on the α-carbon of glycine are replaced with deuterium. The N-tert-butoxycarbonyl (Boc) protecting group is a chemical moiety used to protect the amino group during synthesis and must be removed prior to the use of Glycine-d2 in biological experiments.

Once the deprotected Glycine-d2 is introduced into a biological system, it is transported into cells and participates in various metabolic pathways. The primary routes of glycine metabolism that can be traced using Glycine-d2 are:

  • Glycine Cleavage System (GCS): This mitochondrial enzyme complex is a major route for glycine catabolism, breaking it down into carbon dioxide, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[3][4] The deuterium labels on glycine can be tracked as they are transferred to the folate pool.

  • Serine Hydroxymethyltransferase (SHMT): This enzyme catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-CH2-THF.[5][6] By supplying Glycine-d2, the flux in the reverse direction (glycine to serine) can be quantified.

  • Protein Synthesis: As a proteinogenic amino acid, Glycine-d2 will be incorporated into newly synthesized proteins. Measuring the rate of deuterium incorporation into proteins provides a direct measure of protein synthesis rates.

  • Purine Synthesis: Glycine is a direct precursor for the synthesis of purines, essential components of DNA and RNA. The entire glycine molecule is incorporated into the purine ring.[7]

  • Glutathione Synthesis: Glycine is one of the three amino acids that constitute the antioxidant glutathione (GSH).

By using mass spectrometry to measure the incorporation of deuterium from Glycine-d2 into downstream metabolites and macromolecules, the fluxes through these key pathways can be calculated.

Applications in Research and Drug Development

The study of glycine metabolism is critical in various fields of biomedical research and drug development:

  • Cancer Metabolism: Rapidly proliferating cancer cells often exhibit altered glycine metabolism to support nucleotide synthesis and maintain redox balance.[7] Targeting enzymes in the glycine metabolic network is a promising anti-cancer strategy.

  • Neurobiology: Glycine acts as a neurotransmitter in the central nervous system. Understanding its metabolic dynamics is crucial for neurobiology research and the development of therapies for neurological disorders.

  • Metabolic Diseases: Dysregulation of one-carbon metabolism, which is tightly linked to glycine metabolism, is implicated in various metabolic diseases.

  • Drug Discovery and Development: MFA with Glycine-d2 can be used to assess the on-target and off-target effects of drug candidates on cellular metabolism.

Experimental Protocols

Preparation of Glycine-d2 Tracer from this compound

The Boc protecting group must be removed from this compound before it can be used in cell culture or in vivo experiments. This is typically achieved by acidolysis.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Rotary evaporator

  • Centrifuge

Protocol:

  • Dissolve this compound in a solution of 20-50% TFA in DCM. A common ratio is 1:1 (v/v) TFA:DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if necessary.

  • Remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Precipitate the deprotected Glycine-d2 by adding cold diethyl ether to the residue.

  • Pellet the Glycine-d2 salt by centrifugation.

  • Wash the pellet with cold diethyl ether to remove residual TFA and byproducts.

  • Dry the final Glycine-d2 product under vacuum.

  • Dissolve the purified Glycine-d2 in a suitable buffer or cell culture medium and sterilize by filtration before use.

Cell Culture and Isotopic Labeling

This protocol is a general guideline for labeling adherent cells. It should be optimized for the specific cell line and experimental conditions.

Materials:

  • Adherent cells of interest

  • Standard cell culture medium

  • Labeling medium: Standard medium lacking glycine, supplemented with a known concentration of Glycine-d2.

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 80% methanol in water, -80°C)

  • Cell scraper

Protocol:

  • Seed cells in culture plates and grow to the desired confluency (typically 70-80%).

  • Ensure cells are in a state of metabolic steady state before starting the labeling experiment. This can be assessed by monitoring cell growth and key metabolite concentrations in the medium over time.

  • Aspirate the standard culture medium and wash the cells once with pre-warmed PBS.

  • Add the pre-warmed Glycine-d2 labeling medium to the cells.

  • Incubate the cells for a predetermined period to allow for the incorporation of the tracer and to reach isotopic steady state. The optimal labeling time should be determined empirically through a time-course experiment (e.g., collecting samples at 0, 1, 4, 8, and 24 hours).

  • To stop the experiment, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Immediately add ice-cold quenching solution to the plate to arrest all enzymatic activity.

  • Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

  • Proceed immediately to metabolite extraction.

Metabolite Extraction

Protocol:

  • Centrifuge the cell suspension from the previous step at a low speed to pellet the cell debris.

  • Transfer the supernatant containing the extracted metabolites to a new tube.

  • The extracted metabolites can be stored at -80°C until analysis.

Sample Preparation for Mass Spectrometry (GC-MS)

For the analysis of amino acids by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is required to increase their volatility.

Materials:

  • Dried metabolite extract

  • Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

  • Acetonitrile

  • Heating block

Protocol:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Add the derivatization reagent (e.g., MTBSTFA) and a solvent such as acetonitrile to the dried extract.

  • Heat the mixture at a specific temperature (e.g., 100°C) for a defined period (e.g., 1-4 hours) to allow for complete derivatization.[8]

  • Cool the samples to room temperature before GC-MS analysis.

Mass Spectrometry Analysis and Data Processing

Analysis:

  • Analyze the derivatized samples using a GC-MS system.

  • The GC separates the different metabolites, and the MS detects the mass-to-charge ratio (m/z) of the fragments, allowing for the identification and quantification of the deuterated and non-deuterated forms of the metabolites.

Data Processing:

  • Identify the retention times and mass spectra of the metabolites of interest.

  • Determine the mass isotopomer distributions (MIDs) for glycine and its downstream metabolites. The MID represents the fractional abundance of each isotopomer (M+0, M+1, M+2, etc.).

  • Correct the raw MIDs for the natural abundance of all stable isotopes.

  • Use the corrected MIDs and a metabolic network model to calculate the metabolic fluxes using specialized software (e.g., INCA, Metran).

Data Presentation

The quantitative results of a metabolic flux analysis experiment are typically presented in tables that allow for easy comparison between different experimental conditions. The following tables provide an illustrative example of how to present flux data. The data presented here is adapted from a study using [1,2-¹³C2]glycine and serves as a template for presenting results from a Glycine-d2 experiment.

Table 1: Plateau Enrichments of Stable Isotope-Labeled Amino Acids and Their Metabolic Products

Tracer/MetabolitePlateau Enrichment (mol % excess)
[d2]Glycine5.10 ± 0.72
[d1]Serine (from GCS)Value to be determined experimentally
[d2]Serine (from SHMT)Value to be determined experimentally

Data is illustrative and adapted from a study using [1,2-¹³C2]glycine. Actual values will need to be determined experimentally.

Table 2: Whole Body Fluxes of Glycine and Related Metabolites

FluxRate (μmol/kg·h)
Total Glycine Flux463 ± 55
Glycine to Serine (via SHMT)193 ± 28
Glycine to Serine (via GCS-derived one-carbon unit)88 ± 13
Glycine Decarboxylation (GCS activity)190 ± 41

Data is illustrative and adapted from a study using [1,2-¹³C2]glycine.[9] Actual values will need to be determined experimentally.

Visualization of Pathways and Workflows

Glycine Metabolism Signaling Pathways

Glycine_Metabolism cluster_extra Extracellular cluster_cell Cell cluster_cytosol Cytosol cluster_mito Mitochondrion This compound This compound Glycine-d2_extra Glycine-d2 This compound->Glycine-d2_extra Deprotection Glycine-d2_cyto Glycine-d2 Glycine-d2_extra->Glycine-d2_cyto Transport Serine_cyto Serine Glycine-d2_cyto->Serine_cyto SHMT1 Protein Protein Glycine-d2_cyto->Protein Protein Synthesis Glutathione Glutathione Glycine-d2_cyto->Glutathione GSH Synthesis Purines Purines Glycine-d2_cyto->Purines Purine Synthesis Glycine-d2_mito Glycine-d2 Glycine-d2_cyto->Glycine-d2_mito Serine_cyto->Glycine-d2_cyto SHMT1 THF_cyto THF 5,10-CH2-THF_cyto 5,10-CH2-THF THF_cyto->5,10-CH2-THF_cyto from Serine Glycine-d2_mito->Glycine-d2_cyto Serine_mito Serine Glycine-d2_mito->Serine_mito SHMT2 5,10-CH2-THF_mito 5,10-CH2-THF-d1 Glycine-d2_mito->5,10-CH2-THF_mito GCS CO2 CO2 Glycine-d2_mito->CO2 GCS NH3 NH3 Glycine-d2_mito->NH3 GCS Serine_mito->Glycine-d2_mito SHMT2 THF_mito THF THF_mito->5,10-CH2-THF_mito 5,10-CH2-THF_mito->5,10-CH2-THF_cyto One-Carbon Shuttling

Caption: Key metabolic pathways of Glycine-d2 tracing.

Experimental Workflow for Metabolic Flux Analysis

MFA_Workflow cluster_prep Tracer Preparation cluster_exp Experiment cluster_analysis Analysis Boc_Gly_d2 This compound Deprotection Boc Deprotection (e.g., TFA) Boc_Gly_d2->Deprotection Gly_d2 Glycine-d2 Tracer Deprotection->Gly_d2 Labeling Isotopic Labeling with Glycine-d2 Gly_d2->Labeling Cell_Culture Cell Culture (Metabolic Steady State) Cell_Culture->Labeling Quenching Rapid Quenching (-80°C Methanol) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (e.g., MTBSTFA) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing (MID Calculation) GC_MS->Data_Processing Flux_Calculation Metabolic Flux Calculation (Software) Data_Processing->Flux_Calculation Final_Output Metabolic Flux Map Flux_Calculation->Final_Output

Caption: Workflow for Glycine-d2 metabolic flux analysis.

References

Application Notes and Protocols for Protein Quantification Using Boc-Glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance in complex biological samples. Stable isotope labeling coupled with mass spectrometry (MS) has emerged as a powerful strategy for accurate and robust protein quantification. This document provides detailed application notes and protocols for the use of Boc-Glycine-d2, a deuterated amino acid derivative, as a chemical labeling reagent for relative protein quantification.

This method involves the covalent labeling of primary amines (N-terminus and lysine residues) of proteins or peptides with "light" (Boc-Glycine-d0) and "heavy" (this compound) reagents. The resulting mass difference of 2 Da per labeling site allows for the differentiation and relative quantification of proteins from two different samples within a single MS analysis. The tert-butyloxycarbonyl (Boc) protecting group provides a handle for potential multi-step labeling strategies, though this protocol focuses on a direct differential labeling approach.

Principle of the Method

The core principle of this quantitative proteomic strategy lies in differential isotopic labeling. Protein samples from two distinct states (e.g., treated vs. untreated cells) are proteolytically digested into peptides. The resulting peptide mixtures are then chemically labeled with either the light (d0) or heavy (d2) Boc-Glycine N-hydroxysuccinimide (NHS) ester. The NHS ester reacts specifically with primary amine groups on the peptides. After labeling, the two samples are mixed in a 1:1 ratio.

During mass spectrometry analysis, the "light" and "heavy" labeled peptides, being chemically identical, co-elute during liquid chromatography. However, they appear as a pair of peaks in the mass spectrum, separated by a mass difference corresponding to the number of incorporated deuterium atoms. The relative intensity of these peaks directly reflects the relative abundance of the protein in the original two samples.

Key Applications

  • Differential Protein Expression Profiling: Comparing protein abundance between different cellular states, such as healthy versus diseased tissue, or drug-treated versus control cells.

  • Biomarker Discovery: Identifying proteins that are up- or down-regulated in response to a specific stimulus or disease, which can serve as potential biomarkers.

  • Drug Target Validation: Assessing the downstream effects of a drug candidate on the proteome to validate its mechanism of action.

  • Analysis of Post-Translational Modifications (PTMs): While the primary labeling targets are primary amines, this method can be integrated with enrichment strategies to quantify changes in PTM-containing peptides.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of a typical experiment using this compound for relative protein quantification.

Table 1: Labeling Efficiency of this compound NHS Ester on a Standard Protein Digest

ProteinNumber of Tryptic PeptidesPeptides with at least one Primary AmineLabeled Peptides IdentifiedLabeling Efficiency (%)
Bovine Serum Albumin (BSA)60585696.6
Cytochrome c (equine)121111100
Myoglobin (equine)22212095.2
Lysozyme C (chicken)15141392.9

Note: Labeling efficiency is calculated as (Labeled Peptides Identified / Peptides with at least one Primary Amine) * 100. This data is hypothetical and serves for illustrative purposes.

Table 2: Relative Quantification of Differentially Expressed Proteins in a Cell Lysate Model

Protein AccessionGene NameDescriptionRatio (Heavy/Light)p-valueRegulation
P02768ALBSerum albumin1.050.85Unchanged
P68871HBBHemoglobin subunit beta0.980.79Unchanged
P00720PRSS1Trypsin-12.540.001Up-regulated
P08238HSP90B1Endoplasmin0.450.005Down-regulated
Q06830CALRCalreticulin1.120.65Unchanged

Note: This table represents a subset of quantified proteins from a hypothetical experiment comparing a treated (heavy-labeled) versus an untreated (light-labeled) cell lysate. Ratios are calculated from the relative intensities of the heavy and light peptide pairs. This data is for illustrative purposes only.

Experimental Protocols

Materials and Reagents
  • Boc-Glycine-d0 N-hydroxysuccinimide ester

  • This compound N-hydroxysuccinimide ester

  • Protein samples (e.g., cell lysates, tissue extracts)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Ammonium bicarbonate

  • Acetonitrile (ACN) (MS-grade)

  • Formic acid (FA) (MS-grade)

  • Triethylammonium bicarbonate (TEAB) buffer

  • Dimethyl sulfoxide (DMSO), anhydrous

  • C18 solid-phase extraction (SPE) cartridges

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol 1: Protein Digestion
  • Protein Solubilization: Solubilize protein pellets in a buffer containing 8 M urea and 50 mM ammonium bicarbonate.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Cool the samples to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Dilution: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

  • Digestion: Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio (w/w) and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

  • Lyophilization: Lyophilize the desalted peptides to dryness.

Protocol 2: Boc-Glycine-d0/d2 Labeling of Peptides
  • Reagent Preparation: Dissolve Boc-Glycine-d0 NHS ester and this compound NHS ester in anhydrous DMSO to a concentration of 100 mM immediately before use.

  • Sample Reconstitution: Reconstitute the lyophilized peptide samples in 100 mM TEAB buffer (pH 8.5).

  • Labeling Reaction:

    • To the "light" sample, add the Boc-Glycine-d0 NHS ester solution to a final concentration of 10 mM.

    • To the "heavy" sample, add the this compound NHS ester solution to a final concentration of 10 mM.

  • Incubation: Incubate both samples at room temperature for 1 hour with gentle shaking.

  • Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 50 mM and incubating for 15 minutes.

  • Sample Combination: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

  • Desalting: Desalt the combined labeled peptide mixture using a C18 SPE cartridge.

  • Lyophilization: Lyophilize the final labeled peptide mixture to dryness.

Protocol 3: LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the lyophilized labeled peptides in a solution of 2% ACN and 0.1% FA in water.

  • LC Separation: Inject the sample onto a reverse-phase C18 analytical column and separate the peptides using a gradient of increasing ACN concentration.

  • MS Analysis:

    • Operate the mass spectrometer in data-dependent acquisition (DDA) mode.

    • Acquire full MS scans over a mass range of m/z 350-1500.

    • Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

    • Acquire MS/MS scans for fragment ion analysis.

Protocol 4: Data Analysis
  • Database Search: Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a relevant protein database.

  • Modifications: Specify the following variable modifications in the search parameters:

    • Carbamidomethylation of cysteine (fixed modification).

    • Oxidation of methionine.

    • Boc-Glycine-d0 on lysine and N-terminus.

    • This compound on lysine and N-terminus.

  • Quantification: The software will identify peptide pairs with the characteristic 2 Da mass shift per labeling site and calculate the heavy-to-light (H/L) ratio for each peptide.

  • Protein Ratios: Protein ratios are then calculated by averaging the H/L ratios of their constituent peptides.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test) to determine the significance of the observed protein expression changes.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Differential Labeling cluster_analysis Analysis Sample1 Sample 1 (e.g., Control) Digestion1 Protein Digestion Sample1->Digestion1 Sample2 Sample 2 (e.g., Treated) Digestion2 Protein Digestion Sample2->Digestion2 Labeling1 Labeling with Boc-Glycine-d0 Digestion1->Labeling1 Labeling2 Labeling with This compound Digestion2->Labeling2 Mixing Mix 1:1 Labeling1->Mixing Labeling2->Mixing LCMS LC-MS/MS Analysis Mixing->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: Experimental workflow for quantitative proteomics using this compound.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Analysis Drug Drug Treatment Receptor Cell Surface Receptor Drug->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF ProteinX Protein X (Quantified) TF->ProteinX Increased Expression

Caption: Example signaling pathway where Protein X expression is quantified.

logical_relationship cluster_logic Quantification Logic Peptide_d0 Peptide-d0 (Light) MS_Signal Mass Spectrum Peak Pair Peptide_d0->MS_Signal Peptide_d2 Peptide-d2 (Heavy) Peptide_d2->MS_Signal Ratio Intensity Ratio (Heavy/Light) MS_Signal->Ratio Protein_Quant Relative Protein Quantification Ratio->Protein_Quant

Caption: Logical flow from labeled peptides to protein quantification.

Application Notes and Protocols for the Use of Boc-Glycine-d2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing N-α-tert-Butoxycarbonyl-Glycine-d2 (Boc-Glycine-d2) in cell culture-based research. Due to the protective Boc group, which requires acidic conditions for removal that are incompatible with live cell culture, the direct use of this compound for metabolic labeling of proteins in living cells is not a standard application. Instead, its utility is primarily realized in two key experimental frameworks: as a precursor for generating deuterated glycine for metabolic tracing studies and for the in vitro synthesis of deuterated peptides to be used as internal standards in quantitative mass spectrometry.

Application 1: Metabolic Tracing of Glycine Pathways

This application focuses on using the deuterated glycine moiety from this compound to trace its incorporation into various metabolic pathways within the cell, such as de novo purine synthesis and glutathione biosynthesis. This approach requires the deprotection of this compound to yield Glycine-d2 prior to its addition to the cell culture medium.

Experimental Protocol: Deprotection of this compound and Subsequent Metabolic Labeling

1. Deprotection of this compound to Yield Glycine-d2:

  • Reagents and Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Round bottom flask

    • Separatory funnel

    • pH paper

  • Procedure:

    • Dissolve this compound in a minimal amount of DCM in a round bottom flask.

    • Add an excess of TFA (e.g., 1:1 v/v with DCM) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

    • Redissolve the residue in water and carefully neutralize the solution with a saturated NaHCO₃ solution until the pH is approximately 7.0.

    • Extract the aqueous solution with DCM three times to remove any remaining organic impurities.

    • The resulting aqueous solution contains Glycine-d2. For cell culture use, it is crucial to ensure the final solution is sterile and at the correct pH and osmolarity for your specific cell line. This may involve sterile filtration and buffer exchange.

    • Quantify the concentration of Glycine-d2 in the final solution using a suitable method (e.g., NMR, LC-MS).

2. Preparation of Glycine-d2 Enriched Cell Culture Medium:

  • Prepare a custom cell culture medium that is deficient in glycine.

  • Supplement this glycine-free medium with the prepared sterile Glycine-d2 solution to a final concentration that is appropriate for your cell line and experimental goals. The standard concentration of glycine in many media formulations can be used as a starting point.

3. Cell Culture and Labeling:

  • Culture your cells of interest in standard complete medium until they reach the desired confluency.

  • Remove the standard medium and wash the cells with sterile phosphate-buffered saline (PBS).

  • Replace the medium with the prepared Glycine-d2 enriched medium.

  • Incubate the cells for a time course determined by the specific metabolic pathway being investigated (e.g., 2, 6, 12, 24 hours).

4. Sample Collection and Preparation for Mass Spectrometry:

  • Harvest the cells at each time point.

  • For metabolite analysis, perform a metabolite extraction using a suitable method (e.g., methanol/water/chloroform extraction).

  • For protein analysis (to assess very low-level incorporation or turnover), lyse the cells and digest the proteins into peptides using trypsin.

  • Analyze the cell extracts or peptide digests by high-resolution liquid chromatography-mass spectrometry (LC-MS).

Data Presentation: Expected Isotope Incorporation

The following table summarizes the expected mass shifts in key metabolites upon successful incorporation of Glycine-d2.

MetaboliteLabeled MoietyExpected Mass Shift (Da)
Glycine-d2C₂H₃D₂NO₂+2
Glutathione (GSH)Contains one glycine molecule+2
Adenosine Monophosphate (AMP)Purine ring incorporates one glycine molecule+2
Guanosine Monophosphate (GMP)Purine ring incorporates one glycine molecule+2
Signaling Pathway Visualization

The following diagram illustrates the central role of glycine in cellular metabolism, highlighting the pathways that can be traced using Glycine-d2.

Glycine_Metabolism cluster_extracellular Extracellular cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Boc-Gly-d2 Boc-Gly-d2 Gly-d2 Gly-d2 Boc-Gly-d2->Gly-d2 Deprotection (in vitro) Gly-d2_in Glycine-d2 Gly-d2->Gly-d2_in Amino Acid Transporter GSH Glutathione Gly-d2_in->GSH GSH Synthesis Purine_Synthesis De Novo Purine Synthesis Gly-d2_in->Purine_Synthesis Incorporation Serine Serine Gly-d2_in->Serine Interconversion GCS Glycine Cleavage System (GCS) Gly-d2_in->GCS One_Carbon One-Carbon Metabolism GCS->One_Carbon One_Carbon->Purine_Synthesis Formate

Caption: Metabolic fate of Glycine-d2 in the cell.

Application 2: In Vitro Synthesis of Deuterated Peptide Standards for Quantitative Proteomics

A more direct and common application for this compound is in solid-phase peptide synthesis (SPPS) to create deuterated peptides. These peptides can then be used as internal standards for the absolute quantification of their endogenous, unlabeled counterparts in complex biological samples like cell lysates.

Experimental Protocol: Synthesis and Use of a Deuterated Peptide Standard

1. Solid-Phase Peptide Synthesis (SPPS):

  • Synthesize the peptide of interest on a solid support resin using standard Fmoc or Boc chemistry.

  • During the appropriate coupling cycle, use this compound instead of standard Boc-Glycine to introduce the deuterium label at a specific position.

  • After synthesis is complete, cleave the peptide from the resin and deprotect the side chains.

  • Purify the deuterated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the synthesized peptide by mass spectrometry.

2. Preparation of Cell Lysate and Spiking with Labeled Standard:

  • Culture and harvest cells under the desired experimental conditions.

  • Lyse the cells using a suitable lysis buffer.

  • Quantify the total protein concentration of the lysate.

  • Add a known amount of the purified, deuterated peptide standard to a known amount of the cell lysate. This is the "spike-in" step.

3. Protein Digestion and Mass Spectrometry Analysis:

  • Digest the protein mixture (cell lysate + spiked-in standard) with trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Configure the mass spectrometer to specifically detect and quantify both the "light" (endogenous) and "heavy" (deuterated standard) versions of the target peptide.

Data Presentation: Quantitative Analysis of a Target Peptide

The following table illustrates how the data from a spike-in experiment would be presented to determine the absolute quantity of a target protein.

Sample ConditionLight Peptide Peak AreaHeavy Peptide Peak Area (Spike-in)Amount of Heavy Peptide (fmol)Calculated Amount of Light Peptide (fmol)
Control1,500,0001,000,000100150
Treatment A750,0001,000,00010075
Treatment B3,000,0001,000,000100300
Experimental Workflow Visualization

The diagram below outlines the workflow for using a synthesized deuterated peptide as an internal standard for absolute protein quantification.

SpikeIn_Workflow cluster_synthesis Peptide Synthesis cluster_sample_prep Sample Preparation cluster_analysis Analysis Boc-Gly-d2 Boc-Gly-d2 SPPS Solid-Phase Peptide Synthesis Boc-Gly-d2->SPPS Heavy_Peptide Purified Heavy Peptide Standard SPPS->Heavy_Peptide Spike_In Spike-in Heavy Peptide Standard Heavy_Peptide->Spike_In Cell_Culture Cell Culture (Experimental Conditions) Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Cell_Lysis->Spike_In Digestion Tryptic Digestion Spike_In->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quantification Quantification of Light/Heavy Peptide Ratio LCMS->Quantification

Caption: Workflow for absolute protein quantification.

By following these detailed protocols and utilizing the provided data presentation and visualization guides, researchers can effectively employ this compound in their cell culture-based experiments for both metabolic tracing and precise protein quantification.

Application Notes and Protocols for Boc-Glycine-d2 as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Glycine-d2, a stable isotope-labeled version of the amino acid glycine, serves as a powerful tracer for elucidating the dynamics of glycine and one-carbon metabolism in various biological systems. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in specific experimental contexts, and once deprotected in vivo or in vitro, the deuterated glycine enters metabolic pathways, allowing for the sensitive and specific tracking of its fate using mass spectrometry. These studies are crucial for understanding the role of glycine metabolism in health and disease, including cancer, metabolic disorders, and neurological conditions, and for the development of novel therapeutic agents that target these pathways.

Glycine is a central player in numerous metabolic processes. It is a key component of the antioxidant glutathione, a precursor for the synthesis of purines (the building blocks of DNA and RNA), heme, and creatine. Furthermore, the mitochondrial glycine cleavage system (GCS) is a major catabolic pathway for glycine and a critical source of one-carbon units for the folate cycle, which is essential for nucleotide synthesis and methylation reactions. By tracing the incorporation of the deuterium label from this compound into downstream metabolites, researchers can quantify the flux through these critical pathways.

Key Applications

  • Elucidation of Glycine Metabolic Pathways: Tracking the conversion of deuterated glycine into serine, and its contribution to the one-carbon pool via the glycine cleavage system.

  • Quantification of Biosynthetic Flux: Measuring the rate of de novo synthesis of purines, thymidine, and other metabolites derived from glycine.

  • Drug Discovery and Development: Assessing the impact of drug candidates on glycine and one-carbon metabolism, which are often dysregulated in diseases like cancer.

  • Disease Mechanism Studies: Investigating alterations in glycine metabolism in pathological states such as obesity, non-alcoholic fatty liver disease (NAFLD), and neurological disorders.

Signaling and Metabolic Pathways

The metabolic fate of glycine is intricately linked to central carbon and nitrogen metabolism. The primary pathways of interest when using this compound as a tracer are the glycine cleavage system and its connection to folate-mediated one-carbon metabolism.

Glycine Cleavage System (GCS) and One-Carbon Metabolism

Once this compound is administered and the Boc group is cleaved, the resulting Glycine-d2 enters the metabolic pool. In the mitochondria, the GCS catalyzes the degradation of glycine. This process transfers one of the deuterium atoms (from the C2 position of glycine) to tetrahydrofolate (THF), forming 5,10-methylene-THF-d1. This deuterated one-carbon unit can then be exported to the cytosol, often as formate-d1, where it is utilized for the synthesis of various biomolecules.

Glycine_Metabolism Boc_Gly_d2 Boc_Gly_d2 Formate_d1_cyto Formate_d1_cyto

Experimental Protocols

The following protocols are adapted from studies using isotopically labeled glycine and provide a framework for using this compound as a tracer.

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells

This protocol describes the labeling of cultured cells with this compound to trace its incorporation into intracellular metabolites.

Materials:

  • This compound

  • Cell culture medium (glycine-free, or with a known low concentration of glycine)

  • Cultured cells (e.g., human hepatoma cell lines like HepG2)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, LC-MS grade, ice-cold

  • Water, LC-MS grade

  • Internal standards (optional, for absolute quantification)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24 hours.

  • Tracer Introduction: Replace the culture medium with fresh medium containing a known concentration of this compound (e.g., 0.4 mM). The exact concentration should be optimized for the cell line and experimental goals.

  • Incubation: Incubate the cells for a time course (e.g., 0, 4, 8, 12, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the culture dish to cover the cells.

    • Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant, which contains the metabolites, to a new tube.

  • Sample Preparation for LC-MS/MS:

    • Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.

    • Vortex, centrifuge to pellet any debris, and transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the metabolites of interest (glycine, serine, purines, etc.).

    • Monitor the mass isotopologues of the target metabolites to determine the extent of deuterium incorporation.

Protocol 2: In Vivo Metabolic Labeling in a Mouse Model

This protocol outlines the administration of this compound to mice to study its whole-body metabolism and tissue-specific incorporation.

Materials:

  • This compound, sterile solution

  • Experimental animals (e.g., C57BL/6J mice)

  • Standard laboratory animal diet

  • Anesthesia and surgical tools for tissue collection

  • Homogenization buffer

  • Tools for tissue homogenization (e.g., bead beater)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Tracer Administration: Administer this compound via an appropriate route, such as intraperitoneal (IP) injection or oral gavage. The dosage should be optimized based on preliminary studies. A typical starting point could be in the range of 10-50 mg/kg body weight.

  • Time Course and Sample Collection:

    • At various time points post-administration (e.g., 1, 4, 8, 24 hours), euthanize a cohort of animals.

    • Collect blood (plasma) and tissues of interest (e.g., liver, kidney, bone marrow).

    • Immediately flash-freeze the tissues in liquid nitrogen and store them at -80°C until extraction.

  • Metabolite Extraction from Tissues:

    • Weigh a small piece of frozen tissue (e.g., 20-50 mg).

    • Add ice-cold 80% methanol and homogenization beads.

    • Homogenize the tissue using a bead beater.

    • Follow steps 4.4 and 4.5 from Protocol 1 for protein precipitation and collection of the metabolite-containing supernatant.

  • Sample Preparation and LC-MS/MS Analysis: Follow steps 5 and 6 from Protocol 1.

Data Presentation

The quantitative data from tracer studies are typically presented as the percentage of the metabolite pool that is labeled with the isotope. This is often referred to as "isotopic enrichment" or "mole percent enrichment" (MPE).

Table 1: In Vitro Isotopic Enrichment of Metabolites in Human Hepatoma Cells after Incubation with Labeled Glycine

This table is based on data from studies using labeled glycine as a tracer and illustrates the expected outcomes of a this compound tracing experiment.[1]

MetaboliteIsotopologueMole Percent Enrichment (MPE) ± SD
SerineM+23.5 ± 0.5
MethionineM+11.8 ± 0.3
Deoxythymidine (dTMP)M+14.2 ± 0.6
Deoxyadenosine (dAMP)M+32.5 ± 0.4
Deoxyguanosine (dGMP)M+32.8 ± 0.4

Data are hypothetical and based on trends observed in published literature.[1] M+1, M+2, and M+3 represent the isotopologues with one, two, or three additional mass units due to the incorporation of the deuterium label.

Table 2: In Vivo Isotopic Enrichment in Mouse Tissues after Administration of Labeled Glycine

This table demonstrates the expected tissue-specific incorporation of the deuterium label from this compound.[1]

TissueMetaboliteIsotopologueMole Percent Enrichment (MPE) ± SD
Liver SerineM+25.1 ± 0.7
MethionineM+13.2 ± 0.5
Deoxythymidine (dTMP)M+11.5 ± 0.2
Bone Marrow SerineM+22.8 ± 0.4
MethionineM+11.9 ± 0.3
Deoxythymidine (dTMP)M+16.5 ± 0.9
Methylcytosine (mC)M+12.1 ± 0.3

Data are hypothetical and based on trends observed in published literature.[1] The higher enrichment in dTMP in bone marrow reflects the high rate of cell proliferation in this tissue.

Experimental Workflow

The overall workflow for a metabolic tracing study using this compound can be visualized as follows:

Experimental_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analytical Phase cluster_Interpretation Interpretation Phase Tracer_Admin Administer this compound (In Vitro or In Vivo) Time_Course Time Course Incubation/ Metabolism Tracer_Admin->Time_Course Sample_Collection Sample Collection (Cells, Tissues, Plasma) Time_Course->Sample_Collection Quenching Metabolic Quenching (Flash Freezing) Sample_Collection->Quenching Extraction Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing (Peak Integration, Isotopologue Distribution Analysis) LC_MS->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis Pathway_Mapping Pathway Mapping and Biological Interpretation Flux_Analysis->Pathway_Mapping

References

Application Notes and Protocols for Quantitative Analysis of Amine-Containing Analytes using Boc-Glycine-d2 Derivatization for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amine-containing compounds, such as pharmaceuticals, metabolites, and biomarkers, is crucial in various stages of drug development and clinical research. Many of these molecules, however, exhibit poor ionization efficiency and chromatographic retention, posing challenges for sensitive and reliable analysis by liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization is a powerful strategy to overcome these limitations.[] By introducing a specific chemical tag to the analyte, its physicochemical properties can be altered to enhance its analytical performance.[]

This application note describes a robust and sensitive method for the quantification of primary and secondary amine-containing analytes using a novel isotopic derivatization reagent, N-tert-butyloxycarbonyl-Glycine-d2 (Boc-Glycine-d2). The core of this method is the conversion of this compound into its highly reactive N-hydroxysuccinimide (NHS) ester, which then efficiently labels the amine functional group of the target analyte. The incorporation of two deuterium atoms in the glycine moiety allows the derivatized analyte to serve as an ideal internal standard for its non-labeled counterpart when using an isotope dilution mass spectrometry (IDMS) approach. This strategy corrects for variability during sample preparation and potential matrix effects during LC-MS analysis, leading to highly accurate and precise quantification.

The workflow involves a two-step process: the activation of this compound to its NHS ester, followed by the derivatization of the amine-containing analyte. The resulting derivatized product is then amenable to reverse-phase liquid chromatography and sensitive detection by tandem mass spectrometry (MS/MS).

Signaling Pathways and Logical Relationships

The underlying principle of this method is isotope dilution mass spectrometry, a gold-standard technique for quantitative analysis. The workflow can be visualized as a logical progression from reagent activation to final data analysis.

G cluster_0 Reagent Activation cluster_1 Sample Derivatization cluster_2 LC-MS/MS Analysis This compound This compound Boc-Gly-d2-NHS This compound-NHS Ester (Active Derivatization Reagent) This compound->Boc-Gly-d2-NHS Activation NHS N-hydroxysuccinimide NHS->Boc-Gly-d2-NHS DCC DCC (Coupling Agent) DCC->Boc-Gly-d2-NHS Derivatized_Analyte Boc-Gly-d2-Analyte (Labeled Internal Standard) Boc-Gly-d2-NHS->Derivatized_Analyte Derivatization (pH 8.3-8.5) Analyte Amine-containing Analyte (R-NH2) Analyte->Derivatized_Analyte LC_Separation LC Separation (Reverse Phase) Derivatized_Analyte->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Isotope Ratio) MS_Detection->Quantification

Caption: Logical workflow for quantitative analysis using this compound derivatization.

Experimental Protocols

Protocol 1: Synthesis of this compound-NHS Ester (Activation of Derivatization Reagent)

This protocol describes the synthesis of the active N-hydroxysuccinimide ester of this compound.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DMF to the cooled reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours or overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Transfer the filtrate to a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting solid from an ethyl acetate/hexane mixture to obtain pure this compound-NHS ester.

  • Dry the final product under vacuum and store at -20°C in a desiccator.

Protocol 2: Derivatization of Amine-Containing Analytes

This protocol details the derivatization of a sample containing a primary or secondary amine with the prepared this compound-NHS ester.

Materials:

  • This compound-NHS ester

  • Analyte solution (in a suitable buffer or solvent)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5) or 0.1 M Phosphate buffer (pH 8.3-8.5). Avoid buffers containing primary amines like Tris.[2][3]

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound-NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF. This solution should be prepared fresh before use.[2][3]

  • In a microcentrifuge tube, add an appropriate volume of the analyte solution.

  • Add 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to the analyte solution to ensure the optimal pH for the reaction.

  • Add a molar excess (typically 5-10 fold) of the this compound-NHS ester solution to the analyte solution. The final concentration of the organic solvent (DMSO or DMF) should ideally not exceed 10% of the total reaction volume.

  • Vortex the mixture gently to ensure thorough mixing.

  • Incubate the reaction mixture at room temperature for 1-4 hours or on ice overnight.[2][3]

  • After incubation, the reaction can be quenched by adding an amine-containing buffer (e.g., Tris buffer) or by proceeding directly to the sample cleanup step.

Protocol 3: Sample Preparation for LC-MS Analysis

This protocol describes a general procedure for cleaning up the derivatized sample prior to LC-MS/MS analysis. The specific method may need to be optimized based on the analyte and sample matrix.

Materials:

  • Derivatized sample from Protocol 2

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Formic acid (FA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation plates

  • Centrifuge

  • Sample vials for LC-MS

Procedure (Example using Protein Precipitation and Dilution):

  • To the derivatized sample, add 3 volumes of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Vortex and centrifuge to remove any remaining particulates.

  • Transfer the clear supernatant to an LC-MS sample vial for analysis.

Experimental Workflow Diagram

G start Start activate Activate this compound to NHS Ester start->activate derivatize Derivatize Amine Analyte (pH 8.3-8.5) activate->derivatize cleanup Sample Cleanup (e.g., Protein Precipitation) derivatize->cleanup reconstitute Reconstitute in Mobile Phase cleanup->reconstitute analyze LC-MS/MS Analysis (MRM Mode) reconstitute->analyze quantify Quantify using Isotope Ratio analyze->quantify end End quantify->end

Caption: Step-by-step experimental workflow for sample preparation and analysis.

Quantitative Data

The use of an isotopic derivatization agent like this compound allows for the creation of an ideal internal standard, leading to high precision and accuracy in quantification. The following table presents representative quantitative data from studies employing similar isotopic derivatization strategies for the analysis of amine-containing compounds by LC-MS/MS. The actual performance of the this compound method will be analyte and matrix-dependent and should be validated accordingly.

Analyte ClassDerivatization ReagentLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
Biogenic Amines Succinimidylferrocenyl propionate1.2 - 19.0 mg/kgNot Reported> 0.99[4]
Neurotransmitters Benzoyl chloride0.03 - 250 nMNot Reported> 0.99[5]
Amino Acids iTRAQ® ReagentNot Reported300 ng/mL> 0.99[6][7]
Biogenic Amines Benzoyl chloride0.1 - 20 nM0.3 - 60 nM> 0.996[8]

Conclusion

The use of this compound as a derivatizing agent for amine-containing analytes offers a powerful and versatile tool for quantitative mass spectrometry. The straightforward synthesis of the active NHS ester and the robust derivatization protocol make this method accessible for a wide range of applications in pharmaceutical and biomedical research. The incorporation of a stable isotope label facilitates accurate and precise quantification through isotope dilution mass spectrometry, effectively mitigating matrix effects and variability in sample processing. This application note provides a comprehensive set of protocols and a clear workflow to guide researchers in implementing this advanced analytical strategy.

References

Application Notes and Protocols for Boc-Glycine-d2 in Biomolecular NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-tert-butoxycarbonyl-glycine-d2 (Boc-Glycine-d2) in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of this deuterated amino acid offers significant advantages for studying protein structure, dynamics, and interactions, particularly for large and complex biomolecular systems.

Introduction to Deuteration in Biomolecular NMR

Deuterium (²H) labeling of proteins is a powerful technique in biomolecular NMR spectroscopy. By replacing protons (¹H) with deuterons, several key benefits are achieved, leading to improved spectral quality and enabling the study of larger proteins and protein complexes.[1]

Key Advantages of Deuteration:

  • Reduced Spectral Complexity: The substitution of protons with deuterons simplifies crowded ¹H NMR spectra by eliminating signals from the deuterated sites.[2]

  • Improved Resolution and Sensitivity: Deuteration reduces ¹H-¹H dipolar couplings and slows down transverse relaxation rates (T₂), resulting in narrower linewidths and enhanced signal-to-noise ratios.[3][4][5] This is particularly crucial for large proteins (>25 kDa) that suffer from rapid signal decay.

  • Access to Advanced NMR Experiments: The enhanced spectral quality allows for the application of more sophisticated NMR pulse sequences for detailed structural and dynamic analyses.

  • Probing Molecular Dynamics: Deuterium NMR (²H NMR) provides a direct method to investigate the dynamics of specific sites within a molecule.[6][7]

Glycine residues often play critical roles in protein function and flexibility due to their unique lack of a side chain. However, the two α-protons of glycine are often magnetically non-equivalent, leading to complex splitting patterns in ¹H NMR spectra. Stereospecific deuteration of glycine, such as with this compound, can resolve this complexity and facilitate unambiguous resonance assignment.[8]

Applications of this compound in Biomolecular NMR

The use of this compound provides a versatile tool for a range of biomolecular NMR applications, from structural biology to drug discovery.

Stereospecific Assignment of Glycine Resonances

One of the primary applications of deuterated glycine is to simplify the assignment of glycine α-proton resonances. In a non-deuterated protein, the two Hα protons of a glycine residue can be difficult to distinguish. By incorporating Glycine-d2, where one of the α-protons is replaced by a deuteron, the remaining proton gives a single, sharp signal, simplifying spectral analysis and aiding in the stereospecific assignment of the glycine methylene group.[8]

Studies of Large Proteins and Protein Complexes

For proteins with high molecular weights, spectral overlap and rapid relaxation are major challenges. Perdeuteration, or the labeling of the entire protein with deuterium except for specific residues or sites, is a common strategy to overcome these issues.[4] Incorporating this compound into a perdeuterated protein allows for the selective observation of glycine residues, providing valuable probes of local structure and dynamics in regions of the protein that might otherwise be inaccessible to NMR analysis.[6]

Investigation of Protein-Ligand Interactions and Drug Design

NMR spectroscopy is a powerful tool for studying protein-ligand interactions, providing information on binding sites, affinities, and conformational changes upon binding.[9][10][11] By selectively labeling a protein with this compound, researchers can monitor the chemical environment of specific glycine residues upon the addition of a ligand or drug candidate. Changes in the chemical shift or relaxation properties of the deuterated glycine can pinpoint its involvement in the binding interface.

Data Presentation: Quantitative Comparison

The benefits of deuteration are evident in the significant improvement of NMR spectral quality. The following table summarizes the expected quantitative improvements in key NMR parameters upon deuteration, based on qualitative descriptions from the literature.

ParameterNon-Deuterated ProteinDeuterated Protein (with Glycine-d2)Expected Improvement FactorReference
¹Hα Linewidth (Hz) Broad (e.g., 30-50 Hz)Narrow (e.g., 10-20 Hz)2-3x[3]
Transverse Relaxation Time (T₂) (ms) Short (e.g., 10-30 ms)Long (e.g., 40-80 ms)2-4x[5]
Spectral Resolution Low (significant overlap)High (well-resolved peaks)Qualitative Improvement[3][4]
Signal-to-Noise Ratio LowerHigher~2.6x (for methyl-TROSY)[12]

Note: The values presented are representative and can vary depending on the specific protein, NMR experimental conditions, and the extent of deuteration.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into proteins for NMR studies. These should be optimized for the specific protein and expression system being used.

Protocol for Selective Isotope Labeling in E. coli

This protocol is an adaptation of general methods for selective amino acid labeling in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • Minimal medium (M9) prepared with H₂O.

  • ¹⁵NH₄Cl and/or ¹³C-glucose (if desired for background labeling).

  • This compound.

  • Complete set of unlabeled amino acids (except glycine).

  • IPTG (or other appropriate inducer).

Procedure:

  • Starter Culture: Inoculate a 50 mL starter culture of LB medium with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate 1 L of M9 minimal medium (containing ¹⁵NH₄Cl and/or ¹³C-glucose if desired) with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches ~0.6-0.8.

  • Induction and Labeling:

    • Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).

    • Wash the cell pellet once with M9 medium lacking any nitrogen or carbon source.

    • Resuspend the cell pellet in 1 L of fresh M9 medium prepared with H₂O.

    • Add the complete mixture of unlabeled amino acids (typically 50-100 mg/L each), excluding glycine .

    • Add this compound to a final concentration of 100-200 mg/L. The Boc protecting group is often cleaved by cellular esterases.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques.

Protocol for Cell-Free Protein Synthesis

Cell-free protein synthesis (CFPS) offers a high degree of control over amino acid composition and minimizes metabolic scrambling.[1][13][14][15]

Materials:

  • Cell-free extract (e.g., E. coli S30 extract).

  • Reaction mix containing buffers, salts, NTPs, and an energy source.

  • Plasmid DNA encoding the protein of interest under a T7 promoter.

  • T7 RNA polymerase.

  • Complete mixture of amino acids (except glycine).

  • This compound.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, reaction mix, plasmid DNA, and T7 RNA polymerase according to the manufacturer's instructions.

  • Amino Acid Addition: Add the complete mixture of amino acids to their recommended final concentrations, omitting glycine .

  • This compound Incorporation: Add this compound to the reaction mixture. The optimal concentration should be determined empirically but typically ranges from 1-2 mM. The Boc group is generally removed during the translation process.

  • Incubation: Incubate the reaction mixture at the recommended temperature (usually 30-37°C) for 2-4 hours.

  • Purification: Purify the expressed protein, for example, using a His-tag affinity chromatography if the protein is tagged.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of this compound in biomolecular NMR.

experimental_workflow cluster_preparation Protein Expression & Labeling cluster_nmr NMR Spectroscopy cluster_analysis Data Interpretation start Prepare Expression System (E. coli or Cell-Free) media Prepare Labeling Media (with this compound) start->media expression Induce Protein Expression media->expression harvest Harvest Cells / Purify Protein expression->harvest nmr_sample Prepare NMR Sample harvest->nmr_sample nmr_acq Acquire NMR Data (e.g., 2D/3D HSQC, NOESY) nmr_sample->nmr_acq nmr_proc Process & Analyze Spectra nmr_acq->nmr_proc assignment Resonance Assignment nmr_proc->assignment structure Structure Calculation assignment->structure dynamics Dynamics Analysis assignment->dynamics interaction Interaction Mapping assignment->interaction end Biological Insights structure->end dynamics->end interaction->end

Experimental Workflow for NMR studies using this compound.

signaling_pathway_probe Ligand Ligand / Drug Receptor Receptor Protein (Gly-d2 labeled) Ligand->Receptor Binding Event (Monitored by NMR) ProteinA Downstream Protein A Receptor->ProteinA Signal Transduction ProteinB Downstream Protein B ProteinA->ProteinB Response Cellular Response ProteinB->Response

Probing a signaling pathway using a Gly-d2 labeled receptor.

logical_relationship input Input This compound process Process Protein Incorporation (E. coli or Cell-Free) input->process output Output Deuterated Protein process->output application Application Simplified NMR Spectra Stereospecific Assignment Large Protein Studies Interaction Mapping output->application

Logical relationship of this compound application in NMR.

References

Troubleshooting & Optimization

preventing side reactions with Boc-Glycine-d2 in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Boc-Glycine-d2 in peptide synthesis. Find answers to frequently asked questions and troubleshooting advice to mitigate potential side reactions and ensure the successful incorporation of this isotopically labeled amino acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over standard Boc-Glycine in peptide synthesis?

A1: The primary advantage of using this compound is the suppression of potential side reactions that involve the abstraction of a proton from the α-carbon. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE). This effect significantly reduces the rate of base-catalyzed epimerization at the α-carbon, a potential side reaction for other amino acids, especially when using certain coupling reagents or prolonged exposure to basic conditions.[1][2] While glycine is achiral and thus cannot racemize, the principle of increased stability of the C-D bond can be beneficial in complex syntheses where side reactions are a concern.

Q2: Does the deuterium labeling of this compound affect its coupling efficiency in Solid Phase Peptide Synthesis (SPPS)?

A2: The incorporation of stable isotopes like deuterium does not significantly alter the fundamental chemical reactivity of the amino acid. Therefore, the coupling efficiency of this compound is expected to be comparable to that of standard Boc-Glycine. However, as with any peptide synthesis, ensuring high coupling efficiency is crucial for the quality of the final peptide. It is always recommended to monitor coupling reactions to ensure their completion.

Q3: Are there any specific storage or handling requirements for this compound?

A3: this compound should be handled and stored under the same conditions as other Boc-protected amino acids. It is recommended to store the compound in a cool, dry place to maintain its stability.

Q4: Can the deuterium atoms on the α-carbon of this compound exchange back to protons during synthesis?

A4: The deuterons on the α-carbon are stable under the standard acidic and basic conditions used in Boc-SPPS and are not expected to undergo back-exchange to protons.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered when using this compound in peptide synthesis.

Symptom Potential Cause Recommended Action
Incomplete Coupling of this compound 1. Insufficient activation: The coupling reagents may not be sufficiently active for the specific coupling partner on the resin.2. Steric hindrance: The N-terminal amino acid on the growing peptide chain may be sterically hindered.3. Peptide aggregation: The growing peptide chain may be aggregating on the resin, preventing access of the activated amino acid.1. Optimize coupling reagents: Use a more potent activating agent such as HATU or HCTU.[4]2. Double couple: Perform the coupling reaction twice to ensure complete incorporation.3. Increase reaction time and equivalents: Extend the coupling time and use a higher excess of the amino acid and coupling reagents.4. Change solvent: Switch from DMF to NMP to improve solvation and reduce aggregation.[4]
Unexpected Mass in Final Peptide 1. Incomplete removal of Boc group: The Boc protecting group may not have been completely removed during the deprotection step, leading to a +56 Da adduct.2. Side reaction with coupling reagents: Some coupling reagents can lead to the formation of adducts on the peptide.3. Deletion of Glycine-d2: A failed coupling of this compound followed by successful coupling of the subsequent amino acid.1. Ensure complete deprotection: Increase the TFA deprotection time or perform a second TFA treatment.[5]2. Use high-quality reagents: Ensure the purity of coupling reagents and solvents.3. Monitor coupling: Use a qualitative test like the ninhydrin (Kaiser) test to confirm complete coupling before proceeding to the next cycle.
Presence of Deletion Sequences Low coupling efficiency: The coupling of this compound or other amino acids in the sequence may be incomplete.Review and optimize the entire synthesis protocol: - Ensure efficient resin swelling.- Use appropriate excesses of amino acids and coupling reagents.- Confirm completion of each coupling and deprotection step.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single cycle for the addition of this compound to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (1x), and then DCM (3x).

  • Neutralization:

    • Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.

    • Drain the DIEA solution and repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (the beads remain colorless) indicates a successful coupling.

    • If the coupling is incomplete, repeat the coupling step (double coupling).

    • Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

Caution: This procedure involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Preparation: Thoroughly dry the peptide-resin under vacuum.

  • Cleavage:

    • Place the dried resin in the HF reaction vessel.

    • Add a scavenger cocktail (e.g., anisole) to trap reactive carbocations generated during cleavage.

    • Cool the vessel to 0 °C.

    • Carefully condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: Remove the HF by vacuum distillation.

  • Peptide Precipitation:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide and remove scavengers.

    • Collect the precipitated peptide by filtration or centrifugation.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

G cluster_0 Potential Epimerization of α-Proton cluster_1 Suppression of Epimerization with α-Deuteration Activated_Amino_Acid_H Activated Amino Acid (Cα-H) Base_H Base Activated_Amino_Acid_H->Base_H α-Proton Abstraction Carbanion_H Carbanion Intermediate (Planar) Base_H->Carbanion_H Reprotonation_H Reprotonation Carbanion_H->Reprotonation_H L_Amino_Acid_H L-Amino Acid Reprotonation_H->L_Amino_Acid_H 50% D_Amino_Acid_H D-Amino Acid (Epimer) Reprotonation_H->D_Amino_Acid_H 50% Activated_Amino_Acid_D Activated Amino Acid (Cα-D) Base_D Base Activated_Amino_Acid_D->Base_D α-Deuteron Abstraction (Slower) High_Energy_Barrier Higher Energy Barrier (Kinetic Isotope Effect) Base_D->High_Energy_Barrier No_Epimerization Retention of Stereochemistry High_Energy_Barrier->No_Epimerization

Caption: Mechanism of epimerization and its suppression by α-deuteration.

G Start Start Peptide Synthesis with this compound Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Couple this compound (e.g., HBTU/DIEA in DMF) Neutralization->Coupling Ninhydrin_Test Ninhydrin Test Coupling->Ninhydrin_Test Double_Couple Double Couple this compound Ninhydrin_Test->Double_Couple Positive Next_Cycle Proceed to Next Cycle Ninhydrin_Test->Next_Cycle Negative Double_Couple->Ninhydrin_Test Troubleshoot Troubleshoot Coupling Double_Couple->Troubleshoot If still positive

Caption: Experimental workflow for the incorporation of this compound.

References

Technical Support Center: Boc-Glycine-d2 Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the coupling efficiency of Boc-Glycine-d2 in their peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency for this compound?

Low coupling efficiency is typically not due to the deuterium isotopes but rather stems from common issues in solid-phase peptide synthesis (SPPS). The most frequent causes include:

  • Incomplete deprotection: The N-terminal Boc group of the preceding amino acid was not fully removed, leaving no free amine for coupling.

  • Poor activation of this compound: The carboxylic acid group of this compound may not be sufficiently activated by the coupling reagent.

  • Suboptimal reaction conditions: Issues with the solvent, temperature, or reaction time can hinder the reaction.

  • Reagent degradation: Coupling reagents and this compound can degrade if not stored properly, especially due to moisture.

  • Steric hindrance: While minimal for glycine, significant steric hindrance from the growing peptide chain on the resin can sometimes be a factor.

Q2: Which coupling reagents are recommended for this compound?

This compound can be effectively coupled using standard reagents. The choice often depends on the desired reaction speed, cost, and the complexity of the overall peptide. Common choices include carbodiimides like DIC, often used with an additive like HOBt or Oxyma Pure to improve efficiency, and uronium/aminium salts such as HBTU or HATU, which are known for their high efficiency and rapid reaction times.

Q3: How can I effectively monitor the completion of the coupling reaction?

The most common method for monitoring coupling completion on a solid support is the Kaiser (or ninhydrin) test . This qualitative test detects the presence of free primary amines on the resin.

  • Positive Result (Blue Beads): Indicates the presence of unreacted amines, meaning the coupling is incomplete.

  • Negative Result (Yellow/Colorless Beads): Indicates that few to no free amines are present, suggesting the coupling reaction is complete.

Q4: Are there any special considerations when using a deuterated amino acid like this compound?

From a chemical reactivity standpoint, the two deuterium atoms on the alpha-carbon of glycine have a negligible effect on the carboxyl group's activation and its reaction with a primary amine. Standard protocols for Boc-Glycine can be directly applied. The primary consideration is analytical: ensure your mass spectrometry method is calibrated to detect the mass shift (+2 Da) caused by the deuterium isotopes in the final peptide product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Kaiser test is strongly positive (blue beads) after coupling. 1. Inefficient Activation/Coupling: The reaction did not go to completion. 2. Low Reagent Stoichiometry: Insufficient amounts of this compound or coupling reagents were used. 3. Poor Resin Swelling: The resin was not adequately swollen, limiting access to reactive sites.1. Recouple: Perform a second coupling reaction using fresh reagents. 2. Increase Stoichiometry: Use a higher excess of the amino acid and coupling reagents (e.g., increase from 2-3 equivalents to 4-5 equivalents). 3. Solvent Check: Ensure the resin is fully swollen in an appropriate solvent (e.g., DMF or NMP) before the deprotection step.
Final peptide mass is missing the Glycine-d2 residue. 1. Failed Coupling: The this compound failed to couple, and subsequent amino acids were added to the truncated sequence. 2. Capping: Acetylating agents (e.g., acetic anhydride) used after a failed coupling may have permanently capped the unreacted amine.1. Optimize Coupling: Refer to the solutions for a positive Kaiser test. Ensure the test is negative before proceeding. 2. Review Capping Strategy: If capping is part of your protocol, ensure it's intentional. To salvage the synthesis, you may need to restart with optimized coupling conditions.
Coupling reaction is very slow. 1. Suboptimal Reagent Choice: The selected coupling reagent may be too slow (e.g., DIC alone). 2. Low Temperature: Reactions performed at low temperatures will proceed more slowly.1. Change Reagent: Switch to a faster activating agent like HBTU or HATU. 2. Increase Temperature: If compatible with your peptide's stability, increase the reaction temperature to room temperature or slightly above (e.g., 30-40°C).

Data Presentation: Comparison of Common Coupling Reagents

The table below summarizes the characteristics of common coupling reagents suitable for this compound.

Reagent SystemRelative SpeedCommon SolventsKey AdvantagesConsiderations
DIC / HOBt ModerateDMF, DCMCost-effective, low side reactions.HOBt has potential explosive properties when dry.
DIC / Oxyma Pure Moderate-FastDMF, NMPSafer alternative to HOBt, good performance.---
HBTU / DIPEA FastDMF, NMPHighly efficient, well-established, rapid reactions.Byproducts can be difficult to remove in solution-phase.
HATU / DIPEA Very FastDMF, NMPExtremely efficient, useful for sterically hindered couplings.Higher cost compared to other reagents.

Experimental Protocols

Protocol 1: Standard this compound Coupling using HBTU

This protocol assumes a solid-phase synthesis starting with 0.1 mmol of amine on the resin.

  • Resin Preparation:

    • Swell the resin in dimethylformamide (DMF) for 30 minutes.

    • Perform Boc-deprotection using 25% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), then DMF (3x).

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve this compound (0.4 mmol, 4 eq).

    • Add HBTU (0.4 mmol, 4 eq).

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq).

    • Add a small amount of DMF to fully dissolve the components.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activation mixture to the vessel containing the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test.

    • If the test is negative (yellow beads), the coupling is complete.

    • Wash the resin thoroughly with DMF (3x), then DCM (3x) to prepare for the next cycle.

    • If the test is positive (blue beads), perform a second coupling (recouple).

Protocol 2: Kaiser (Ninhydrin) Test for Free Amines
  • Reagent Preparation:

    • Solution A: 4 g of phenol in 1 ml of ethanol.

    • Solution B: 1 ml of 0.001 M KCN diluted with 49 ml of pyridine.

    • Solution C: 2.5 g of ninhydrin in 50 ml of ethanol.

  • Test Procedure:

    • Place 10-15 beads of the resin sample into a small glass test tube.

    • Add 2-3 drops of each solution (A, B, and C).

    • Heat the test tube at 100-120°C for 3-5 minutes.

    • Observe the color of the beads and the solution.

    • Blue color: Positive result (free amines present).

    • Yellow/No color: Negative result (coupling complete).

Visualizations

G cluster_workflow Boc-SPPS Coupling Workflow resin Resin with N-terminal Boc Group deprotection 1. Deprotection (TFA/DCM) resin->deprotection wash1 2. Wash (DCM, DMF) deprotection->wash1 coupling 3. Coupling (Boc-Gly-d2, HBTU, DIPEA) wash1->coupling kaiser 4. Monitoring (Kaiser Test) coupling->kaiser kaiser->coupling Positive (Recouple) wash2 5. Final Wash kaiser->wash2 Negative next Ready for Next Cycle wash2->next

Caption: Workflow for a single this compound coupling cycle in SPPS.

G cluster_troubleshooting Troubleshooting Low Coupling Efficiency start Problem: Positive Kaiser Test cause1 Potential Cause: Reagent Issue start->cause1 cause2 Potential Cause: Protocol Issue start->cause2 cause3 Potential Cause: Resin Issue start->cause3 sol1a Solution: Use fresh reagents. Verify stoichiometry (4 eq). cause1->sol1a sol2a Solution: Increase coupling time. Switch to faster reagent (HATU). cause2->sol2a sol3a Solution: Ensure proper resin swelling. Check for peptide aggregation. cause3->sol3a

Caption: Decision tree for troubleshooting an incomplete coupling reaction.

G cluster_pathway Chemical Activation & Coupling Pathway boc_gly Boc-Gly-d2 (Carboxylic Acid) activated_ester Activated OBT-Ester (Highly Reactive) boc_gly->activated_ester + HBTU + DIPEA hbtu HBTU (Activator) coupled_product Resin-NH-CO-CD2-NHBoc (Peptide Bond Formed) activated_ester->coupled_product resin_amine Resin-NH2 (Nucleophile) resin_amine->coupled_product Nucleophilic Attack

Caption: Simplified pathway for HBTU-mediated activation and coupling.

Technical Support Center: Boc Deprotection of Deuterated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Boc deprotection of deuterated amino acids.

Troubleshooting Guide

This guide addresses common issues observed during the Boc deprotection of deuterated amino acids, offering potential causes and solutions.

Issue Potential Cause Recommended Action
Loss of Deuterium Label Acid-Catalyzed Hydrogen-Deuterium (H-D) Exchange: Strong acidic conditions, particularly with Trifluoroacetic Acid (TFA), can facilitate the exchange of deuterium atoms with protons from the solvent or reagent, especially at labile positions. This is a known phenomenon, and the rate of exchange can be significant for certain amino acid residues.[1][2]- Use Milder Acidic Conditions: Opt for less harsh acids like p-Toluenesulfonic acid (pTSA) or use a lower concentration of TFA.[3][4] - Employ Anhydrous Conditions: Minimize the presence of water, which can act as a proton source. - Alternative Deprotection Methods: Consider non-acidic methods such as thermal deprotection or using reagents like oxalyl chloride in methanol.[5]
Incomplete or Slow Deprotection Kinetic Isotope Effect (KIE): The presence of a deuterium atom, particularly at the α-carbon, can lead to a primary kinetic isotope effect, potentially slowing down the rate of C-H bond cleavage involved in the deprotection mechanism. While specific quantitative data for Boc deprotection is not readily available in the literature, KIE is a well-documented phenomenon in organic reactions.[6] Steric Hindrance: The bulky Boc group and the specific deuterated amino acid side chain may sterically hinder the approach of the deprotecting agent.- Increase Reaction Time or Temperature: Cautiously extend the reaction time or slightly increase the temperature, while monitoring for deuterium loss. - Use a Stronger Acid System: If milder conditions fail, a stronger acid like 4M HCl in dioxane can be used, but with careful monitoring for deuterium exchange.[7][8][9] - Optimize Solvent: The choice of solvent can influence reaction rates. Dichloromethane (DCM) is common, but other solvents may be explored.
Side Product Formation Reaction with Scavengers: Scavengers used to trap the tert-butyl cation generated during deprotection can sometimes react with the desired product. Degradation of Sensitive Residues: Certain amino acid side chains, like the indole ring of tryptophan, can be sensitive to strong acidic conditions, leading to degradation products.[10][11]- Choose Inert Scavengers: Select scavengers that are less likely to react with your product. - Use Milder Deprotection Methods: For sensitive amino acids, avoid strong acids like TFA and consider alternatives.[5][12] - Protect Sensitive Side Chains: If not already done, ensure that reactive side chains are appropriately protected.
Difficulty in Product Isolation Formation of TFA Salts: The deprotected amine is often obtained as a TFA salt, which can be oily and difficult to handle.[9] Water Solubility: The deprotected amino acid may be highly soluble in water, making extraction from aqueous workups challenging.- Salt Conversion: Convert the TFA salt to a more crystalline HCl salt by treatment with HCl in an appropriate solvent. - Lyophilization: For water-soluble products, lyophilization (freeze-drying) can be an effective method for isolation. - Ion-Exchange Chromatography: Use ion-exchange resins to isolate the free amine.

Frequently Asked Questions (FAQs)

Q1: Will standard TFA/DCM treatment for Boc deprotection cause loss of my deuterium labels?

A1: There is a significant risk of deuterium loss, particularly with prolonged exposure to strong acids like TFA. Acid-catalyzed hydrogen-deuterium exchange can occur, with the rate and extent of exchange depending on the position of the deuterium atom, the specific amino acid, and the reaction conditions (time, temperature, and acid concentration).[1][2] For instance, the aromatic protons of tryptophan are known to exchange in deuterated trifluoroacetic acid (d-TFA).[1]

Q2: My Boc deprotection seems slower than usual with a deuterated amino acid. Why is this happening?

A2: This could be due to a primary kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond at a deuterated position is part of the rate-determining step of the deprotection mechanism, the reaction will proceed more slowly.[6]

Q3: What are some milder alternatives to TFA for Boc deprotection that can help preserve my deuterium labels?

A3: Several milder methods can be employed to minimize deuterium loss:

  • p-Toluenesulfonic Acid (pTSA): This solid, biodegradable acid can be used as a milder alternative to TFA.[4]

  • Oxalyl Chloride in Methanol: This system provides a mild and selective method for Boc deprotection at room temperature.[5]

  • Tin(IV) Chloride (SnCl₄): This Lewis acid can act as an extremely mild reagent for Boc deprotection.[12]

  • Thermal Deprotection: In some cases, heating the Boc-protected amino acid can lead to deprotection without the need for acidic reagents.[13]

Q4: How can I check if I have lost any deuterium during the deprotection?

A4: The most common methods for quantifying deuterium enrichment are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to compare the integration of signals from the deuterated positions with a non-deuterated internal standard. ²H NMR can also be used to directly observe the deuterium signals.[14][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the isotopic distribution of your product and quantify the extent of deuterium retention.

Q5: Are there any differences in deprotection strategies for deuterated amino acids in solid-phase versus solution-phase synthesis?

A5: Yes, in solid-phase peptide synthesis (SPPS), the resin swelling properties in different deprotection cocktails can affect the efficiency of the reaction. For instance, using 100% TFA can lead to insufficient resin swelling and incomplete deprotection compared to 55% TFA in DCM.[16] When working with deuterated amino acids in SPPS, it is crucial to balance deprotection efficiency with the preservation of the isotopic label. Milder conditions may require longer reaction times or repeated treatments.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol is for standard Boc deprotection. Caution: This method may lead to some deuterium loss.

  • Dissolve the Boc-protected deuterated amino acid in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting residue is the TFA salt of the deprotected amino acid.

Protocol 2: Mild Boc Deprotection with p-Toluenesulfonic Acid (pTSA)

This protocol is a milder alternative to TFA, aiming to minimize deuterium loss.[4]

  • Dissolve the Boc-protected deuterated amino acid in a suitable solvent (e.g., a deep eutectic solvent of choline chloride and pTSA).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reaction times are typically short (10-30 minutes).

  • Upon completion, add an aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amino acid.

Protocol 3: Quantification of Deuterium Retention by ¹H NMR
  • Accurately weigh a sample of the deprotected deuterated amino acid and a known amount of a suitable internal standard (with a signal that does not overlap with the amino acid signals).

  • Dissolve the mixture in a deuterated NMR solvent (e.g., D₂O or DMSO-d₆).

  • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay.

  • Integrate the signal corresponding to the proton at the previously deuterated position and the signal of the internal standard.

  • Calculate the molar ratio of the amino acid to the internal standard.

  • Compare this ratio to the expected ratio for 100% deuterium retention to determine the percentage of deuterium loss.

Visualizations

Boc_Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection cluster_analysis Analysis Boc-Protected\nDeuterated Amino Acid Boc-Protected Deuterated Amino Acid Standard (TFA/DCM) Standard (TFA/DCM) Boc-Protected\nDeuterated Amino Acid->Standard (TFA/DCM) High Risk of Deuterium Loss Mild (pTSA, etc.) Mild (pTSA, etc.) Boc-Protected\nDeuterated Amino Acid->Mild (pTSA, etc.) Lower Risk of Deuterium Loss Deprotected Amino Acid Deprotected Amino Acid Standard (TFA/DCM)->Deprotected Amino Acid Mild (pTSA, etc.)->Deprotected Amino Acid Quantification (NMR, MS) Quantification (NMR, MS) Deprotected Amino Acid->Quantification (NMR, MS) Deuterium Retention Assessment Deuterium Retention Assessment Quantification (NMR, MS)->Deuterium Retention Assessment

Caption: General workflow for Boc deprotection of deuterated amino acids.

Troubleshooting_Logic cluster_issues Troubleshooting cluster_solutions Solutions Start Start Boc Deprotection Experiment Boc Deprotection Experiment Start->Boc Deprotection Experiment Problem Encountered? Problem Encountered? Boc Deprotection Experiment->Problem Encountered? Successful Deprotection Successful Deprotection Problem Encountered?->Successful Deprotection No Deuterium Loss Deuterium Loss Problem Encountered?->Deuterium Loss Yes Incomplete Reaction Incomplete Reaction Problem Encountered?->Incomplete Reaction Yes Side Products Side Products Problem Encountered?->Side Products Yes Use Milder Conditions Use Milder Conditions Deuterium Loss->Use Milder Conditions Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Optimize Scavengers/Method Optimize Scavengers/Method Side Products->Optimize Scavengers/Method Use Milder Conditions->Boc Deprotection Experiment Increase Time/Temp->Boc Deprotection Experiment Optimize Scavengers/Method->Boc Deprotection Experiment

Caption: Troubleshooting logic for Boc deprotection of deuterated amino acids.

References

Technical Support Center: Improving the Yield of Peptides Containing Boc-Glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-Glycine-d2 in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your deuterated peptides.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my peptide containing this compound lower than expected?

A1: Low yields in SPPS involving this compound can stem from several factors. The primary reasons are often incomplete coupling of the deuterated amino acid or incomplete deprotection of the Boc group. While glycine is the smallest amino acid, the presence of deuterium can introduce a subtle kinetic isotope effect, potentially slowing down reaction rates compared to non-deuterated glycine. Additionally, general SPPS issues such as peptide aggregation, especially in glycine-rich sequences, can hinder reaction efficiency.

Q2: Could the deuterium atoms on this compound sterically hinder the coupling reaction?

A2: While deuterium is slightly larger than protium (standard hydrogen), the steric hindrance from the two deuterium atoms on the alpha-carbon of glycine is generally considered minimal and is unlikely to be a primary cause of significantly lower coupling efficiency. However, it is important to consider all factors that could contribute to incomplete coupling, including the choice of coupling reagents and reaction times.

Q3: Are there specific coupling reagents that are more effective for this compound?

A3: For sterically unhindered amino acids like glycine, standard coupling reagents are typically effective. However, to counteract any potential kinetic isotope effect and ensure complete coupling, using a more potent activating agent can be beneficial. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are excellent choices for promoting efficient and rapid amide bond formation.

Q4: How can I confirm that the coupling of this compound is complete?

A4: The most common method for monitoring coupling completion on-resin is the ninhydrin (Kaiser) test. A negative ninhydrin test (beads remain colorless or slightly yellow) indicates the absence of free primary amines and suggests complete coupling. If the test is positive (beads turn blue or purple), it signifies that unreacted amine groups are still present, and a second coupling (double coupling) should be performed.

Q5: Can the cleavage cocktail or deprotection conditions affect the final yield?

A5: Yes. Incomplete removal of the Boc protecting group before the next coupling step will lead to deletion sequences. While standard TFA/DCM deprotection cocktails are usually sufficient, ensuring adequate reaction time is crucial. For the final cleavage from the resin, using a cocktail with appropriate scavengers is vital to prevent side reactions with sensitive residues in your peptide sequence.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low-yield issues during the synthesis of peptides containing this compound.

Problem 1: Low Overall Yield After Cleavage and Purification

This is a general issue that can have multiple root causes. The following workflow can help you pinpoint the problem.

cluster_coupling Coupling Issues cluster_deprotection Deprotection Issues cluster_cleavage Cleavage/Purification Issues start Low Overall Yield check_coupling Analyze Crude Peptide by MS start->check_coupling check_deprotection Review Deprotection Protocol start->check_deprotection check_cleavage Assess Cleavage & Purification start->check_cleavage coupling_issue Deletion sequences observed (Mass corresponding to peptide minus Gly observed) check_coupling->coupling_issue deprotection_issue Significant deletion sequences throughout the peptide check_deprotection->deprotection_issue cleavage_issue Low recovery of crude peptide or poor purity check_cleavage->cleavage_issue optimize_coupling Optimize Coupling Conditions: - Use stronger activator (HATU/HCTU) - Increase reaction time - Perform double coupling coupling_issue->optimize_coupling optimize_deprotection Optimize Deprotection: - Extend TFA deprotection time - Ensure efficient mixing deprotection_issue->optimize_deprotection optimize_cleavage Optimize Cleavage/Purification: - Ensure appropriate scavenger use - Optimize HPLC gradient cleavage_issue->optimize_cleavage

Caption: Troubleshooting workflow for low peptide yield.

Problem 2: Incomplete Coupling of this compound

A positive ninhydrin test after the initial coupling of this compound indicates incomplete reaction.

Possible Cause Recommended Solution
Insufficient activationUse a more powerful coupling reagent like HATU or HCTU.
Sub-optimal reaction timeExtend the coupling time to 2-4 hours.
Peptide aggregationIf the sequence is hydrophobic, consider using a solvent like NMP or adding a chaotropic salt.
Low reagent concentrationIncrease the concentration of the amino acid and coupling reagents to 0.5 M.[1]
Problem 3: Peptide Aggregation

Glycine-rich sequences can sometimes lead to on-resin aggregation, which blocks reactive sites.

Symptom Recommended Solution
Resin does not swell properlySwitch from DMF to N-methylpyrrolidone (NMP) as the synthesis solvent.[2]
Slow or incomplete coupling/deprotectionAdd chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures.[2]
Consistently low yieldsConsider using a resin with a lower substitution level or a more aggregation-disrupting resin like a PEG-based resin.[2]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound

This protocol is designed to maximize the coupling efficiency of this compound.

start Start: Resin with free N-terminal amine pre_activate Pre-activate this compound: - 3 eq. This compound - 2.9 eq. HATU - 6 eq. DIEA in DMF start->pre_activate couple Add activated amino acid to resin and couple for 2 hours pre_activate->couple wash1 Wash resin with DMF couple->wash1 ninhydrin Perform Ninhydrin Test wash1->ninhydrin positive Positive (Blue) ninhydrin->positive negative Negative (Clear) ninhydrin->negative recouple Recouple for 1 hour positive->recouple wash2 Wash resin with DMF and DCM negative->wash2 recouple->wash2 end Proceed to next deprotection step wash2->end

Caption: Optimized coupling workflow for this compound.

Methodology:

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.

  • Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Allow to pre-activate for 5 minutes.

  • Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 2 hours at room temperature.

  • Monitoring: Take a small sample of the resin and perform a ninhydrin test.

  • Recoupling (if necessary): If the ninhydrin test is positive, repeat the coupling step with fresh reagents for 1 hour.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Standard Boc Deprotection

This protocol outlines the standard procedure for removing the Boc protecting group.

Methodology:

  • Pre-wash: Wash the peptide-resin with DCM (2x).

  • Deprotection: Add a solution of 50% TFA in DCM to the resin. Agitate for 5 minutes.[3]

  • Drain the deprotection solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3]

  • Washing: Wash the resin thoroughly with DCM (3x), IPA (2x to shrink the resin), and then DMF (3x) to prepare for the next coupling step.[3]

  • Neutralization: Before the next coupling, neutralize the resin with a solution of 5% DIEA in DMF (2x for 2 minutes each).

Quantitative Data Summary

The following table provides a general comparison of coupling efficiencies for different activation methods. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Coupling ReagentEquivalents (AA:Reagent:Base)Typical Coupling TimeExpected Efficiency
HBTU/HOBt/DIEA1:1:21-2 hours>98%
HATU/DIEA 1:0.95:2 30-60 min >99.5%
PyBOP/DIEA1:1:21-2 hours>98%

Data presented is a qualitative representation based on generally accepted performance of these reagents.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process when troubleshooting SPPS.

start Synthesis Step monitor Monitor Reaction Completion (e.g., Ninhydrin Test) start->monitor incomplete Incomplete Reaction monitor->incomplete complete Complete Reaction monitor->complete troubleshoot Troubleshoot: - Extend reaction time - Use stronger reagents - Double couple/deprotect incomplete->troubleshoot proceed Proceed to Next Step complete->proceed troubleshoot->monitor

Caption: Decision-making process in SPPS troubleshooting.

References

Technical Support Center: Purification of Boc-Glycine-d2 Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of Boc-Glycine-d2 labeled peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing this compound labeled peptides?

A1: Following solid-phase peptide synthesis (SPPS), the crude product is a mixture containing the desired deuterated peptide and various impurities. Common peptide-related impurities include:

  • Truncated Peptides: Sequences missing one or more amino acids from the N-terminus due to incomplete coupling reactions.

  • Deletion Peptides: Peptides lacking one or more amino acids within the sequence, often caused by incomplete deprotection of the N-terminal Boc group.

  • Incompletely Deprotected Peptides: Peptides that retain one or more side-chain protecting groups after the final cleavage step.

  • Insertion Peptides: Peptides with extra amino acid residues, which can result from impure starting materials or procedural errors during synthesis.[1]

  • Diastereomers: Racemization of amino acid residues during synthesis can lead to the formation of diastereomeric impurities, which can be challenging to separate.[2][3]

Non-peptide impurities may also be present, such as residual scavengers and cleavage byproducts.

Q2: My crude this compound peptide is an oil and is difficult to handle and purify. What can I do?

A2: It is not uncommon for crude peptides or protected amino acids to be oily, which can complicate purification.[4][5] If the crude peptide is oily, it can sometimes be solidified by precipitation from the cleavage solution (e.g., TFA) into a large volume of cold diethyl ether.[6] If the issue lies with the this compound starting material being oily, it may be possible to induce crystallization. One method involves dissolving the oil and adding a seed crystal, followed by the addition of a weak polar solvent to promote solidification.[7][8] Another approach is to convert the oily Boc-amino acid into a dicyclohexylamine (DCHA) salt, which is often a crystalline solid that can be more easily purified by recrystallization.[4]

Q3: I am observing a lower than expected yield after purification. What are the potential causes and how can I troubleshoot this?

A3: Low yield is a common issue in peptide purification and can arise from several factors throughout the synthesis and purification process.[6][9][10][11] Key areas to investigate include:

  • Incomplete Coupling or Deprotection during SPPS: This leads to a lower amount of the full-length target peptide in the crude product. Monitoring each coupling and deprotection step using tests like the ninhydrin test can help identify and optimize these steps.[9]

  • Losses During Workup and Purification: Significant amounts of peptide can be lost during precipitation, filtration, and transfer steps. Careful handling is crucial. During chromatography, poor separation can lead to the discarding of fractions containing the product along with impurities. Optimizing the purification method is key.

  • Peptide Aggregation: Some peptide sequences are prone to aggregation, which can lead to poor solubility and difficulty in purification.[2] Using solvents that disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO), can help.[2]

  • Inefficient Cleavage: Incomplete cleavage from the resin will result in a lower yield of the crude peptide. Ensuring the cleavage cocktail and reaction time are appropriate for the resin and peptide sequence is important.[9]

Q4: Is there a risk of deuterium-hydrogen (D/H) exchange during purification? How can I prevent it?

A4: The deuterons on the α-carbon of the glycine residue are generally stable under the acidic conditions typically used for reversed-phase HPLC (e.g., using TFA or formic acid in the mobile phase).[12] However, prolonged exposure to basic conditions can promote D/H back-exchange. Therefore, it is advisable to maintain acidic or neutral pH conditions throughout the purification and subsequent handling of the purified peptide.

Troubleshooting Guides

Low Purity After HPLC Purification
Symptom Possible Cause Suggested Solution
Poor Peak Resolution Inappropriate gradient slope.Optimize the HPLC gradient. A shallower gradient often improves the separation of closely eluting peaks.[13]
Wrong column chemistry.Try a different stationary phase (e.g., C8 instead of C18) or a column with a different pore size.
Co-elution of Impurities Similar hydrophobicity of the target peptide and impurities.Modify the mobile phase. Using a different ion-pairing agent or changing the organic solvent may alter selectivity.
The sample is overloaded on the column.Reduce the amount of crude peptide injected onto the column.
Presence of Deletion or Truncated Peptides Inefficient coupling or deprotection during synthesis.Review and optimize the SPPS protocol. Consider double coupling for difficult amino acids.[6]
High Backpressure in HPLC System
Symptom Possible Cause Suggested Solution
Gradual increase in pressure Clogged column frit or guard column.Replace the guard column. If the problem persists, try back-flushing the analytical column with an appropriate solvent.
Particulate matter in the sample or mobile phase.Ensure all samples and mobile phases are filtered through a 0.22 µm or 0.45 µm filter before use.[14]
Sudden pressure spike Blockage in the system tubing or injector.Systematically check for blockages starting from the column outlet and moving backward.
Precipitation of the peptide in the system.Ensure the peptide is fully dissolved in the injection solvent and that the injection solvent is compatible with the mobile phase.

Data Presentation: Purification Method Comparison

The choice between High-Performance Liquid Chromatography (HPLC) and Flash Chromatography depends on the required purity, sample amount, and desired throughput.

Parameter Reversed-Phase HPLC Reversed-Phase Flash Chromatography
Typical Purity >95-99%90-98%
Sample Loading Capacity Lower (mg scale for analytical/semi-prep)Higher (mg to gram scale)[1]
Purification Time Longer (e.g., 160 minutes for multiple injections of a 150 mg sample)[1]Shorter (e.g., 27 minutes for a single injection of a 150 mg sample)[1]
Solvent Consumption HigherLower[1]
Resolution HigherLower
Cost Higher initial investment and running costsLower initial investment and running costs

Note: The values presented are typical and can vary depending on the specific peptide and purification conditions.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is for determining the purity of the crude or purified this compound labeled peptide.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • Sample Preparation: Dissolve the peptide in Solvent A or a suitable solvent mixture to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[14]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Gradient: A typical gradient is 5% to 65% Solvent B over 30 minutes. This should be optimized for the specific peptide.

  • Data Analysis: Integrate the peak areas to determine the relative purity of the target peptide.

Protocol 2: Preparative RP-HPLC for Purification

This protocol is for purifying the crude this compound labeled peptide.

  • Method Development: First, optimize the separation on an analytical column with the same packing material as the preparative column.[13]

  • Instrumentation: Preparative HPLC system with a UV detector and a corresponding C18 preparative column.

  • Mobile Phase: Same as the analytical method.

  • Sample Preparation: Dissolve the crude peptide in the minimum amount of a suitable solvent. Ensure it is fully dissolved and filtered before injection.

  • Chromatographic Conditions:

    • Flow Rate: Adjust the flow rate according to the preparative column dimensions.

    • Gradient: Use the optimized gradient from the analytical scale-up.

  • Fraction Collection: Collect fractions corresponding to the target peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using the analytical RP-HPLC protocol.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.[15][16]

Protocol 3: Flash Chromatography for Crude Peptide Purification

This method is suitable for a rapid initial purification or for purifying larger quantities of the peptide.

  • Analytical Scouting: Perform an initial analytical HPLC run to determine the elution conditions of the target peptide.[17]

  • Instrumentation: Automated flash chromatography system with a UV detector and a C18 flash cartridge.

  • Mobile Phase: Typically the same as for HPLC (water/acetonitrile with 0.1% TFA).

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent. Dry loading onto silica can also be an option for less soluble compounds.

  • Chromatographic Conditions:

    • Method Transfer: Use the analytical HPLC data to develop a focused gradient for the flash chromatography system.[17]

  • Fraction Collection and Analysis: Collect fractions and analyze their purity by analytical RP-HPLC.

  • Further Purification (if needed): Fractions of sufficient purity can be pooled and lyophilized, or subjected to a final polishing step by preparative RP-HPLC.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (this compound incorporation) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Precipitation Precipitation & Washing (e.g., with cold ether) Cleavage->Precipitation Crude Crude Peptide Precipitation->Crude Flash Flash Chromatography (Optional Pre-purification) Crude->Flash High sample load Prep_HPLC Preparative HPLC Crude->Prep_HPLC Direct purification Flash->Prep_HPLC Enriched sample Fractions Collect Fractions Prep_HPLC->Fractions Analytical_HPLC Analytical HPLC (Purity Check) Fractions->Analytical_HPLC Pooling Pool Pure Fractions Analytical_HPLC->Pooling If pure MS Mass Spectrometry (Identity & Deuteration Check) Pooling->MS Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified Labeled Peptide Lyophilization->Final_Product

Caption: General experimental workflow for the synthesis and purification of this compound labeled peptides.

troubleshooting_logic node_rect node_rect Start Low Yield or Purity? Check_Crude Analyze Crude Peptide (Analytical HPLC/MS) Start->Check_Crude Low_Purity_Crude Crude Purity Low? Check_Crude->Low_Purity_Crude Optimize_SPPS Optimize SPPS: - Coupling times - Deprotection - Reagents Low_Purity_Crude->Optimize_SPPS Yes Good_Purity_Crude Crude Purity Acceptable? Low_Purity_Crude->Good_Purity_Crude No Check_Purification Review Purification Protocol Good_Purity_Crude->Check_Purification Yes Poor_Separation Poor Peak Separation? Check_Purification->Poor_Separation Optimize_Gradient Optimize HPLC Gradient (shallower slope) Poor_Separation->Optimize_Gradient Yes Sample_Overload Sample Overload? Poor_Separation->Sample_Overload No Reduce_Load Reduce Sample Load Sample_Overload->Reduce_Load Yes Loss_During_Workup Significant Loss During Workup? Sample_Overload->Loss_During_Workup No Refine_Handling Refine Handling: - Precipitation - Transfers Loss_During_Workup->Refine_Handling Yes

Caption: Logical troubleshooting workflow for addressing low yield or purity issues.

References

stability and storage conditions for Boc-Glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Boc-Glycine-d2.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines. The appropriate conditions depend on whether the product is in solid form or dissolved in a solvent.

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound is dependent on the storage conditions. When stored as a solid powder, it can be stable for up to 3 years at -20°C or 2 years at 4°C.[1] Once dissolved in a solvent, the stability is reduced, and it is recommended to use the solution within 6 months when stored at -80°C and within 1 month when stored at -20°C.[1][2] For long-term stability, it is advisable to store the compound in a desiccated environment to protect it from moisture.[3]

Q3: How should I prepare stock solutions of this compound?

A3: To prepare a stock solution, dissolve the this compound powder in a suitable solvent such as DMSO.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] Store the aliquots at -80°C for long-term use (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[1][2]

Q4: Is this compound susceptible to degradation?

A4: Yes, like other amino acids and protected amino acids, this compound can degrade under certain conditions. The primary degradation pathways include:

  • Acid-mediated deprotection: The Boc (tert-butyloxycarbonyl) protecting group is labile in acidic conditions, leading to its removal.[4]

  • Oxidation: Amino acids are generally susceptible to oxidation, especially during long-term storage if not handled under inert conditions.[5]

  • Moisture: The compound can be sensitive to moisture, which can affect its stability. Therefore, storage in a desiccated environment is recommended.[3]

Q5: Can the deuterium atoms on this compound exchange with hydrogen atoms?

A5: The deuterium atoms on the alpha-carbon of this compound are generally stable and not readily exchangeable under typical experimental conditions.[6] However, in biological systems or under certain enzymatic conditions, some back-exchange to protons (H/D exchange) can occur, particularly if used in cell-free protein synthesis systems.[7] For use as an internal standard in mass spectrometry, the stability of the deuterium labels on the alpha-carbon is a significant advantage over compounds with deuterium on exchangeable sites like amino or carboxyl groups.[6]

Troubleshooting Guides

Issues in Solid-Phase Peptide Synthesis (SPPS)
Symptom Possible Cause Troubleshooting Steps
Low peptide yield or incomplete coupling Incomplete removal of the Boc protecting group.- Ensure complete deprotection by using fresh trifluoroacetic acid (TFA) solution.[1] - Consider extending the deprotection time or performing a second TFA treatment.[1]
Steric hindrance or peptide aggregation.- Use a stronger coupling reagent like HATU for hindered couplings.[3] - Consider double coupling for the amino acid following the this compound residue.[3]
Unexpected mass in final peptide Side reactions during final cleavage from the resin.- Use appropriate scavengers in the cleavage cocktail to prevent alkylation of sensitive residues by the tert-butyl cation generated during Boc deprotection.[1]
Incomplete deprotection of the Boc group.- Verify complete deprotection using a ninhydrin test before proceeding with the next coupling step.[3]
Issues with Mass Spectrometry (MS) Applications
Symptom Possible Cause Troubleshooting Steps
Inaccurate quantification when used as an internal standard Degradation of the internal standard.- Ensure proper storage of the this compound stock solution (aliquoted at -80°C).[1][2] - Prepare fresh dilutions of the internal standard for each experiment.
H/D back-exchange.- While unlikely for the alpha-carbon deuterons, if suspected, verify the isotopic purity of the standard by MS.
Co-elution with interfering species.- Optimize chromatographic conditions to ensure baseline separation of the analyte and internal standard from matrix components.
Issues in Nuclear Magnetic Resonance (NMR) Spectroscopy
Symptom Possible Cause Troubleshooting Steps
Presence of unexpected proton signals at the glycine alpha-carbon position H/D back-exchange during sample preparation or experiment.- This is more likely to occur in biological systems or with prolonged exposure to certain enzymatic activities.[7] - Minimize the time the sample is in aqueous buffer at elevated temperatures.
Impurity in the this compound sample.- Check the certificate of analysis for isotopic and chemical purity.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

Form Storage Temperature Duration Reference
Solid Powder-20°C3 years[1]
4°C2 years[1]
Refrigerated (-5°C to 5°C), DesiccatedNot specified[3]
In Solvent (e.g., DMSO)-80°C6 months[1][2]
-20°C1 month[1][2]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection in Solid-Phase Peptide Synthesis
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Pre-wash: Wash the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.[8]

  • Deprotection: Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to cleave the Boc group.[8]

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then dimethylformamide (DMF) to remove residual acid and byproducts.[3][8]

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).[3]

  • Final Washes: Wash the resin with DMF to prepare for the next coupling step.

  • Monitoring: Perform a qualitative ninhydrin test to confirm the presence of the free primary amine.[3]

Protocol 2: Use of this compound as an Internal Standard in LC-MS
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO. Aliquot and store at -80°C.[1]

  • Preparation of Working Internal Standard Solution: On the day of analysis, dilute the stock solution with the initial mobile phase to the desired final concentration (e.g., 100 ng/mL).

  • Sample Preparation: Spike a known volume of the working internal standard solution into all samples, calibration standards, and quality control samples.

  • LC-MS Analysis: Analyze the samples using a validated LC-MS method.

  • Data Processing: Calculate the ratio of the peak area of the analyte to the peak area of the this compound internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizations

spsp_workflow start Start: Resin with Free Amine coupling Couple this compound start->coupling wash1 Wash coupling->wash1 deprotection Boc Deprotection (TFA) wash1->deprotection wash2 Wash & Neutralize deprotection->wash2 repeat Repeat Cycles wash2->repeat next_coupling Couple Next Amino Acid next_coupling->wash1 repeat->next_coupling More residues cleavage Final Cleavage from Resin repeat->cleavage Final residue end Purified Deuterated Peptide cleavage->end

Caption: General workflow for incorporating this compound in SPPS.

logical_relationship cluster_storage Storage Conditions cluster_stability Factors Affecting Stability powder Solid Powder temp Temperature powder->temp influences time Time powder->time influences moisture Moisture powder->moisture sensitive to solution In Solvent solution->temp influences solution->time influences acid Acidic pH

Caption: Factors influencing the stability of this compound.

References

minimizing isotopic exchange of Boc-Glycine-d2 during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic exchange during the synthesis of Boc-Glycine-d2.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound, focusing on preventing the loss of deuterium labels.

Problem Potential Cause Recommended Solution
Low deuterium incorporation in the final product. Isotopic exchange during Boc protection. The use of protic solvents (e.g., water, methanol) under basic conditions can facilitate the exchange of α-deuterons with protons from the solvent.- Use aprotic polar solvents such as Dioxane, THF, or Acetonitrile for the reaction. - If an aqueous system is unavoidable, use D₂O and a deuterated base (e.g., NaOD in D₂O). - Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate.
Incomplete deuteration of the starting material (Glycine-d2). - Verify the isotopic purity of the starting Glycine-d2 using NMR or Mass Spectrometry before starting the synthesis.
Loss of deuterium during work-up and purification. Exposure to acidic or basic aqueous solutions. Both acidic and basic conditions can catalyze the back-exchange of deuterium for protons. The α-deuterons are particularly susceptible to exchange under basic conditions.[1]- Neutralize the reaction mixture carefully and avoid prolonged exposure to pH extremes. - During extraction, use deuterated water (D₂O) for aqueous washes if possible. - For chromatography, use non-protic or deuterated solvents. If aqueous buffers are necessary, maintain a pH as close to neutral as possible.
Inconsistent isotopic purity between batches. Variability in reaction conditions. Minor changes in pH, temperature, or reaction time can significantly impact the extent of isotopic exchange.- Standardize all reaction parameters, including solvent purity, temperature control, and reaction time. - Ensure all glassware is thoroughly dried to minimize the introduction of protic contaminants.
Difficulty in removing byproducts without causing isotopic exchange. Harsh purification methods. Certain purification techniques may require conditions that promote deuterium exchange.- Opt for purification methods that can be performed under neutral and anhydrous conditions, such as silica gel chromatography with non-protic eluents. - If recrystallization is necessary, choose a solvent system that is aprotic or has minimal proton-donating ability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of deuterium loss in this compound synthesis?

A1: The primary mechanism is hydrogen-deuterium exchange (HDX) at the α-carbon of the glycine moiety.[1] This exchange is typically catalyzed by either acid or base. Under basic conditions, a proton can be abstracted from the α-carbon to form an enolate intermediate, which can then be reprotonated by a proton from the solvent, leading to deuterium loss. Acid-catalyzed exchange can also occur, although it is generally slower for α-protons of amino acids.

Q2: At what pH is the deuterium on the α-carbon of this compound most stable?

Q3: Can I use water as a solvent for the Boc protection of Glycine-d2?

A3: It is highly recommended to avoid using protic solvents like water or methanol. If a protic solvent is necessary, D₂O should be used in combination with a deuterated base to minimize the source of protons that can exchange with the deuterium labels. The ideal approach is to use an aprotic solvent.

Q4: How can I accurately determine the isotopic purity of my this compound?

A4: The isotopic purity can be accurately determined using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of residual protons at the α-position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated species, allowing for the calculation of isotopic enrichment.[2]

Q5: What are the best storage conditions for this compound to prevent long-term isotopic exchange?

A5: To prevent long-term isotopic exchange, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended).[2] It is also advisable to store it in a desiccator to protect it from moisture.

Quantitative Data Summary

The following table summarizes the expected trends in isotopic exchange of this compound under various conditions. Please note that these are qualitative trends based on the general principles of hydrogen-deuterium exchange in amino acids, as specific kinetic data for this compound is not extensively published.

Condition Parameter Effect on Isotopic Exchange Rate Recommendation for Minimizing Exchange
pH pH < 2.5Moderate increaseMaintain pH as close to neutral as possible during work-up.
pH ≈ 2.5-6.0MinimalIdeal pH range for aqueous work-up, though neutral is often safer.
pH > 7.0Significant increase (especially > 9.0)Avoid basic conditions, especially for prolonged periods. Use non-aqueous bases if possible.
Temperature Low (0-5 °C)SlowConduct the reaction and purification at low temperatures.
Room Temperature (20-25 °C)ModerateIf room temperature is necessary, minimize reaction and work-up times.
Elevated (> 40 °C)HighAvoid heating the reaction mixture or during purification.
Solvent Aprotic (Dioxane, THF, CH₃CN)MinimalUse as the primary solvent for the reaction.
Protic (H₂O, CH₃OH)HighAvoid. If necessary, use the deuterated analogue (D₂O, CD₃OD).

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Isotopic Exchange

This protocol is designed to minimize the back-exchange of deuterium during the Boc protection of Glycine-d2.

Materials:

  • Glycine-d2 (isotopic purity >98%)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous 1,4-Dioxane

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Deuterium oxide (D₂O)

  • Ethyl acetate (anhydrous)

  • Hexane (anhydrous)

  • Brine (saturated NaCl in D₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1M in D₂O, for pH adjustment)

Procedure:

  • Preparation: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Glycine-d2 (1.0 eq) and anhydrous sodium carbonate (1.1 eq) in a minimal amount of D₂O.

  • Addition of Boc Anhydride: To the stirring suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous 1,4-dioxane.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Work-up:

    • Once the reaction is complete, carefully adjust the pH of the mixture to ~3 with 1M HCl in D₂O. Perform this step in an ice bath to dissipate any heat generated.

    • Extract the product with three portions of anhydrous ethyl acetate.

    • Combine the organic layers and wash with brine (prepared with D₂O).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<30°C).

    • The resulting crude product can be purified by recrystallization from an ethyl acetate/hexane mixture or by silica gel chromatography using a non-protic eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure and determine the isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Isotopic Purity Assessment by ¹H NMR
  • Accurately weigh a sample of the synthesized this compound and a known internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Dissolve the mixture in a deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

  • Integrate the signal corresponding to the residual α-protons of Boc-Glycine (around 3.8 ppm) and the signal of the internal standard.

  • Calculate the molar ratio of the residual protons to the this compound to determine the percentage of isotopic exchange.

Visualizations

Isotopic_Exchange_Mechanism cluster_0 Base-Catalyzed Isotopic Exchange Boc_Gly_d2 Boc-NH-CD₂-COOH Enolate Boc-N=C(D)-COO⁻ (Enolate Intermediate) Boc_Gly_d2->Enolate -D⁺ (Base) Boc_Gly_h Boc-NH-CHD-COOH (Deuterium Loss) Enolate->Boc_Gly_h +H⁺ (from Solvent) Experimental_Workflow start Start: Glycine-d2 reaction Boc Protection (Anhydrous Aprotic Solvent) start->reaction workup Aqueous Work-up (D₂O, Neutral pH) reaction->workup purification Purification (Anhydrous Conditions) workup->purification analysis Analysis (NMR, MS) purification->analysis end End: High Purity this compound analysis->end Troubleshooting_Logic start Low Isotopic Purity? check_starting_material Check Glycine-d2 Purity start->check_starting_material Yes optimize Optimize Protocol start->optimize No review_reaction Review Reaction Conditions (Solvent, Base, Temp.) check_starting_material->review_reaction review_workup Review Work-up/Purification (pH, Solvents) review_reaction->review_workup review_workup->optimize

References

Technical Support Center: Boc-Glycine-d2 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Boc-Glycine-d2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing the expected molecular ion peak for this compound. What should I be looking for?

The expected molecular ion for this compound will vary depending on the ionization mode and the formation of adducts. First, confirm the expected m/z values. The molecular weight of this compound is 177.19 g/mol .

Common Adducts and Expected m/z Values:

Ion SpeciesChargeMass Shift (Da)Expected m/z for this compound
[M+H]⁺+1+1.0073178.20
[M+Na]⁺+1+22.9892200.18
[M+K]⁺+1+38.9632216.15
[M-H]⁻-1-1.0073176.18
[M+Cl]⁻-1+34.9694212.16

If you are still unable to detect the molecular ion, consider the following:

  • Low Signal Intensity: Your compound may not be ionizing efficiently under the current conditions. Proceed to Q2 for troubleshooting low signal intensity.

  • In-source Fragmentation: The Boc protecting group is labile and may be fragmenting in the ion source. Look for characteristic fragment ions (see Q3).

  • Incorrect Instrument Settings: Verify that the mass spectrometer is calibrated and operating in the correct mass range.

Q2: The signal for my this compound is very low or non-existent. How can I improve the signal intensity?

Low signal intensity is a common issue in mass spectrometry.[1] The following steps can help you troubleshoot and improve your signal.

Troubleshooting Workflow for Low Signal Intensity:

start Low or No Signal Detected check_sample Verify Sample Concentration (1-10 µg/mL) start->check_sample check_ionization Optimize Ionization Source check_sample->check_ionization Concentration OK check_mobile_phase Assess Mobile Phase check_ionization->check_mobile_phase Ionization Optimized check_instrument Check Instrument Performance check_mobile_phase->check_instrument Mobile Phase OK solution_found Signal Improved check_instrument->solution_found Instrument Calibrated

Caption: Troubleshooting workflow for low signal intensity.

Detailed Troubleshooting Steps:

  • Sample Concentration: Ensure your sample is at an appropriate concentration. For ESI-MS, a concentration of 1-10 µg/mL is a good starting point. Very high concentrations can lead to ion suppression.[1]

  • Ionization Efficiency:

    • Ionization Source: Clean the ion source as contamination can significantly reduce signal intensity.[2]

    • Ionization Mode: this compound can be analyzed in both positive and negative ion modes. If positive mode yields a weak signal, try negative mode.

    • Source Parameters: Optimize source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.[3]

  • Mobile Phase Composition:

    • Additives: The addition of a small amount of an acid (e.g., 0.1% formic acid) can improve protonation in positive ion mode, while a base (e.g., 0.1% ammonium hydroxide) can enhance deprotonation in negative ion mode.[4]

    • Solvent Quality: Use high-purity, MS-grade solvents to minimize background noise and the formation of unwanted adducts.[3]

  • Instrument Performance:

    • Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.[1]

    • Detector Settings: Adjust detector settings, such as the gain, to amplify the signal. Be aware that this can also increase noise.[1]

Q3: I am seeing peaks that do not correspond to the molecular ion or common adducts. What are the expected fragmentation patterns for this compound?

The tert-butyloxycarbonyl (Boc) protecting group is known to be thermally labile and can fragment easily in the mass spectrometer. Common fragmentation pathways involve the loss of isobutylene (C4H8) or the entire Boc group.

Expected Fragments of this compound:

Precursor Ion (m/z)Neutral LossFragment m/zPutative Structure
178.20 ([M+H]⁺)-56.06 (Isobutylene)122.14[H+]-Glycine-d2-COOH
178.20 ([M+H]⁺)-100.05 (Boc group)78.15[H+]-Glycine-d2
176.18 ([M-H]⁻)-56.06 (Isobutylene)120.12[Glycine-d2-COOH-H]⁻

Fragmentation Pathway of [this compound+H]⁺:

parent [Boc-Gly-d2+H]⁺ m/z = 178.20 loss1 - C4H8 (Isobutylene) parent->loss1 loss2 - Boc group parent->loss2 frag1 [Gly-d2-COOH+H]⁺ m/z = 122.14 frag2 [Gly-d2+H]⁺ m/z = 78.15 loss1->frag1 loss2->frag2

Caption: Fragmentation pathway of protonated this compound.

If you observe unexpected fragments, consider the possibility of in-source fragmentation of co-eluting impurities.

Q4: My quantitative results using this compound as an internal standard are inconsistent. What could be the cause?

When using a deuterated standard, inconsistent results can arise from several factors.

  • Deuterium Exchange: Although the deuterium atoms on the alpha-carbon of glycine are generally stable, they can be susceptible to exchange under certain pH and temperature conditions. Ensure your sample preparation and mobile phases are not overly acidic or basic if you suspect exchange.[5]

  • Chromatographic Separation: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If the separation is significant, it can lead to differential matrix effects. Adjust your chromatographic method to ensure co-elution.[6]

  • Purity of the Standard: Verify the chemical and isotopic purity of your this compound standard. The presence of unlabeled analyte in the standard will lead to inaccurate quantification.[6]

Experimental Protocols

Sample Preparation for LC-MS Analysis

This protocol provides a general guideline for preparing this compound for analysis by liquid chromatography-mass spectrometry (LC-MS).

1. Materials and Reagents:

  • This compound

  • Methanol (MS-grade)

  • Water (MS-grade)

  • Formic acid (MS-grade)

  • 0.2 µm syringe filters

  • Autosampler vials

2. Stock Solution Preparation (e.g., 1 mg/mL):

  • Weigh out approximately 1 mg of this compound into a clean microcentrifuge tube.

  • Add 1 mL of methanol to dissolve the compound.

  • Vortex briefly to ensure complete dissolution.

3. Working Solution Preparation (e.g., 10 µg/mL):

  • Pipette 10 µL of the 1 mg/mL stock solution into a clean autosampler vial.

  • Add 990 µL of the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% formic acid) to the vial.

  • Cap the vial and vortex to mix.

4. Sample Filtration (Optional but Recommended):

  • If any particulates are visible, filter the working solution through a 0.2 µm syringe filter to prevent clogging of the LC system.

5. Instrument Analysis:

  • Inject the prepared sample into the LC-MS system.

Note: This is a general protocol. The optimal solvent and concentration may vary depending on the specific instrumentation and analytical goals. Always start with a lower concentration and increase if necessary to avoid saturating the detector.[7]

References

Validation & Comparative

Validating Boc-Glycine-d2 Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the broader scientific community, accurately validating the incorporation of isotopically labeled amino acids is critical. This guide provides a detailed comparison of mass spectrometry techniques for confirming the integration of Boc-Glycine-d2 into peptides and proteins, offering supporting experimental data and protocols. We also explore alternative methods to provide a comprehensive overview for selecting the most appropriate validation strategy.

Mass Spectrometry-Based Validation: A Quantitative Comparison

Mass spectrometry is a powerful tool for the analysis of deuterated compounds, offering high sensitivity and specificity.[1] The primary approach involves identifying the mass shift in a peptide or protein resulting from the incorporation of this compound. Various mass spectrometry techniques can be employed, each with distinct advantages in terms of quantification, precision, and accuracy.

Key Mass Spectrometry Approaches:

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and TOF analyzers provide highly accurate mass measurements, allowing for the confident identification of the deuterated species based on its precise mass.[2] This method is excellent for confirming incorporation and determining the isotopic distribution.

  • Tandem Mass Spectrometry (MS/MS): This technique isolates the deuterated peptide (precursor ion) and fragments it to produce product ions.[3] By analyzing the fragmentation pattern, the location of the this compound residue within the peptide sequence can be definitively confirmed.

  • Selected Reaction Monitoring (SRM): A targeted approach using a triple quadrupole mass spectrometer, SRM offers exceptional sensitivity and quantitative accuracy.[4][5] It is ideal for quantifying the extent of this compound incorporation in complex samples by monitoring specific precursor-to-product ion transitions.[5][6]

Parameter High-Resolution MS (e.g., Orbitrap, TOF) Tandem MS (e.g., Q-TOF, Ion Trap) Selected Reaction Monitoring (SRM/MRM)
Primary Use Accurate mass measurement, confirmation of incorporation, isotopic pattern analysisStructural confirmation, localization of the labeled residueTargeted quantification, high sensitivity and specificity
Quantitative Accuracy Good to ExcellentModerate to GoodExcellent
Quantitative Precision GoodModerateExcellent
Sensitivity HighHighVery High
Throughput ModerateModerateHigh
Strengths Unambiguous confirmation of mass shift.[2]Provides sequence-level confirmation of incorporation.[3]Gold standard for targeted quantification.[4][5]
Limitations May not provide localization information without fragmentation.Can be less precise for quantification compared to SRM.Requires prior knowledge of the peptide sequence and fragmentation.

Alternative Methods for Validation

While mass spectrometry is a primary tool, other analytical techniques can provide complementary information for validating this compound incorporation.

Method Principle Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei. The presence of deuterium alters the NMR spectrum, allowing for site-specific confirmation and quantification.Provides definitive structural information and site of labeling. Non-destructive.[7]Lower sensitivity compared to mass spectrometry.[8] Requires larger sample amounts.
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection Separates the labeled peptide from its unlabeled counterpart. The retention time may be slightly different, and the purity can be assessed.Useful for assessing the purity of the labeled peptide.Does not directly confirm the mass or location of the label. Not suitable for complex mixtures.

Experimental Protocols

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.[6]

  • Protein/Peptide Isolation: Isolate the protein or peptide of interest from the reaction mixture or biological matrix using appropriate chromatographic techniques (e.g., reversed-phase HPLC).

  • Proteolytic Digestion (for proteins): If the target is a protein, it must be digested into smaller peptides.

    • Denature the protein using urea or guanidinium chloride.

    • Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide.

    • Digest the protein with a specific protease, such as trypsin, overnight at 37°C.

  • Desalting: It is critical to remove salts and detergents that can interfere with mass spectrometry analysis. Use a C18 solid-phase extraction (SPE) cartridge to desalt the peptide sample.

  • Reconstitution: Reconstitute the dried, desalted peptides in a solvent suitable for mass spectrometry, typically 0.1% formic acid in water.

LC-MS/MS Analysis for this compound Incorporation
  • Instrumentation: Utilize a high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 40% Mobile Phase B over 30-60 minutes is typically used to elute the peptides.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra to identify the precursor ions of both the unlabeled and the this compound labeled peptides.

    • MS2 Scan (Data-Dependent Acquisition): Select the precursor ions of interest for fragmentation using collision-induced dissociation (CID). Acquire MS/MS spectra to confirm the peptide sequence and the location of the deuterated glycine.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled and labeled peptides.

    • Compare the retention times; they should be nearly identical.

    • Analyze the MS1 spectra to confirm the expected mass shift of +2 Da for the this compound labeled peptide.

    • Analyze the MS/MS spectra to identify the fragment ions (b- and y-ions) and confirm that the mass shift is localized to the glycine residue.

Visualizing the Workflow and Concepts

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_validation Data Validation start Protein/Peptide Synthesis with this compound isolate Isolation & Purification (e.g., HPLC) start->isolate digest Proteolytic Digestion (if protein) isolate->digest desalt Desalting (SPE C18) digest->desalt reconstitute Reconstitution desalt->reconstitute lc_separation LC Separation reconstitute->lc_separation ms1_scan MS1 Scan (Precursor Ion Detection) lc_separation->ms1_scan ms2_scan MS/MS Scan (Fragmentation & Product Ion Detection) ms1_scan->ms2_scan data_analysis Data Analysis ms2_scan->data_analysis confirmation Confirmation of Incorporation & Quantification data_analysis->confirmation logical_relationship cluster_validation_methods Validation Methods cluster_information_provided Information Provided ms Mass Spectrometry mass_info Mass Confirmation & Isotopic Distribution ms->mass_info location_info Localization of Label ms->location_info quant_info Quantification of Incorporation ms->quant_info nmr NMR Spectroscopy nmr->quant_info structure_info Definitive Structure & Site of Labeling nmr->structure_info hplc HPLC-UV purity_info Purity Assessment hplc->purity_info

References

A Comparative Guide to NMR Analysis: Boc-Glycine-d2 vs. Non-deuterated Boc-Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of isotopic labeling is critical for accurate molecular analysis. This guide provides a detailed comparison of Boc-Glycine-d2 and its non-deuterated counterpart in Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.

The strategic replacement of protons with deuterium atoms in a molecule can significantly alter its properties in NMR spectroscopy. This guide will objectively compare the performance of this compound against non-deuterated Boc-Glycine, offering insights into the practical applications and spectral consequences of deuteration.

Data Presentation: A Head-to-Head NMR Comparison

The following tables summarize the key quantitative differences observed in the ¹H and ¹³C NMR spectra of Boc-Glycine and this compound.

Table 1: ¹H NMR Data Comparison

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
Boc-Glycine -C(CH₃)₃~1.45s9H
-CH₂-~3.90d2H
-NH-~5.05t1H
-COOH~10.50br s1H
This compound -C(CH₃)₃~1.45s9H
-CD₂-Not observed--
-NH-~5.05t1H
-COOH~10.50br s1H

Table 2: ¹³C NMR Data Comparison

CompoundCarbon AtomChemical Shift (δ, ppm)Multiplicity (Proton Decoupled)Key Observations
Boc-Glycine -C (CH₃)₃~28.3qQuartet in undecoupled spectrum
-C H₂-~42.5tTriplet in undecoupled spectrum
-C (CH₃)₃~80.0sSinglet
-C =O (Boc)~156.0sSinglet
-C OOH~173.0sSinglet
This compound -C (CH₃)₃~28.3qUnaffected by deuteration
-C D₂-~42.2m (quintet)Signal is a multiplet due to C-D coupling and has significantly lower intensity.
-C (CH₃)₃~80.0sUnaffected by deuteration
-C =O (Boc)~156.0sUnaffected by deuteration
-C OOH~173.0sUnaffected by deuteration

Key Performance Differences in NMR Analysis

The primary distinction in the NMR performance between this compound and non-deuterated Boc-Glycine arises from the substitution of protons with deuterium at the α-carbon.

In ¹H NMR spectroscopy , the most significant difference is the disappearance of the signal corresponding to the α-protons (-CH₂-) in this compound. This is because deuterium resonates at a much different frequency than protons and is therefore "silent" in a standard ¹H NMR experiment. This selective silencing can be highly advantageous in simplifying complex spectra and for use as an internal standard in quantitative NMR (qNMR) where the deuterated analogue's residual proton signals do not overlap with the analyte's signals.

In ¹³C NMR spectroscopy , the carbon directly attached to the deuterium atoms (-CD₂-) exhibits two key changes. Firstly, the signal's multiplicity changes from a singlet (in a proton-decoupled spectrum) to a multiplet (typically a quintet) due to the coupling between the carbon-13 nucleus and the two deuterium nuclei (spin I=1). Secondly, the intensity of this carbon signal is significantly reduced due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from the attached protons and longer relaxation times.

A notable advantage of deuteration is the significant increase in the spin-lattice relaxation time (T1) of nearby nuclei. The substitution of protons with deuterium, which has a smaller magnetic moment, reduces the efficiency of dipolar relaxation, a major relaxation pathway for ¹³C nuclei. This can be particularly beneficial in advanced NMR experiments that rely on longer relaxation delays.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for Boc-protected amino acids.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation:

    • Weigh 5-10 mg of the Boc-amino acid (deuterated or non-deuterated) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise chemical shift referencing is required.

    • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Set the appropriate acquisition parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds (a longer delay may be necessary for deuterated compounds to allow for full relaxation)

      • Number of Scans: 8-16 for concentrated samples; more for dilute samples.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the resulting spectrum.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the Boc-amino acid in 0.6-0.7 mL of deuterated solvent.

  • Instrument Setup and Data Acquisition:

    • Follow the same locking and shimming procedures as for ¹H NMR.

    • Set the appropriate acquisition parameters for a proton-decoupled ¹³C experiment:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds. For the deuterated carbon in this compound, a much longer relaxation delay (e.g., 10-30 seconds) may be required to obtain a quantifiable signal due to its longer T1.

      • Number of Scans: A significantly higher number of scans (e.g., 128 to 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Acquire the FID with broadband proton decoupling.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the resulting spectrum.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the solvent peaks.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_non_deuterated Boc-Glycine (Non-deuterated) cluster_deuterated This compound (Deuterated) BocGly Boc-NH-CH₂-COOH H_NMR_non ¹H NMR Signal (α-CH₂) BocGly->H_NMR_non Protons Present C_NMR_non ¹³C NMR Signal (α-CH₂) BocGly->C_NMR_non Carbon Present BocGlyD2 Boc-NH-CD₂-COOH H_NMR_d2 ¹H NMR Signal (α-CD₂) Absent BocGlyD2->H_NMR_d2 Protons Replaced by Deuterium C_NMR_d2 ¹³C NMR Signal (α-CD₂) Altered (Multiplet, Reduced Intensity) BocGlyD2->C_NMR_d2 Carbon Bonded to Deuterium

Caption: Conceptual difference in NMR signals for Boc-Glycine vs. This compound.

G start Start sample_prep Sample Preparation (Dissolve in Deuterated Solvent) start->sample_prep nmr_setup NMR Spectrometer Setup (Lock, Shim) sample_prep->nmr_setup h_nmr ¹H NMR Acquisition nmr_setup->h_nmr c_nmr ¹³C NMR Acquisition nmr_setup->c_nmr processing Data Processing (FT, Phasing, Referencing) h_nmr->processing c_nmr->processing analysis Spectral Analysis (Integration, Peak Picking) processing->analysis end End analysis->end

The Gold Standard for Quantitative Accuracy: A Comparative Guide to Boc-Glycine-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance of Boc-Glycine-d2, a deuterated internal standard, against structural analog internal standards in liquid chromatography-mass spectrometry (LC-MS) applications.

Stable isotope-labeled internal standards, such as this compound, are widely recognized as the gold standard in quantitative mass spectrometry.[1] By incorporating stable heavy isotopes, these standards are chemically identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z). This unique characteristic allows them to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively normalizing for variations in sample preparation, injection volume, and matrix effects. This guide will delve into the performance advantages of this compound, supported by representative experimental data and detailed protocols.

Performance Comparison: this compound vs. Structural Analog Internal Standard

The superiority of a deuterated internal standard like this compound over a structural analog (a molecule with a similar but not identical chemical structure) is evident across key validation parameters. To illustrate this, we present a comparative summary of typical performance data for the quantification of an N-acylglycine, a class of molecules for which this compound would be a suitable internal standard.

The data presented for this compound is based on the performance of a deuterated N-acyl taurine internal standard (d4-C20:4 NAT) from a validated LC-MS/MS method for a structurally related class of analytes, demonstrating the expected performance of a well-behaved deuterated standard.[2] The data for the structural analog represents typical, albeit less precise, performance that can be expected when using a non-isotopically labeled analog.

Validation ParameterThis compound (Deuterated IS)Structural Analog IS
Linearity (R²) ≥ 0.999> 0.99
Accuracy (% Bias) Within ± 5%Within ± 15%
Precision (%RSD) < 10%< 15%
Recovery (%) 90-110%70-120%
Limit of Quantification (LOQ) 1 ng/mL5-10 ng/mL
Matrix Effect Minimal and compensatedVariable and can be significant

Table 1: Comparative performance of this compound (represented by proxy data from a similar deuterated standard) and a structural analog internal standard.

The Critical Role of Deuterium Labeling Position

The stability of the isotopic label is crucial for an internal standard's reliability. In the case of deuterated glycine derivatives, the position of the deuterium atoms is a key consideration. This compound features deuterium atoms on the alpha-carbon (the carbon adjacent to the carboxyl group). This position is not readily exchangeable under typical analytical conditions. In contrast, if deuterium were placed on the amine or carboxyl groups, they could easily exchange with hydrogen atoms in the solvent, leading to a loss of the mass difference and compromising the integrity of the internal standard.

Deuterium_Labeling_Position Importance of Deuterium Labeling Position cluster_stable Stable Labeling (this compound) cluster_unstable Unstable Labeling BocGly_d2 Boc-NH-CD2-COOH Stable_Position Deuterium on α-carbon BocGly_d2->Stable_Position Label Position No_Exchange No H/D Exchange in Solution Stable_Position->No_Exchange Result Reliable_Quant Reliable Quantification No_Exchange->Reliable_Quant Unstable_IS Boc-ND-CH2-COOD Exchangeable_Position Deuterium on N or O Unstable_IS->Exchangeable_Position Label Position Exchange H/D Exchange with Solvent Exchangeable_Position->Exchange Result Unreliable_Quant Unreliable Quantification Exchange->Unreliable_Quant

Figure 1: Stability of Deuterium Labeling

Experimental Protocols

A robust and validated experimental protocol is essential for achieving accurate and reproducible quantitative results. Below is a representative experimental workflow for the quantification of an N-acylglycine using this compound as an internal standard, based on methodologies for similar analytes.[2][3][4]

Sample Preparation
  • Spiking: To 100 µL of the biological sample (e.g., plasma, urine, or cell lysate), add a known concentration of this compound internal standard solution.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Sample_Preparation_Workflow Sample Preparation Workflow Start Biological Sample (100 µL) Spike Add this compound Internal Standard Start->Spike Precipitate Add Acetonitrile (400 µL) (Protein Precipitation) Spike->Precipitate Vortex_Centrifuge Vortex & Centrifuge Precipitate->Vortex_Centrifuge Collect_Supernatant Collect Supernatant Vortex_Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute End Ready for LC-MS/MS Analysis Reconstitute->End

Figure 2: Sample Preparation Workflow
LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of N-acylglycines.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and this compound are monitored. For example:

      • Analyte (e.g., N-Palmitoylglycine): m/z 314.3 -> m/z 76.1

      • This compound: m/z 178.1 -> m/z 122.1 (hypothetical fragmentation, actual values would be determined experimentally).

Data Analysis and Quantification

The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.

Conclusion

The use of a deuterated internal standard like this compound offers significant advantages in terms of accuracy, precision, and reliability for the quantitative analysis of glycine derivatives and other related compounds by LC-MS. Its chemical identity with the analyte ensures that it effectively compensates for variations throughout the analytical process, from sample preparation to detection. For researchers, scientists, and drug development professionals, the adoption of stable isotope-labeled internal standards is a critical step towards generating high-quality, defensible quantitative data.

References

A Researcher's Guide to Assessing Isotopic Enrichment of Boc-Glycine-d2 Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging stable isotope-labeled peptides, accurate assessment of isotopic enrichment is paramount for reliable quantification in mass spectrometry-based assays. This guide provides a comprehensive comparison of methods for evaluating the isotopic enrichment of peptides synthesized with Boc-Glycine-d2, offering insights into alternative labeling strategies and detailed experimental protocols.

The use of deuterated amino acids, such as this compound, provides a cost-effective and versatile method for introducing a mass shift in synthetic peptides, enabling their use as internal standards in quantitative proteomics.[1][2] The quality and isotopic purity of these standards are critical for the accuracy and precision of the resulting data.[3] This guide will delve into the methodologies for assessing this crucial parameter.

Comparing Isotopic Labeling Strategies for Glycine

The choice of isotope for labeling glycine in a synthetic peptide can impact the ease of synthesis, cost, and the complexity of the resulting mass spectra. While this compound is a common choice, alternatives such as ¹³C and ¹⁵N-labeled glycine are also widely used.

FeatureThis compound¹³C,¹⁵N-Glycine (e.g., Glycine-¹³C₂,¹⁵N)
Mass Shift +2 Da+3 Da
Natural Abundance Interference Minimal interference from natural isotopes.Negligible interference from natural isotopes.
Isotopic Purity Typically high (>98%), but can vary. The presence of d0 and d1 species needs to be assessed.Generally very high (>99%), leading to a cleaner isotopic envelope.[]
Chromatographic Behavior Potential for slight retention time shifts compared to the unlabeled analog in some chromatographic systems ("deuterium effect").[5]Co-elution with the unlabeled analog is generally excellent.
Cost Generally more cost-effective than multiply labeled ¹³C,¹⁵N alternatives.Can be more expensive due to the higher cost of the labeled amino acid.
Synthesis Straightforward incorporation using standard solid-phase peptide synthesis (SPPS) protocols.Incorporated using standard SPPS protocols.
MS/MS Fragmentation Deuterium atoms are stable and do not typically exchange during analysis.[]Stable isotopes with no exchange.

Assessing Isotopic Enrichment: A Methodological Overview

The primary technique for assessing the isotopic enrichment of a this compound labeled peptide is mass spectrometry (MS) . The goal is to determine the distribution of the different isotopic forms (isotopologues) of the peptide, primarily the desired d2 form versus any unlabeled (d0) or partially labeled (d1) species.

Key Performance Metrics in Isotopic Enrichment Analysis
ParameterDescriptionMethod of AssessmentIdeal Outcome
Isotopic Purity The percentage of the peptide that is in the desired labeled form (d2).Integration of the peak areas of the different isotopologues in the mass spectrum.>99% for high-quality quantitative assays.[3]
Enrichment Level The average number of deuterium atoms incorporated per molecule.Calculated from the weighted average of the masses of the different isotopologues.As close to the theoretical value (2.0 for d2) as possible.
Presence of Unlabeled Species (d0) The percentage of the peptide that has no deuterium labels.Peak area of the monoisotopic peak of the unlabeled form relative to the total peak area of all isotopologues.As low as possible, ideally below the limit of detection.

Experimental Protocols

Protocol 1: Synthesis of a this compound Labeled Peptide

This protocol outlines the general steps for solid-phase peptide synthesis (SPPS) using a Boc-protected, deuterium-labeled glycine.

Materials:

  • Fmoc- or Boc-protected amino acids

  • This compound

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amide)[6]

  • Coupling reagents (e.g., HBTU, HATU)

  • Deprotection reagents (TFA for Boc, piperidine for Fmoc)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents (DMF, DCM)

  • HPLC for purification

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • Fmoc Deprotection (if applicable): Treat the resin with a solution of piperidine in DMF to remove the Fmoc protecting group from the resin's free amine.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid with a coupling reagent and couple it to the resin.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Incorporation of this compound: For the glycine position, use this compound in the coupling step.

  • Final Deprotection: Remove the final N-terminal protecting group.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: LC-MS/MS Analysis for Isotopic Enrichment Assessment

This protocol details the analysis of the purified this compound labeled peptide to determine its isotopic enrichment.

Materials:

  • Purified this compound labeled peptide

  • LC-MS grade solvents (water, acetonitrile, formic acid)

  • A high-resolution mass spectrometer (e.g., Orbitrap or TOF)

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • LC-MS/MS Analysis:

    • Inject a suitable amount of the peptide solution onto an LC-MS/MS system.

    • Use a suitable C18 column for peptide separation.

    • Employ a gradient of acetonitrile in water with 0.1% formic acid to elute the peptide.

    • Acquire full scan mass spectra in positive ion mode over a mass range that includes the expected m/z of the labeled peptide.

  • Data Analysis:

    • Extract the mass spectrum for the eluting peptide.

    • Identify the peaks corresponding to the different isotopologues (d0, d1, d2).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity by dividing the peak area of the d2 isotopologue by the sum of the peak areas of all isotopologues and multiplying by 100.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the synthesis and analysis of this compound labeled peptides.

Workflow for Synthesis and Purity Assessment of a this compound Labeled Peptide cluster_synthesis Peptide Synthesis cluster_purification Purification & QC cluster_analysis Isotopic Enrichment Analysis Resin_Prep Resin Preparation SPPS Solid-Phase Peptide Synthesis (SPPS) Resin_Prep->SPPS Incorp Incorporation of this compound SPPS->Incorp Cleavage Cleavage & Deprotection Incorp->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC Lyophilization Lyophilization HPLC->Lyophilization LCMS LC-MS/MS Analysis Lyophilization->LCMS Data_Analysis Data Analysis & Purity Calculation LCMS->Data_Analysis

Caption: A streamlined workflow from synthesis to isotopic enrichment analysis.

The following diagram illustrates the use of a this compound labeled peptide as an internal standard in a quantitative proteomics experiment.

Quantitative Proteomics Workflow using a this compound Labeled Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike_IS Spike in this compound Labeled Peptide (Internal Standard) Biological_Sample->Spike_IS Digestion Protein Digestion (e.g., Trypsin) Spike_IS->Digestion LCMSMS LC-MS/MS Analysis Digestion->LCMSMS Peak_Integration Peak Area Integration (Endogenous & Labeled Peptide) LCMSMS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification of Endogenous Peptide Ratio_Calculation->Quantification

Caption: Workflow for targeted quantification using a stable isotope-labeled internal standard.

Conclusion

The accurate assessment of isotopic enrichment is a critical quality control step in the production and use of this compound labeled peptides for quantitative mass spectrometry. By employing high-resolution mass spectrometry and adhering to rigorous analytical protocols, researchers can ensure the quality of their internal standards, leading to more reliable and reproducible quantitative data. While this compound offers a practical and cost-effective labeling strategy, the choice of isotope should be carefully considered based on the specific requirements of the assay, including the desired mass shift and budget constraints.

References

A Guide to Investigating the Kinetic Isotope Effects of Boc-Glycine-d2 in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and experimentally determining the kinetic isotope effects (KIEs) of deuterated Boc-Glycine (Boc-Glycine-d2) in enzymatic assays. While specific experimental data for this compound with a particular enzyme is not publicly available, this document outlines the principles, experimental design, and data presentation necessary for such an investigation. The substitution of hydrogen with deuterium at the α-carbon of the glycine moiety can reveal crucial details about an enzyme's catalytic mechanism, particularly whether the cleavage of this C-H bond is a rate-determining step.

The replacement of a proton with a deuteron, which has double the mass, can lead to a significant reduction in the rate of reactions that involve the cleavage of that bond. This phenomenon, known as the kinetic isotope effect, is a powerful tool in mechanistic enzymology. A primary KIE (kH/kD) greater than 1 indicates that the C-H bond is broken in the rate-limiting step of the reaction. The magnitude of the KIE can provide insights into the transition state of the reaction.

Hypothetical Enzymatic Reaction

For the purpose of this guide, we will consider a hypothetical enzyme, "Glycine-Utilizing Enzyme" (GUE), which catalyzes the oxidation of the α-carbon of the glycine moiety of Boc-Glycine. This reaction involves the cleavage of a C-H bond at the deuterated position in this compound.

Data Presentation: Comparing Kinetic Parameters

A crucial aspect of a KIE study is the direct comparison of the kinetic parameters for the deuterated and non-deuterated substrates. The following table structure should be used to summarize the quantitative data obtained from the enzymatic assays.

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)KIE (kH/kD) on kcatKIE (kH/kD) on kcat/Km
Boc-Glycine
This compound

Experimental Protocols

A detailed and consistent experimental protocol is essential for obtaining reliable and comparable kinetic data. The following is a generalized protocol for determining the kinetic parameters of GUE with both Boc-Glycine and this compound.

General Enzymatic Assay Protocol

This protocol is based on a continuous spectrophotometric assay where the reaction progress is monitored by a change in absorbance.

1. Reagents and Buffers:

  • Enzyme: Purified GUE stock solution of known concentration.

  • Substrates: Boc-Glycine and this compound stock solutions of known concentrations.

  • Buffer: 100 mM Potassium Phosphate buffer, pH 7.5.

  • Cofactor: e.g., NAD⁺ or a suitable electron acceptor, if required by the enzyme.

  • Detection Reagent: A reagent that produces a colored product upon reaction with the product of the enzymatic reaction.

2. Instrumentation:

  • UV-Vis Spectrophotometer with temperature control.

3. Assay Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer, cofactor, and detection reagent. The final volume should be constant for all assays (e.g., 1 mL).

  • Substrate Addition: Add varying concentrations of either Boc-Glycine or this compound to the reaction mixture.

  • Temperature Equilibration: Incubate the cuvettes in the spectrophotometer at a constant temperature (e.g., 25°C) for 5 minutes to ensure thermal equilibrium.

  • Initiation of Reaction: Add a small, fixed amount of GUE to initiate the reaction.

  • Data Acquisition: Monitor the change in absorbance at a specific wavelength over time (e.g., every 10 seconds for 5 minutes). The initial rates of the reaction are determined from the linear portion of the absorbance vs. time plot.

4. Data Analysis:

  • Convert the initial rates from absorbance units/time to concentration/time using the Beer-Lambert law.

  • Plot the initial reaction rates against the substrate concentrations for both Boc-Glycine and this compound.

  • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax for each substrate.

  • Calculate kcat from Vmax using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

  • Calculate the KIE on kcat as the ratio of kcat for Boc-Glycine to kcat for this compound.

  • Calculate the KIE on kcat/Km as the ratio of (kcat/Km) for Boc-Glycine to (kcat/Km) for this compound.

Visualizations

Experimental Workflow for KIE Determination

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis P1 Prepare Enzyme Stock A1 Set up Reaction Mixtures (Varying [Substrate]) P1->A1 P2 Prepare Substrate Stocks (Boc-Glycine & this compound) P2->A1 P3 Prepare Reaction Buffer P3->A1 A2 Incubate at Constant Temp. A1->A2 A3 Initiate with Enzyme A2->A3 A4 Monitor Reaction Rate (Spectrophotometry) A3->A4 D1 Determine Initial Rates A4->D1 D2 Plot Rate vs. [Substrate] D1->D2 D3 Fit to Michaelis-Menten Eq. D2->D3 D4 Calculate Km and kcat D3->D4 D5 Calculate KIE (kH/kD) D4->D5

Caption: Experimental workflow for determining the kinetic isotope effect.

Hypothetical Enzymatic Mechanism for GUE

G E_S E + S ES E-S Complex E_S->ES k1 ES->E_S k-1 ET E-Transition State ES->ET k2 (C-H/D bond cleavage) EP E-P Complex ET->EP E_P E + P EP->E_P k3

Caption: Hypothetical reaction pathway for the GUE enzyme.

Evaluating Boc-Glycine-d2 as a Metabolic Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of metabolic research, stable isotope tracers are indispensable for elucidating complex biochemical pathways. This guide provides a comprehensive evaluation of Boc-Glycine-d2 as a metabolic tracer, comparing it with the widely used alternative, [2-¹³C]glycine. This objective analysis, supported by experimental principles and data from published studies, is intended for researchers, scientists, and drug development professionals seeking to select the optimal tracer for their metabolic investigations.

Principles of Glycine Tracing and Key Considerations

Glycine is a central metabolite involved in numerous anabolic and catabolic pathways, including the synthesis of serine, purines, and glutathione.[1] Isotopic tracers, such as this compound and ¹³C-labeled glycine, allow researchers to track the fate of glycine molecules through these intricate networks. The choice between a deuterium (²H) and a carbon-13 (¹³C) labeled tracer depends on the specific research question, the analytical platform available, and the desired level of metabolic detail.

This compound , where two hydrogen atoms on the α-carbon are replaced with deuterium, offers the advantage of a low natural abundance of deuterium, leading to a high signal-to-noise ratio in mass spectrometry (MS) and simplified spectra in nuclear magnetic resonance (NMR) spectroscopy. The Boc (tert-butoxycarbonyl) protecting group enhances the compound's solubility and stability, though it needs to be considered in experimental design as it may influence cellular uptake and metabolism.

[2-¹³C]glycine , with a ¹³C atom at the α-carbon, allows for the direct tracing of the carbon backbone of glycine. This is particularly useful for metabolic flux analysis (MFA), where the distribution of the ¹³C label in downstream metabolites provides quantitative insights into the relative activities of different metabolic pathways.[2]

Comparative Analysis of Tracer Performance

While direct head-to-head experimental data for this compound is limited in publicly available research, a comparative analysis can be constructed based on the known principles of deuterium and carbon-13 labeling and extensive data from studies using ¹³C-glycine.

FeatureThis compound (Deuterium Labeled)[2-¹³C]glycine (Carbon-13 Labeled)
Tracer Principle Tracks the fate of the α-carbon's hydrogen atoms.Tracks the fate of the α-carbon atom.
Analytical Detection Primarily Mass Spectrometry (MS) and NMR. Low natural abundance of ²H provides a clean background.Primarily Mass Spectrometry (MS) and NMR. ¹³C labeling patterns are key for flux analysis.[2]
Metabolic Flux Analysis Can be used for flux analysis, but the potential for kinetic isotope effects (KIE) where C-D bonds can alter reaction rates needs to be considered.The gold standard for MFA, as the carbon skeleton is directly traced through metabolic pathways.[3]
Data Interpretation Simpler mass isotopomer distribution (MID) patterns due to fewer labeled positions.More complex MID patterns that provide rich information on pathway activity and carbon transitions.[4]
Cost Generally, deuterated compounds can be less expensive to synthesize than their ¹³C counterparts.The cost can be higher, especially for uniformly labeled molecules.
Potential Issues The Boc protecting group may affect cellular uptake and require metabolic removal. KIE can potentially alter metabolic fluxes.The natural abundance of ¹³C (~1.1%) needs to be corrected for in enrichment studies.

Experimental Data Summary: Tracing Glycine Metabolism with [2-¹³C]glycine

The following table summarizes representative data from a study tracing the metabolic fate of [2-¹³C]glycine in human hepatoma cell lines, illustrating the type of quantitative data that can be obtained.[4]

MetaboliteIsotopologueIsotopic Enrichment (Molar Ratio)Pathway Implication
SerineM+1Varies with cell line and conditionsDirect conversion from glycine
Deoxythymidine (dTMP)M+1Varies with cell line and conditionsOne-carbon metabolism from glycine
Deoxyadenine (dA)M+2Varies with cell line and conditionsDirect incorporation into purine ring
Deoxyguanine (dG)M+2Varies with cell line and conditionsDirect incorporation into purine ring
MethionineM+1Varies with cell line and conditionsOne-carbon metabolism from glycine

This table is a representation of the type of data obtained in ¹³C tracer studies and is based on findings from published literature.[4] Actual values will vary depending on the experimental system and conditions.

Experimental Protocols

A detailed experimental protocol for a stable isotope tracing experiment using labeled glycine is provided below. This protocol is adaptable for both this compound and [2-¹³C]glycine, with specific considerations for each tracer noted.

Objective: To trace the metabolic fate of glycine in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Glycine-free cell culture medium

  • This compound or [2-¹³C]glycine

  • Phosphate-buffered saline (PBS)

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow in complete medium for 24-48 hours.

  • Tracer Introduction:

    • Aspirate the complete medium.

    • Wash the cells once with pre-warmed PBS.

    • Add pre-warmed glycine-free medium supplemented with a known concentration of either this compound or [2-¹³C]glycine. The concentration should be optimized for the specific cell line and experimental goals.

  • Incubation: Incubate the cells with the tracer-containing medium for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • At each time point, place the culture plates on ice.

    • Aspirate the medium.

    • Wash the cells quickly with ice-cold PBS.

    • Add a specific volume of ice-cold 80% methanol to the plate.

    • Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

    • Vortex the tubes and centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis by LC-MS:

    • Analyze the metabolite extracts using a suitable LC-MS method.

    • For This compound , monitor for the mass shift corresponding to the two deuterium atoms (M+2) in glycine and its downstream metabolites. The Boc group will likely be cleaved intracellularly, so monitoring for labeled glycine is key.

    • For [2-¹³C]glycine , monitor for the mass shift of one carbon-13 atom (M+1 or M+2 depending on the metabolite) in glycine and its downstream products.[4]

  • Data Analysis:

    • Identify and quantify the mass isotopologues of glycine and its metabolites.

    • Correct for the natural abundance of isotopes.

    • Calculate the fractional or molar isotopic enrichment in each metabolite over time.

    • For MFA with ¹³C tracers, use specialized software to model and calculate metabolic fluxes.[2]

Visualizing Glycine Metabolism

Glycine Metabolism and its Fates

Glycine_Metabolism cluster_inputs Tracers cluster_pathways Metabolic Fates This compound This compound Glycine Pool Glycine Pool This compound->Glycine Pool 13C-Glycine 13C-Glycine 13C-Glycine->Glycine Pool Serine Serine Glycine Pool->Serine Purines Purines Glycine Pool->Purines Glutathione Glutathione Glycine Pool->Glutathione One-Carbon Metabolism One-Carbon Metabolism Glycine Pool->One-Carbon Metabolism Serine->One-Carbon Metabolism

Caption: Incorporation of labeled glycine into the cellular glycine pool and its subsequent metabolism into key biomolecules.

Experimental Workflow for Glycine Tracing

Experimental_Workflow A Cell Culture B Introduce Labeled Glycine Tracer A->B C Time-Course Incubation B->C D Metabolite Extraction C->D E LC-MS Analysis D->E F Data Analysis & Flux Calculation E->F

Caption: A streamlined workflow for conducting a stable isotope tracing experiment with labeled glycine.

Conclusion

Both this compound and ¹³C-labeled glycine are valuable tools for investigating glycine metabolism. The choice of tracer should be guided by the specific research objectives. For qualitative tracing and studies where minimizing background is crucial, This compound presents a strong option, though the influence of the Boc group and potential kinetic isotope effects should be considered. For quantitative metabolic flux analysis and detailed mapping of carbon transitions, [2-¹³C]glycine remains the more established and informative choice.[2] By carefully considering the principles and methodologies outlined in this guide, researchers can effectively employ stable isotope tracers to unravel the complexities of glycine metabolism in health and disease.

References

Cross-Validation of Boc-Glycine-d2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In modern research, particularly in proteomics, metabolomics, and drug development, the use of stable isotope-labeled compounds is crucial for achieving accurate and reproducible results. Boc-Glycine-d2, a deuterated and protected form of the simplest amino acid, glycine, serves as a versatile tool in various experimental contexts. This guide provides an objective comparison of this compound with its non-deuterated counterpart and other alternatives, supported by established principles and data from analogous experimental setups.

Physicochemical Properties: this compound vs. Boc-Glycine

The primary difference between this compound and Boc-Glycine lies in the isotopic substitution of two hydrogen atoms with deuterium at the α-carbon. This substitution results in a slight increase in molecular weight but has a negligible effect on the compound's chemical properties, such as solubility, pKa, and reactivity under standard conditions. This near-identical chemical behavior is a critical feature for its application as an internal standard.

PropertyBoc-GlycineThis compoundKey Difference & Impact
Molecular Formula C₇H₁₃NO₄C₇H₁₁D₂NO₄Isotopic substitution at the α-carbon.
Molecular Weight ~175.18 g/mol ~177.19 g/mol +2 Da mass shift, essential for mass spectrometry-based distinction.
Chemical Reactivity StandardNearly IdenticalThe C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), leading to enhanced enzymatic and chemical stability, though this rarely affects standard peptide coupling reactions.[1]
Chromatographic Behavior StandardNearly IdenticalCo-elutes with the non-deuterated form under typical reversed-phase or HILIC conditions, a key requirement for internal standards.

Application 1: Internal Standard for Quantitative Mass Spectrometry

The gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard.[2] this compound is an ideal candidate for the precise quantification of Boc-Glycine or, after deprotection, for glycine itself in complex biological matrices.

Principle: The internal standard (this compound) is added at a known concentration to all samples and calibration standards. It co-elutes with the analyte (Boc-Glycine) and experiences similar variations during sample preparation, injection, and ionization. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, correcting for experimental variability.[2][3]

Expected Analytical Performance

While direct performance data for this compound is not extensively published, the following table summarizes the expected performance based on validated methods for other deuterated amino acid standards in LC-MS/MS assays.[4][5]

ParameterExpected PerformanceRationale
Linearity (R²) > 0.99The stable isotope standard ensures a consistent response ratio across a wide dynamic range.
Accuracy (% Recovery) 90 - 110%Co-elution and similar chemical properties correct for matrix effects and sample loss during extraction.
Precision (% CV) < 15%Normalization to the internal standard minimizes variability between injections and runs.[5]
Lower Limit of Quantification (LLOQ) Dependent on instrument sensitivityThe use of an internal standard helps to reliably define the LLOQ.
Experimental Protocol: Quantification of Glycine in Plasma
  • Sample Preparation: To 100 µL of plasma, add 10 µL of a known concentration of this compound solution (internal standard) and 400 µL of a precipitation solvent (e.g., methanol or acetonitrile) to remove proteins.

  • Extraction: Vortex the mixture and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness.

  • Derivatization (if quantifying free glycine): Reconstitute the sample in an acidic solution to remove the Boc protecting group. Neutralize and proceed to LC-MS/MS analysis. For quantifying Boc-Glycine, simply reconstitute in the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample onto an appropriate column (e.g., HILIC or reversed-phase). Monitor the specific mass transitions for both the analyte (glycine or Boc-Glycine) and the internal standard (glycine-d2 or this compound) using Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples from this curve.

Visualization: LC-MS/MS Workflow with Internal Standard

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS Add this compound (Internal Standard) Sample->IS Extract Protein Precipitation & Extraction IS->Extract LC LC Separation (Co-elution) Extract->LC MS Tandem MS (MRM Detection) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Cal Calibration Curve Ratio->Cal Quant Quantify Analyte Cal->Quant

LC-MS/MS quantification workflow.

Application 2: Peptide Synthesis and Structural Analysis

This compound can be incorporated into synthetic peptides to introduce a stable isotope label at a specific site. This is invaluable for quantitative proteomics (e.g., as a spike-in standard for a target peptide) and for structural studies using Nuclear Magnetic Resonance (NMR) or mass spectrometry.

Peptide Synthesis

In Boc solid-phase peptide synthesis (SPPS), the process of coupling this compound is chemically identical to that of its non-deuterated counterpart. The kinetic isotope effect, resulting from the stronger C-D bond, is not significant enough to alter standard coupling protocols or efficiencies.[1] Coupling efficiency is primarily determined by the amino acid sequence, resin, and coupling reagents used.[6][7]

Experimental Protocol: Boc SPPS Coupling Step
  • Resin Preparation: Start with a resin-bound peptide chain that has a free amino group. Swell the resin in a suitable solvent like dichloromethane (DCM).

  • Deprotection: If the N-terminus is Boc-protected, remove the Boc group using an acid such as trifluoroacetic acid (TFA) in DCM.

  • Neutralization: Neutralize the resulting TFA salt with a base like diisopropylethylamine (DIEA).

  • Activation & Coupling: Dissolve this compound and an activating agent (e.g., HBTU, HATU) in a solvent like N,N-dimethylformamide (DMF). Add this solution to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin to remove excess reagents and by-products.

  • Confirmation: Perform a ninhydrin test to confirm the completion of the coupling reaction.

Visualization: Boc SPPS Workflow

SPPS_Workflow Resin Resin-Bound Peptide (Free N-Terminus) Coupling Coupling Reaction Resin->Coupling Reagents This compound + Activation Reagent Reagents->Coupling Wash Wash Resin Coupling->Wash Deprotect N-terminal Deprotection (TFA) Wash->Deprotect New_Resin Resin-Bound Peptide (Gly-d2 Incorporated) Deprotect->New_Resin

Incorporation of this compound in SPPS.
Structural Analysis Applications

  • Mass Spectrometry: The +2 Da mass shift allows for the clear identification of the labeled peptide in a complex mixture. Fragmentation analysis (MS/MS) can confirm the exact location of the deuterated glycine within the peptide sequence, as fragment ions containing this residue will also show the corresponding mass shift.[8][9]

  • NMR Spectroscopy: Deuteration at the α-carbon simplifies ¹H NMR spectra by removing the corresponding proton signals. This can help in assigning other nearby resonances and is particularly useful in Nuclear Overhauser Effect (NOE) experiments to resolve spectral overlap.[10][11] Studies have also used deuterated glycine to probe binding interactions with proteins by observing changes in the chemical shifts of backbone amide groups.[10]

Visualization: Labeled Ligand Binding Study

NMR_Binding cluster_system NMR Analysis cluster_result Observed Effect Protein Protein Receptor Ligand Peptide with Glycine-d2 Protein->Ligand Binding Result Simplified Spectrum & Chemical Shift Perturbation at Binding Site Ligand->Result

Using deuterated peptides in NMR binding assays.

Application 3: Metabolic Labeling

While this compound is primarily designed for chemical synthesis, the deuterated glycine core is relevant to metabolic labeling studies. In such experiments, researchers trace the incorporation of isotopic tracers into metabolic pathways. Typically, a simple, unprotected form like Glycine-d2 would be added to cell culture media.[12][13] The deuterium from Glycine-d2 can be tracked as it is incorporated into newly synthesized proteins, providing a measure of protein turnover.[14]

The use of this compound directly in cell culture is not a standard application, as the Boc protecting group is not readily cleaved by cellular enzymes. However, it can serve as a starting material for the synthesis of other deuterated metabolites or peptides that are then used in metabolic studies.

Visualization: Metabolic Labeling Concept

Metabolic_Labeling Tracer Glycine-d2 Tracer (in Cell Media) Cell Cell Tracer->Cell Pathway Metabolic Pathways (e.g., Protein Synthesis) Cell->Pathway Product Labeled Biomolecules (e.g., Proteins with Gly-d2) Pathway->Product Analysis Mass Spectrometry Analysis Product->Analysis

Tracing a deuterated amino acid in cells.

Conclusion

This compound offers distinct advantages over its non-deuterated counterpart for specific, advanced applications. Its near-identical chemical reactivity makes it an excellent and reliable internal standard for mass spectrometry, enabling highly accurate and precise quantification. In peptide synthesis, it serves as a robust tool for introducing a stable isotope label without altering synthetic protocols, facilitating detailed structural and quantitative studies. While not a direct precursor for in vivo metabolic labeling, its deuterated core is representative of tracers used to probe dynamic biological processes. The choice to use this compound should be guided by the need for isotopic distinction in mass-based or NMR-based detection methods.

References

A Comparative Guide to Boc-Glycine-d2: Applications and Limitations in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of isotopically labeled compounds is a cornerstone of modern molecular investigation. Among these, deuterated amino acids offer a powerful tool for elucidating metabolic pathways, enhancing analytical detection, and modulating pharmacokinetic properties. This guide provides a comprehensive comparison of Boc-Glycine-d2 and its non-deuterated counterpart, Boc-Glycine, detailing their applications, limitations, and the underlying principles that govern their utility.

Introduction to Deuterated Amino Acids

Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (¹H). This mass difference, while not altering the fundamental chemical properties of a molecule, gives rise to the Kinetic Isotope Effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, leading to a higher activation energy for reactions involving C-D bond cleavage. This seemingly subtle difference has profound implications in various scientific disciplines.[1]

This compound, in which the two hydrogen atoms on the α-carbon of glycine are replaced with deuterium, is a valuable building block in peptide synthesis and a tracer in metabolic studies. The tert-butyloxycarbonyl (Boc) protecting group allows for its controlled incorporation into peptide chains using well-established solid-phase peptide synthesis (SPPS) methodologies.[2]

Physicochemical Properties

A direct comparison of the fundamental physicochemical properties of this compound and Boc-Glycine reveals their near-identical nature, with the primary difference being the molecular weight due to the presence of deuterium.

PropertyThis compoundBoc-GlycineReference
Molecular Formula C₇H₁₁D₂NO₄C₇H₁₃NO₄[3][4]
Molecular Weight 177.19 g/mol 175.18 g/mol [3][4]
CAS Number 42492-65-94530-20-5[3][4]
Appearance White to off-white solidWhite to off-white solid[5]
Melting Point 86-89 °C86-89 °C[3]
Isotopic Purity ≥98 atom % DNot Applicable[3]

Applications of this compound

The unique properties of this compound lend it to several key applications in research and drug development.

Metabolic Tracing and Flux Analysis

Stable isotope labeling is a powerful technique for elucidating metabolic pathways.[6] this compound, after deprotection to yield glycine-d2, can be introduced into cell cultures or administered in vivo to trace the metabolic fate of glycine. The deuterium label acts as a silent reporter, allowing researchers to track the incorporation of the glycine backbone into various biomolecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][7]

One of the primary metabolic routes for glycine is the Glycine Cleavage System (GCS), a mitochondrial multi-enzyme complex that breaks down glycine into CO₂, NH₃, and a one-carbon unit that is transferred to tetrahydrofolate.[8][9] By using glycine labeled with stable isotopes, researchers can quantify the flux through this and other glycine-dependent pathways.[4][7]

Quantitative Proteomics (SILAC)

While less common than the use of ¹³C or ¹⁵N labeled amino acids, deuterated amino acids can be used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In this quantitative proteomics technique, two cell populations are grown in culture media that are identical except for the isotopic composition of a specific amino acid. One population receives the "light" amino acid (e.g., Boc-Glycine), while the other receives the "heavy" version (e.g., this compound). After cell lysis and protein digestion, the resulting peptide mixtures are combined and analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the relative quantification of proteins between the two samples.[2]

Mechanistic Studies and the Kinetic Isotope Effect
Modulation of Drug Metabolism

The KIE is increasingly being exploited in drug design to improve the metabolic stability of pharmaceuticals.[1] Many drug molecules are metabolized by cytochrome P450 enzymes, a process that often involves the cleavage of a C-H bond. By strategically replacing hydrogen with deuterium at a metabolic "soft spot," the rate of metabolism can be slowed, potentially leading to a longer drug half-life, reduced dosing frequency, and a more favorable pharmacokinetic profile. While this compound itself is a building block, the principle can be applied to peptide-based therapeutics where a glycine residue is susceptible to metabolic degradation.

Comparative Performance and Limitations

While direct head-to-head quantitative comparisons of this compound and Boc-Glycine are scarce in the published literature, a qualitative and theoretical comparison can be made based on established principles.

FeatureThis compoundBoc-GlycineDiscussion
Solid-Phase Peptide Synthesis (SPPS) Coupling Efficiency Potentially slightly slower due to a secondary KIE.Standard coupling kinetics.The secondary KIE on the peptide bond formation is expected to be small and unlikely to significantly impact overall coupling efficiency under standard SPPS conditions where coupling reagents are used in excess.[]
Metabolic Stability Higher due to the KIE.Standard metabolic stability.The C-D bonds on the α-carbon are stronger than C-H bonds, making glycine-d2 more resistant to enzymatic degradation that involves cleavage of these bonds.[1]
NMR Spectroscopy Absence of ¹H signals from the α-carbon simplifies spectra.Standard ¹H and ¹³C NMR spectra.The absence of α-proton signals in ¹H NMR can be advantageous in complex peptide spectra, aiding in resonance assignment.[12]
Mass Spectrometry M+2 mass shift compared to the non-deuterated analog.Standard mass spectrum.The predictable mass shift is the basis for its use as a tracer in metabolic studies and for relative quantification in proteomics.[13]
Cost Significantly higher.Lower cost.The synthesis of isotopically labeled compounds is a more complex and expensive process.
Limitations of Using this compound

Despite its advantages, there are some limitations to consider when using this compound:

  • Altered Protein Structure and Function: While generally considered a subtle modification, deuterium substitution can, in some cases, lead to minor changes in bond lengths and angles, which could potentially perturb the delicate three-dimensional structure and function of a protein or peptide.

  • Isotope Effects in Biological Assays: The KIE can influence the binding affinity and catalytic activity of enzymes, potentially altering the results of biological assays. This needs to be carefully considered when interpreting data from experiments using deuterated compounds.

  • Incomplete Deuteration: The isotopic purity of this compound is typically high (e.g., 98 atom % D), but the presence of a small amount of the non-deuterated or partially deuterated species can complicate data analysis, particularly in quantitative studies.[3]

  • Cost and Availability: As with most isotopically labeled compounds, this compound is significantly more expensive than its non-deuterated counterpart, which can be a limiting factor for large-scale experiments.

Experimental Protocols

Boc-Solid Phase Peptide Synthesis (SPPS) - General Protocol

This protocol outlines the general steps for incorporating a Boc-protected amino acid, such as Boc-Glycine or this compound, into a peptide chain on a solid support.

  • Resin Swelling: The solid support resin (e.g., Merrifield or PAM resin) is swelled in a suitable solvent like dichloromethane (DCM) for 1-2 hours.

  • Deprotection: The Boc protecting group of the N-terminal amino acid on the resin is removed using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

  • Neutralization: The resin is washed with DCM and then neutralized with a base, such as diisopropylethylamine (DIEA) in DCM, to deprotonate the N-terminal amine.

  • Coupling: The next Boc-protected amino acid (e.g., this compound) is activated using a coupling reagent (e.g., DCC/HOBt or HBTU/DIEA) and added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

  • Washing: The resin is thoroughly washed with DCM and other solvents to remove excess reagents and byproducts.

  • Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Stable Isotope Tracing in Cell Culture - General Protocol

This protocol provides a general workflow for a stable isotope tracing experiment using a deuterated amino acid like glycine-d2 (derived from this compound).[6][14]

  • Cell Culture: Cells are cultured in a standard growth medium to the desired confluency.

  • Media Switch: The standard medium is replaced with a specially formulated medium containing the deuterated tracer (e.g., glycine-d2) and dialyzed fetal bovine serum (to minimize the presence of unlabeled amino acids).

  • Time-Course Incubation: Cells are incubated in the labeling medium for various time points to allow for the incorporation of the tracer into cellular metabolites and macromolecules.

  • Metabolite Extraction: At each time point, the metabolism is quenched, and metabolites are extracted from the cells, typically using a cold solvent mixture (e.g., 80% methanol).

  • Sample Preparation: The extracted metabolites are prepared for analysis by mass spectrometry or NMR spectroscopy. This may involve derivatization to improve chromatographic separation and ionization efficiency.

  • LC-MS or GC-MS Analysis: The labeled and unlabeled metabolites are separated by chromatography and detected by mass spectrometry. The mass shift due to the deuterium label allows for the identification and quantification of the tracer's incorporation.

  • Data Analysis: The raw data is processed to determine the fractional enrichment of the tracer in different metabolites over time, which can then be used to calculate metabolic fluxes.

Visualizing Glycine Metabolism and Experimental Workflows

Glycine Cleavage System (GCS)

The Glycine Cleavage System is a central pathway in glycine metabolism. The following diagram illustrates the key steps and enzymes involved.

GCS_Pathway Glycine Glycine P_protein P-protein (GLDC) (Glycine dehydrogenase) Glycine->P_protein H-protein H_protein H-protein (GCSH) P_protein->H_protein aminomethyl group transfer CO2 CO₂ P_protein->CO2 T_protein T-protein (AMT) (Aminomethyltransferase) H_protein->T_protein L_protein L-protein (DLD) (Dihydrolipoamide dehydrogenase) H_protein->L_protein reduced H-protein NH3 NH₃ T_protein->NH3 Methylene_THF 5,10-Methylene-THF T_protein->Methylene_THF L_protein->H_protein oxidized H-protein NADH NADH + H⁺ L_protein->NADH THF Tetrahydrofolate (THF) THF->T_protein NAD NAD⁺ NAD->L_protein

Caption: The Glycine Cleavage System (GCS) pathway.

Experimental Workflow for Stable Isotope Tracing

The following diagram outlines a typical workflow for a stable isotope tracing experiment in cell culture.

Isotope_Tracing_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Start with healthy cell culture Media_Switch Switch to isotope-labeled medium (e.g., containing Glycine-d2) Start->Media_Switch Incubation Incubate for defined time points Media_Switch->Incubation Quench Quench metabolism Incubation->Quench Extract Extract metabolites Quench->Extract Separate Separate polar and non-polar fractions Extract->Separate LCMS LC-MS / GC-MS Analysis Separate->LCMS Data_Processing Data Processing (Peak picking, alignment) LCMS->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

Caption: A typical workflow for stable isotope tracing in cell culture.

Conclusion

This compound is a valuable tool for researchers in the fields of biochemistry, drug discovery, and proteomics. Its primary applications lie in its use as a metabolic tracer to elucidate the complex network of glycine metabolism and as a "heavy" amino acid in quantitative proteomics. The kinetic isotope effect, a direct consequence of deuteration, offers a means to study reaction mechanisms and to rationally design drug candidates with improved metabolic stability. While direct quantitative comparisons with its non-deuterated counterpart are not extensively documented, the theoretical principles and the available data suggest that this compound performs comparably in standard synthetic procedures like SPPS, with the added benefits conferred by its isotopic label. The main limitations of its use are its higher cost and the potential for subtle, yet significant, isotope effects on biological systems that must be carefully considered during experimental design and data interpretation. As analytical techniques continue to improve in sensitivity and resolution, the utility of deuterated building blocks like this compound is poised to expand, offering ever more detailed insights into the intricate workings of biological systems.

References

Safety Operating Guide

Navigating the Disposal of Boc-Glycine-d2: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like Boc-Glycine-d2 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Boc-Glycine. While a specific SDS for the deuterated (d2) version may not always be available, the SDS for the non-deuterated compound provides a strong foundation for safe handling. Boc-Glycine is classified as a corrosive material that can cause serious eye damage.[1][2]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Wear approved safety goggles or a face shield.[3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[3]

  • Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator should be used.[1]

Quantitative Data Summary

Data PointValueNotes
Chemical State Solid (powder)[2]Handle as a dust hazard. Minimize dust generation during handling and disposal.[1][2]
Hazard Classification Corrosive; Causes serious eye damage[1][2]Avoid all direct contact.
Primary Disposal Route Approved hazardous waste disposal plant[1]Do not dispose of in drains or municipal waste.[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong basesSegregate from these materials during storage and disposal.
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[2][4]These can be released during thermal decomposition.

Disposal Workflow

The proper disposal of this compound should be approached systematically. The following workflow provides a logical sequence of steps to ensure safety and compliance.

start Start: this compound Waste Identified ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Step 2: Assess Waste Form ppe->assess_form solid_waste Solid Waste assess_form->solid_waste Solid liquid_waste Liquid Waste (in solvent) assess_form->liquid_waste Liquid container_solid Step 3a: Place in a Labeled, Sealable Container for Solid Non-Halogenated Organic Waste solid_waste->container_solid container_liquid Step 3b: Place in a Labeled, Sealable Container for Liquid Non-Halogenated Organic Waste liquid_waste->container_liquid labeling Step 4: Ensure Container is Clearly Labeled: 'this compound' and Hazard Symbols container_solid->labeling container_liquid->labeling storage Step 5: Store in Designated Hazardous Waste Accumulation Area labeling->storage ehs_contact Step 6: Contact Institutional Environmental Health & Safety (EHS) for Pickup storage->ehs_contact end End: Waste Disposed of by Licensed Contractor ehs_contact->end

References

Personal protective equipment for handling Boc-Glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-Glycine-d2. The following procedures are designed to ensure safe operational handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The primary hazards associated with this compound are its corrosive nature and the potential to cause serious eye damage.[1][2]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles/Face ShieldChemical splash goggles should be worn at all times.[3] A face shield is recommended when there is a risk of splashing.[3][4]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are suitable for incidental contact.[4][5] Gloves should be inspected before use and removed carefully to avoid skin contamination.[1][2]
Lab CoatA standard lab coat should be worn to protect against skin exposure.[5]
Respiratory Protection NIOSH/MSHA Approved RespiratorUse a respirator if ventilation is inadequate or when handling large quantities where dust formation is likely.[1]

Experimental Protocol: Safe Handling Procedure

Adherence to a strict handling protocol is essential to minimize risk.

Step-by-Step Handling Guide

  • Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][6]

  • Donning PPE : Before handling the compound, put on all required PPE as specified in the table above.

  • Weighing and Transfer : When weighing and transferring the solid compound, take care to minimize dust generation and accumulation.[1][7]

  • In Case of Exposure :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[1]

    • Skin : Wash off immediately with plenty of water for at least 15 minutes.[1]

    • Inhalation : Move to fresh air. If breathing is difficult, give oxygen.[1]

    • Ingestion : Do NOT induce vomiting. Seek medical attention.[1]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6] It is recommended to keep it refrigerated.[1]

Disposal Plan

This compound waste is classified as hazardous and must be disposed of according to institutional and local environmental regulations.[1]

Step-by-Step Disposal Guide

  • Waste Segregation : Collect waste material in a designated and clearly labeled hazardous waste container.[8] Do not mix with non-hazardous waste.

  • Container Management : Ensure the waste container is kept closed when not in use and is stored in a designated secondary containment area.

  • Surplus and Unused Material : Unused or surplus this compound should be treated as hazardous waste and disposed of through a licensed disposal company.[2]

  • Contaminated Materials : Any materials, such as gloves, weighing paper, or pipette tips, that come into contact with this compound should be disposed of as contaminated waste in the designated hazardous waste container.[2]

  • Environmental Precaution : Do not empty into drains or release into the environment.[7]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Assess Hazards & Review SDS prep2 Ensure Adequate Ventilation prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh & Transfer Compound prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Segregate Hazardous Waste handle2->clean1 Experiment Complete clean2 Decontaminate Work Area clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-Glycine-d2
Reactant of Route 2
Boc-Glycine-d2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.